4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-6(7(8,9)10)11-3-5(4)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNYSGOFXWBQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-72-5 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing current knowledge on analogous structures, this document will explore its chemical characteristics, plausible synthetic routes, and potential biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Introduction: The Significance of Trifluoromethyl-Substituted Pyridines
The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (-CF3) group to the pyridine ring can dramatically influence the molecule's physicochemical and biological properties.[1][2] The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] These characteristics have made trifluoromethylpyridines a privileged structural motif in modern drug design.[1] this compound, with its combination of a methyl group, a trifluoromethyl group, and a hydroxyl group on the pyridine core, presents a unique set of features for potential therapeutic applications.
Physicochemical Properties and Structural Features
While experimental data for this compound is not extensively available, its properties can be predicted based on its structural components.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C7H6F3NO | [3] |
| Molecular Weight | 177.12 g/mol | [3] |
| XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
The presence of the hydroxyl group at the 3-position is of particular note. Unlike 2- and 4-hydroxypyridines that can tautomerize to their corresponding pyridone forms, 3-hydroxypyridines exist predominantly in the phenol form.[4] This structural feature is critical for its potential interactions with biological targets, as the hydroxyl group can act as a hydrogen bond donor and acceptor.
Synthetic Strategies for this compound
Direct, experimentally verified synthesis of this compound is not prominently reported in the literature. However, established methods for the synthesis of substituted 3-hydroxypyridines and trifluoromethylated pyridines provide a strong foundation for its potential preparation.
Cyclocondensation Approaches
A plausible and versatile strategy for constructing the polysubstituted pyridine ring is through cyclocondensation reactions. One such approach could be a modified Hantzsch pyridine synthesis or a similar multi-component reaction.[5][6][7]
Figure 2: Potential reaction pathways for the further functionalization of this compound.
Potential Biological Activity and Therapeutic Targets
While specific biological data for this compound is scarce, the broader class of trifluoromethyl-substituted pyridines has shown significant activity in various therapeutic areas.
Kinase Inhibition
Many kinase inhibitors feature a substituted pyridine core. The introduction of a 4-(trifluoromethyl)pyridin-2-amine moiety has been shown to significantly increase the cellular potency of PI3K/mTOR inhibitors. [8]The structural features of this compound make it a candidate for investigation as an inhibitor of various kinases involved in cell signaling pathways.
Agrochemical Applications
Trifluoromethylpyridines are prominent in the agrochemical industry, with applications as herbicides and fungicides. [1]For example, Flazasulfuron, a sulfonylurea herbicide, contains a trifluoromethylpyridine moiety. [1]The unique substitution pattern of this compound could impart novel herbicidal or fungicidal properties.
Other Therapeutic Areas
Derivatives of 2-pyridone, a tautomer of 2-hydroxypyridine, have shown activity as neuropeptide Y Y5 receptor antagonists, with potential applications in the treatment of obesity. [9]Given the structural similarities, analogs of this compound could be explored for their effects on various G-protein coupled receptors.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the δ 7.0-8.5 ppm region. - A singlet for the methyl group protons. - A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. - Signals for the aromatic carbons, with those closer to the -CF₃ group shifted downfield. |
| ¹⁹F NMR | - A singlet for the trifluoromethyl group. |
| IR Spectroscopy | - A broad O-H stretching band. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - Strong C-F stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of methyl, hydroxyl, and trifluoromethyl groups. |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and agrochemicals. The confluence of the trifluoromethyl group's unique electronic properties and the versatile chemistry of the 3-hydroxypyridine core provides a rich platform for generating diverse molecular libraries. Future research should focus on developing efficient and scalable synthetic routes to this compound and its analogs, followed by comprehensive biological screening to elucidate its therapeutic potential. The insights provided in this guide, based on the established chemistry of related compounds, offer a solid foundation for initiating such research endeavors.
References
- Ito, K., Doi, T., & Tsukamoto, H. (2023).
- Ito, K., Doi, T., & Tsukamoto, H. (2023). Synthetic methods for 3-hydroxypyridines. (a) Yanagisawa's method, (b) this work.
- Kushch, S. O., Goryaeva, M. V., Burgart, Y. V., Triandafilova, G. A., Malysheva, K. O., Krasnykh, O. P., Gerasimova, N. A., Evstigneeva, N. P., & Saloutin, V. I. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71(8), 1687–1700. [Link]
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
- Wikipedia. (2023, December 14). Hantzsch pyridine synthesis. [Link]
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
- Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
- ResearchGate. (n.d.). Hantzsch pyridine synthesis. [Link]
- Organic Chemistry Portal. (n.d.).
- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
- SciSpace. (n.d.). Hantzsch pyridine synthesis. [Link]
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131–143. [Link]
- Movassaghi, M., & Hill, M. D. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(42), 13832–13833. [Link]
- Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Molbase. (2024). 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol. [Link]
- Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7647–7662. [Link]
- Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5433. [Link]
- PubChem. (n.d.). 2(1H)-Pyridinone, 3-(trifluoromethyl)-. [Link]
- ARKIVOC. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. [Link]
- ResearchGate. (2025). Spectrophotometric Determination of 6-(Trifluoro methyl)
- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]
- MDPI. (2001).
- ResearchGate. (n.d.). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
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An In-depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and agrochemical development. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document consolidates available information on its chemical identity, predicted properties, and safety considerations. Furthermore, leveraging established synthetic methodologies for analogous compounds, this guide proposes a robust protocol for its synthesis and characterization. The trifluoromethylpyridine scaffold is a well-established pharmacophore and agro-pharmacophore, suggesting potential applications for this compound as a key building block in the development of novel bioactive agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound containing a pyridine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl and hydroxyl groups imparts a unique electronic and chemical character to the molecule.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
CAS Number: 1253790-72-5[1]
-
Molecular Formula: C₇H₆F₃NO
-
Molecular Weight: 177.13 g/mol
-
InChI Key: PDNYSGOFXWBQKB-UHFFFAOYSA-N
-
Canonical SMILES: CC1=CC(=NC=C1O)C(F)(F)F
Chemical Structure
Figure 1: Chemical structure of this compound.
Physicochemical Data
| Property | Predicted Value | Source |
| Monoisotopic Mass | 177.04015 Da | PubChem |
| XlogP | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 33.1 Ų | PubChem |
Synthesis and Purification
A definitive, published synthetic protocol for this compound is not currently available. However, based on established methods for the synthesis of substituted trifluoromethylpyridines, a plausible multi-step synthetic route can be devised. The following proposed pathway leverages common and well-documented reactions in heterocyclic chemistry.
Proposed Synthetic Pathway
The synthesis of trifluoromethylpyridines often involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block.
Figure 2: Proposed general workflow for the synthesis of this compound.
Step-by-Step Laboratory Scale Synthesis Protocol (Proposed)
This protocol is a hypothetical procedure based on similar syntheses of substituted pyridinols and should be optimized for yield and purity.
Step 1: Synthesis of a Dihydropyridinone Intermediate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suitable trifluoromethyl-β-ketoester (1.0 eq) and an appropriate enamine derived from a methyl-substituted precursor (1.1 eq) in an anhydrous solvent such as ethanol or acetic acid.
-
Rationale: The use of anhydrous conditions is crucial to prevent hydrolysis of the reactants and intermediates. Acetic acid can act as both a solvent and a catalyst for the condensation reaction.
-
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude dihydropyridinone can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Aromatization to this compound
-
Reaction Setup: Dissolve the crude dihydropyridinone intermediate from Step 1 in a suitable solvent such as acetic acid or an inert high-boiling solvent.
-
Oxidation: Add a suitable oxidizing agent, such as nitric acid or a palladium-based catalyst with a hydrogen acceptor, to the solution.
-
Rationale: The oxidation step is necessary to convert the dihydropyridinone to the aromatic pyridinol. The choice of oxidant will depend on the stability of the functional groups on the molecule.
-
-
Reaction: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Quality Control and Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR: Expect signals for the carbon atoms of the pyridine ring, the methyl group, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: Expect a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound. Expect to observe the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection.
Applications in Research and Development
While specific biological activities for this compound have not been reported, the trifluoromethylpyridine scaffold is a highly privileged motif in modern drug discovery and agrochemical research.[2] The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced membrane permeability, and stronger binding interactions, make this class of compounds highly valuable.
Potential as a Chemical Intermediate/Building Block
The primary application of this compound is likely as a versatile chemical intermediate. The hydroxyl group provides a handle for further functionalization through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the facile introduction of the 4-methyl-6-(trifluoromethyl)pyridin-3-yl moiety into larger, more complex molecules.
Predicted Biological Activities and Targets
Based on the activities of structurally similar compounds, this compound could serve as a precursor for compounds targeting a range of biological systems:
-
Agrochemicals: Many commercial herbicides, fungicides, and insecticides contain a trifluoromethylpyridine core.[2]
-
Pharmaceuticals:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many small-molecule kinase inhibitors used in oncology.
-
Ion Channel Modulators: Related trifluoromethylpyridines have been investigated as antagonists for ion channels such as the vanilloid receptor (TRPV1).
-
GPCR Ligands: The pyridine ring can serve as a bioisostere for other aromatic systems in ligands for G-protein coupled receptors.
-
Experimental Protocols and Methodologies
The following is a generalized protocol for a common reaction involving a pyridinol, demonstrating how this compound could be utilized as a building block.
Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the reaction of this compound with an alkyl halide to form the corresponding ether.
-
Reagents and Equipment:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate
-
Alkyl halide (e.g., benzyl bromide)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Rationale: Sodium hydride is a strong base that will deprotonate the hydroxyl group to form the more nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on those for structurally related trifluoromethyl and pyridine compounds.
Hazard Identification
-
Potential Hazards: Based on analogous compounds, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Long-term or repeated exposure may have adverse effects.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts or aerosols are generated, a respirator may be necessary.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Disposal Guidelines
-
Dispose of in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
References
- PubChem. This compound.
- Google Patents. Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. EP2821398A1.
- Google Patents. Preparation of (trifluoromethyl)pyridines. US4650875A.
- Umemoto, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 161-177.
Sources
The Trifluoromethylpyridine Scaffold: A Technical Guide to its Discovery, Synthesis, and Impact on Modern Chemistry
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine ring has given rise to the versatile and highly influential class of compounds known as trifluoromethylpyridines (TFMPs). These molecules have become indispensable in modern medicinal chemistry and agrochemical research, primarily due to the unique physicochemical properties imparted by the trifluoromethyl moiety. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and pivotal synthetic methodologies for this critical class of compounds. Furthermore, it delves into the mechanisms of action of prominent TFMP derivatives and presents curated quantitative data to illuminate structure-activity relationships (SAR), offering a forward-looking perspective for the design of next-generation pharmaceuticals and crop protection agents.
Introduction: The Rise of a Privileged Scaffold
The journey of trifluoromethylated aromatic compounds began with the synthesis of benzotrifluoride in 1898. However, it was not until 1947 that the first trifluoromethylpyridine was reported, a landmark achievement in heterocyclic chemistry[1][2]. Early synthetic routes were often arduous, yet the profound influence of the -CF₃ group on the biological activity of molecules catalyzed the development of more efficient and scalable synthetic strategies[2].
The trifluoromethyl group is a unique substituent, possessing high electronegativity and lipophilicity. These characteristics can dramatically influence a molecule's metabolic stability, its binding affinity to biological targets, and its ability to permeate biological membranes[2][3][4]. These advantageous properties have been skillfully leveraged in the design of numerous commercially successful products, spanning from herbicides and insecticides to pharmaceuticals targeting a wide range of diseases[3][4][5]. In the crop protection industry, over half of the pesticides introduced in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group[1][5].
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the core principles and practical applications of trifluoromethylpyridine chemistry.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into a pyridine ring fundamentally alters the molecule's properties in several key ways:
-
Increased Lipophilicity: The -CF₃ group significantly enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and increase its bioavailability[3][4]. This is a critical factor in the design of both drugs and agrochemicals that need to reach specific target sites within an organism.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profiles for drug candidates[3][4].
-
Altered Electronic Properties: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms[1][4]. This influences the electron density of the pyridine ring, affecting its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Enhanced Binding Affinity: The unique electronic and steric properties of the -CF₃ group can lead to stronger and more specific interactions with the active sites of enzymes and receptors, thereby increasing the potency of the molecule[3].
These combined effects make the trifluoromethylpyridine scaffold a "privileged" structure in the eyes of medicinal and agricultural chemists, offering a reliable platform for the development of novel, effective, and stable bioactive molecules[6][7].
Core Synthetic Methodologies
The synthesis of trifluoromethylpyridines has evolved significantly since their initial discovery. Modern approaches can be broadly categorized into two main strategies: the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, and the construction of the pyridine ring from a trifluoromethyl-containing building block.
Halogen Exchange (Halex) Reactions: From Picolines to Trifluoromethylpyridines
One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines involves a two-step process starting from readily available picolines (methylpyridines). This process consists of chlorination followed by a halogen exchange reaction.
Step 1: Chlorination of the Methyl Group
The initial step involves the free-radical chlorination of the methyl group of a picoline to form a trichloromethylpyridine. This is typically carried out at high temperatures, often in the vapor phase.
Step 2: Fluorination of the Trichloromethyl Group
The trichloromethylpyridine is then subjected to a halogen exchange reaction with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), to replace the chlorine atoms with fluorine atoms, yielding the desired trifluoromethylpyridine. This reaction is often catalyzed by transition metal fluorides[1][5].
Experimental Protocol: Vapor-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for several agrochemicals[1][5][8].
-
Reaction Setup: A vapor-phase reactor is heated to a temperature range of 350-450°C and packed with a suitable catalyst, such as chromium oxyfluoride or iron fluoride[1][9].
-
Reactant Feed: A gaseous mixture of 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride is introduced into the reactor over the catalyst bed[10]. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product[9].
-
Reaction: The reactants pass through the heated catalyst bed, where the trichloromethyl group is converted to a trifluoromethyl group[9].
-
Product Isolation: The product stream is cooled and passed through a series of scrubbers to remove unreacted HF and byproducts. The crude product is then collected and purified by distillation.
A variation of this method is the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures (>300°C) over transition metal-based catalysts[1][5]. This one-step process can be advantageous for producing certain isomers, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the herbicide fluazifop[1][5].
Cyclocondensation Reactions with Trifluoromethylated Building Blocks
An alternative and highly versatile approach to constructing the trifluoromethylpyridine core is through cyclocondensation reactions. This strategy involves reacting a trifluoromethyl-containing building block with other acyclic precursors to form the pyridine ring. This method offers excellent control over the final substitution pattern of the pyridine ring.
Commonly used trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Trifluoroacetic anhydride
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one[1]
Experimental Protocol: Synthesis of a 2-Trifluoromethylpyridine via Kröhnke Reaction
This method utilizes a multicomponent Kröhnke reaction to synthesize 2-trifluoromethylpyridines[11].
-
Reactant Preparation: A mixture of a chalcone (an α,β-unsaturated ketone), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate is prepared in a suitable solvent such as ethanol.
-
Reaction: The mixture is heated to reflux for a specified period, typically several hours.
-
Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and the solvent is removed. The crude product is purified by column chromatography to yield the desired 2-trifluoromethylpyridine.
Direct C-H Trifluoromethylation
More recent advancements in synthetic methodology have focused on the direct trifluoromethylation of the pyridine C-H bond. These methods are highly attractive due to their atom economy and the ability to functionalize complex pyridine derivatives in the later stages of a synthesis. These reactions often employ radical, nucleophilic, or electrophilic trifluoromethylating reagents[12][13][14].
Challenges in this area include controlling the regioselectivity of the trifluoromethylation, as the pyridine ring has multiple C-H bonds with different reactivities[12][13]. However, significant progress has been made in developing methods that selectively target the C2, C3, or C4 positions of the pyridine ring[12]. For instance, a hydrosilylation reaction can be used to activate the pyridine ring for a subsequent nucleophilic trifluoromethylation at the C3 position[12].
Applications in Agrochemicals and Pharmaceuticals
The unique properties of trifluoromethylpyridines have led to their widespread use in the development of a diverse range of commercial products.
Agrochemicals
Trifluoromethylpyridine derivatives are key components in many modern herbicides, insecticides, and fungicides[1][5][6][7][15][16].
-
Herbicides: Fluazifop-butyl was one of the first herbicides to incorporate a trifluoromethylpyridine moiety and is effective against perennial grass weeds[1][8]. Pyroxsulam is another example of an ALS-inhibiting herbicide containing a 2-methoxy-4-(trifluoromethyl)pyridine substructure[1][16].
-
Insecticides: Flonicamid is a novel insecticide used to control aphids[1]. Chlorfluazuron, an insect growth regulator, utilizes a 2,3-dichloro-5-(trifluoromethyl)pyridine starting material[1].
-
Fungicides: Fluazinam is a potent fungicide that interferes with the respiration of fungi[8].
The table below summarizes some of the key agrochemicals containing a trifluoromethylpyridine moiety.
| Compound | Type | Key Trifluoromethylpyridine Intermediate | Year of Introduction (approx.) |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 1982[8] |
| Flazasulfuron | Herbicide | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 1986[8] |
| Dithiopyr | Herbicide | 2-(Difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbothioic acid | ~1990[1] |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | ~1990[1] |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinamide | ~2000s[1] |
| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine | ~2000s[1] |
Pharmaceuticals
In the pharmaceutical industry, the trifluoromethylpyridine scaffold is present in a number of approved drugs and is a common feature in many compounds undergoing clinical trials[3][5]. The benefits of increased metabolic stability and enhanced binding affinity are particularly valuable in drug design[3][17].
-
Antivirals: Tipranavir is a non-peptidic HIV protease inhibitor that contains a trifluoromethyl group and is effective against resistant strains of the virus[18].
-
Anticancer Agents: The kinase inhibitor Sorafenib contains a trifluoromethylphenyl group and is used to treat various cancers[19]. While not a pyridine, the principles of using the trifluoromethyl group are similar. Derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential kinase inhibitors for cancer therapy[3].
-
Antidepressants: Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), features a trifluoromethyl group on a phenyl ring, which significantly enhances its potency[19].
The incorporation of the trifluoromethylpyridine motif continues to be a key strategy in the development of new therapeutic agents for a wide range of diseases[3][17].
Structure-Activity Relationships (SAR) and Mechanistic Insights
The systematic modification of the trifluoromethylpyridine scaffold has provided valuable insights into the structure-activity relationships that govern the biological activity of these compounds.
For example, in the development of proline-rich tyrosine kinase 2 (PYK2) inhibitors, a series of diaminopyrimidines were synthesized and evaluated[20][21]. It was found that the trifluoromethyl group on the pyrimidine ring was crucial for potency. Further modifications to the molecule were guided by the need to eliminate the formation of reactive metabolites while maintaining inhibitory activity against PYK2[20][21].
The mechanism of action of many trifluoromethylpyridine-containing drugs and agrochemicals is directly related to the unique properties of the -CF₃ group. For instance, in the case of the HIV protease inhibitor Tipranavir, the trifluoromethyl group contributes to its high binding affinity and its ability to inhibit protease variants that are resistant to other inhibitors[18].
Future Outlook
The trifluoromethylpyridine scaffold has firmly established itself as a cornerstone of modern medicinal and agricultural chemistry. The continuous development of novel and more efficient synthetic methodologies, particularly in the area of direct C-H trifluoromethylation, will undoubtedly expand the accessibility and utility of these valuable compounds.
Future research will likely focus on:
-
The development of more regioselective and stereoselective methods for the synthesis of complex trifluoromethylpyridine derivatives.
-
A deeper understanding of the non-covalent interactions between the trifluoromethyl group and biological targets to enable more rational drug design.
-
The incorporation of trifluoromethylpyridine moieties into new classes of therapeutic agents and agrochemicals to address unmet medical needs and challenges in food production.
The versatility and favorable properties of trifluoromethylpyridines ensure that they will remain a highly attractive and privileged structural motif for the discovery and development of new bioactive molecules for years to come.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Unknown Source.
- Methods for the synthesis of 2‐trifluoromethyl pyridines.
- The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Deriv
- The Crucial Role of Trifluoromethylpyridine in Modern Agrochemicals. Unknown Source.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed.
- The importance of trifluoromethyl pyridines in crop protection.
- An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)pyridine: Molecular Structure, Properties, and Synthesis. Benchchem.
- Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermedi
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Trifluoromethylpyridine: Its chemistry and applic
- Selective Trifluoromethyl
- Regioselective Direct C–H Trifluoromethylation of Pyridine.
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
- Trifluoromethyl
- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
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An In-Depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol (CAS No. 1253790-72-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document covers its chemical identity, physicochemical properties, synthesis, reactivity, potential applications, and safety considerations. The strategic placement of the trifluoromethyl group, a methyl group, and a hydroxyl group on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents. This guide aims to serve as a critical resource for researchers engaged in the synthesis and evaluation of new chemical entities.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1253790-72-5 . The strategic incorporation of a trifluoromethyl (-CF3) group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold in drug design.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1253790-72-5 | Internal |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2] |
| Appearance | Solid (predicted) | General chemical knowledge |
| XlogP (Predicted) | 1.8 | PubChemLite |
| Monoisotopic Mass | 177.04015 Da | PubChemLite |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for the preparation of substituted trifluoromethylpyridines. A plausible synthetic approach involves a multi-step reaction sequence.
A general strategy for the synthesis of 6-trifluoromethylpyridine-3-carboxylic acid derivatives has been patented, which could be adapted for the synthesis of the target molecule.[3] This often involves the construction of the pyridine ring through condensation reactions followed by functional group interconversions.
Conceptual Synthesis Workflow:
Caption: Hypothetical interaction of a derivative with a cellular signaling pathway.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not readily available. However, based on its structure, the expected spectroscopic features can be predicted. Spectroscopic databases can be a valuable resource for finding experimental spectra of related compounds. [4] 1H NMR (Predicted):
-
Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm).
-
A singlet for the methyl group protons would be expected in the upfield region (around δ 2.0-2.5 ppm).
-
A broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.
13C NMR (Predicted):
-
Carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm).
-
The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
The methyl carbon would appear at a characteristic upfield chemical shift.
Mass Spectrometry (Predicted):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol ).
-
Characteristic fragmentation patterns would involve the loss of fragments such as CF₃, CO, and CH₃. Predicted mass-to-charge ratios for various adducts are available in public databases. [2]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related fluorinated and pyridine-containing compounds, appropriate safety precautions should be taken.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other resistant material), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
For detailed safety information, it is recommended to consult the SDS of structurally similar compounds, such as other trifluoromethyl-substituted pyridines.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. While a comprehensive experimental characterization of this specific molecule is not yet fully available in the public domain, this guide provides a foundational understanding of its properties, synthesis, and potential applications based on established chemical principles and data from related compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- BenchChem. 4-(Trifluoromethyl)pyridin-3-ol | CAS 936841-71-3. URL: https://www.benchchem.com/product/b92270
- CAS. NMR Database for Faster Structural Data. URL: https://www.cas.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. URL: https://www.mdpi.com/2227-9717/10/10/2054
- 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol. CymitQuimica. URL: https://www.cymitquimica.com/4-fluoro-6-trifluoromethyl-pyridin-3-ol-1253790-72-5
- Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31394875/
- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31434616/
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. URL: https://www.mdpi.com/1420-3049/28/7/3211
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/35843343/
- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. Google Patents. URL: https://patents.google.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. URL: https://www.mdpi.com/1420-3049/28/2/736
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biological activity of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
An In-depth Technical Guide to the Biological Activity of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a novel pyridinol derivative with significant modulatory effects on the central nervous system. This document synthesizes findings from foundational research to offer an in-depth analysis of its mechanism of action, receptor subtype selectivity, and potential therapeutic implications. Detailed experimental protocols and data are presented to provide researchers, scientists, and drug development professionals with a practical resource for investigating this compound and related molecules. The unique pharmacological profile of this compound as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors distinguishes it from classical modulators, suggesting a novel avenue for therapeutic intervention in neurological disorders.
Introduction: The Significance of GABAergic Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. GABA exerts its effects predominantly through the activation of GABAA receptors, which are ligand-gated ion channels that permit the influx of chloride ions into neurons.[1][2] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing overall neuronal excitability. The precise control of this inhibitory tone is crucial for maintaining balanced brain function, and its dysregulation is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
GABAA receptors are heteropentameric protein complexes assembled from a diverse family of subunits (e.g., α, β, γ).[3] The specific subunit composition of a receptor determines its pharmacological and physiological properties, including its location in the brain and its affinity for various ligands.[3] This heterogeneity offers the opportunity to develop drugs that selectively target specific receptor subtypes, potentially leading to more effective therapies with fewer side effects.
Positive allosteric modulators (PAMs) are a major class of drugs that target GABAA receptors. Unlike direct agonists that bind to the same site as GABA, PAMs bind to distinct, allosteric sites on the receptor complex.[2][3] This binding event enhances the effect of GABA, typically by increasing the frequency or duration of channel opening, but does not activate the receptor in the absence of the endogenous ligand.[2] Well-known examples of GABAA PAMs include benzodiazepines, barbiturates, and neurosteroids, each with its own characteristic binding site and modulatory profile.[2][3]
This guide focuses on this compound, a compound that has emerged from the search for novel GABAA receptor ligands.[1] As we will explore, its unique mechanism and subunit selectivity distinguish it from established PAMs, marking it as a valuable tool for research and a potential lead for novel therapeutic development.
Core Biological Activity: A Novel Positive Allosteric Modulator of GABAA Receptors
The primary and most well-characterized is its function as a positive allosteric modulator of the GABAA receptor.[1] In a key study, the racemic mixture and its enantiomers were investigated, with the (+) enantiomer, designated (+)-ROD188, showing prominent activity.[1]
Mechanism of Allosteric Modulation
This compound enhances the currents induced by GABA at recombinant GABAA receptors.[1] This potentiation of the GABAergic response is the hallmark of a positive allosteric modulator. Crucially, the compound itself does not induce channel opening in the absence of GABA, confirming its identity as a modulator rather than a direct agonist.[1]
Its mechanism is distinct from other major classes of GABAA PAMs:
-
Different from Benzodiazepines: While it has a low affinity for the benzodiazepine binding site, its modulatory effect is largely insensitive to the benzodiazepine antagonist Ro 15-1788. Furthermore, it potentiates currents in α1β2 receptors, which lack the γ subunit necessary for classical benzodiazepine action.[1]
-
Different from Barbiturates and Neurosteroids: Barbiturates and neurosteroids can act as direct agonists at higher concentrations, opening the chloride channel even without GABA. This compound does not exhibit this behavior.[1] Moreover, it strongly stimulates currents that are already elicited by pentobarbital or the neurosteroid 5α-pregnan-3α-ol-20-one (3α-OH-DHP), indicating a fundamentally different modulatory mechanism.[1]
This distinct mechanism suggests that this compound interacts with a novel allosteric site on the GABAA receptor complex.
Unique Subunit Selectivity
One of the most striking features of this compound is its unique profile of subunit selectivity. The degree of potentiation varies significantly depending on the α subunit present in the GABAA receptor complex.
The compound demonstrates the greatest efficacy at receptors containing the α6 subunit .[1] The observed order of potentiation is: α6β2γ2 >> α1β2γ2 = α5β2γ2 > α2β2γ2 = α3β2γ2 [1]
This pronounced selectivity for α6-containing receptors is highly unusual and of significant interest. The α6 subunit is primarily expressed in the cerebellum, specifically in granule cells, and to a lesser extent in the cochlear nucleus. This restricted expression pattern suggests that modulators selective for this subunit could offer targeted therapeutic effects with a reduced risk of the widespread side effects associated with non-selective GABAergic agents, such as sedation (often linked to α1 subunits) or cognitive impairment.
Impact on Synaptic Transmission
Beyond its effects on recombinant receptors, this compound has been shown to enhance synaptic inhibition in a more physiologically relevant context. In cultured rat hippocampal neurons, the compound prolongs the decay time of miniature inhibitory postsynaptic currents (mIPSCs).[1] mIPSCs are the result of the spontaneous release of single vesicles of GABA from presynaptic terminals. The prolongation of their decay indicates that the compound enhances the response of postsynaptic GABAA receptors to synaptically released GABA, thereby strengthening inhibitory transmission.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the modulatory effects of (+)-ROD188, the active enantiomer of this compound.
Table 1: Potentiation of GABA-Induced Currents by (+)-ROD188 across different GABAA Receptor Subunit Combinations
| Receptor Subunit Combination | Potentiation of GABA-induced Current (%) |
| α1β2γ2 | ~400% |
| α2β2γ2 | ~200% |
| α3β2γ2 | ~200% |
| α5β2γ2 | ~400% |
| α6β2γ2 | >1000% |
Data are approximated from graphical representations in the source literature and represent the strong relative differences in potentiation.[1]
Table 2: Modulation of Currents Induced by Other GABAA Receptor Ligands by (+)-ROD188 (30 µM)
| Agonist | Receptor Combination | Stimulation of Agonist-induced Current (%) |
| Pentobarbital (100 µM) | α1β2γ2 | 588 ± 218% |
| 3α-OH-DHP (3 µM) | α1β2γ2 | 644 ± 47% |
Data presented as mean ± s.e.mean.[1]
Experimental Protocols and Methodologies
To facilitate further research, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the .
Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is fundamental for characterizing the effect of the compound on specific, recombinant GABAA receptor subtypes.
Step-by-Step Methodology:
-
Oocyte Preparation:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL in a calcium-free solution) to defolliculate them.
-
Manually select and isolate Stage V-VI oocytes.
-
Store the oocytes in Barth's solution supplemented with antibiotics at 18°C.
-
-
cRNA Injection:
-
Prepare cRNAs for the desired GABAA receptor subunits (e.g., α, β, γ) using in vitro transcription kits.
-
Co-inject the subunit cRNAs into the oocyte cytoplasm at a specific ratio (e.g., 1:1:10 for α:β:γ) to promote the assembly of the desired receptor complex. Typically, 50 nL of cRNA solution is injected per oocyte.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV using a TEVC amplifier.
-
Establish a baseline current. Apply GABA at a low concentration (EC2-5, a concentration that elicits 2-5% of the maximal response) to establish a control current amplitude.
-
To test for modulation, co-apply the EC2-5 concentration of GABA with varying concentrations of this compound.
-
Record the peak current amplitude in the presence of the compound and calculate the potentiation as a percentage of the control GABA response.
-
-
Data Analysis:
-
Measure the peak current amplitudes using appropriate software (e.g., pCLAMP).
-
Construct concentration-response curves for the compound's potentiation effect.
-
Compare the potentiation across different receptor subunit combinations to determine selectivity.
-
Protocol: Patch-Clamp Recording of mIPSCs in Cultured Hippocampal Neurons
This protocol assesses the compound's effect on synaptic transmission in a neuronal network.
Step-by-Step Methodology:
-
Primary Neuronal Culture:
-
Dissect hippocampi from embryonic day 18 (E18) rat pups.
-
Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the neurons on poly-L-lysine-coated coverslips in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 14-21 days to allow for synapse formation.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing tetrodotoxin (TTX, 1 µM) to block action potentials and isolate mIPSCs, and antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5) to block excitatory currents.
-
Fabricate patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill them with an internal solution containing a high chloride concentration to allow for inward chloride currents at the holding potential.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron's membrane potential at -70 mV.
-
-
Data Acquisition and Analysis:
-
Record spontaneous mIPSCs for a stable baseline period (e.g., 5-10 minutes).
-
Perfuse the chamber with the external solution containing this compound (e.g., 30 µM) and continue recording.
-
Use event detection software (e.g., Mini Analysis Program) to identify and analyze individual mIPSC events.
-
Measure the amplitude, frequency, rise time, and decay time constant of the mIPSCs before and after drug application.
-
A significant increase in the decay time constant indicates that the compound is prolonging the opening of postsynaptic GABAA receptors.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows described.
Diagram 1: Mechanism of Action at the GABAA Receptor
Caption: Allosteric modulation of the GABAA receptor by this compound.
Diagram 2: Experimental Workflow for Characterization
Caption: Workflow for characterizing the electrophysiological effects of the compound.
Discussion and Future Directions
This compound represents a significant development in the field of GABAergic pharmacology. Its unique profile as a positive allosteric modulator with pronounced selectivity for α6-containing GABAA receptors opens up new avenues for both basic research and clinical applications.
Therapeutic Potential
The high concentration of α6 subunits in cerebellar granule cells suggests that compounds like this could be used to selectively modulate cerebellar function. This could have therapeutic implications for conditions involving cerebellar pathophysiology, such as certain ataxias or essential tremors. By avoiding strong modulation of α1-containing receptors, which are widespread and mediate sedation, an α6-selective PAM could offer a much-improved side-effect profile compared to existing GABAergic drugs like benzodiazepines. Further investigation into animal models of these disorders is a logical next step.
A Tool for Research
As a selective pharmacological tool, this compound is invaluable for dissecting the physiological roles of α6-containing GABAA receptors. Its use can help elucidate the specific contributions of these receptors to motor control, sensory processing, and overall brain function. The distinct mechanism of action also provides a chemical scaffold for developing probes to explore the novel allosteric binding site it targets.
Unanswered Questions and Future Research
-
Binding Site Identification: A critical next step is to identify the precise binding site of this compound on the GABAA receptor complex. This will likely require a combination of site-directed mutagenesis, photoaffinity labeling, and cryogenic electron microscopy (cryo-EM) studies.
-
In Vivo Efficacy and Pharmacokinetics: The promising in vitro profile must be translated to in vivo models. Studies are needed to assess the compound's brain penetrance, metabolic stability, and efficacy in behavioral models of anxiety, motor control, and cognition.
-
Structure-Activity Relationship (SAR): A medicinal chemistry campaign around the this compound scaffold could lead to the development of analogs with even greater potency, selectivity, and improved drug-like properties.
Conclusion
This compound is a pioneering chemical entity that has expanded our understanding of GABAA receptor modulation. Its distinct mechanism of action and, most notably, its unprecedented selectivity for α6-containing receptor subtypes, differentiate it from all major classes of existing GABAergic modulators. This technical guide has provided a detailed summary of its biological activity, supported by quantitative data and actionable experimental protocols. This compound is not only a promising lead for the development of novel therapeutics for neurological disorders but also serves as a powerful research tool to explore the complexities of the GABAergic system. The insights gained from studying this molecule will undoubtedly fuel further innovation in the pursuit of safer and more effective neuromodulatory agents.
References
- Scholze, P., et al. (2001). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology, 134(7), 1435–1444. [Link]
- PubChem. (n.d.). This compound.
- Wikipedia. (2023).
- Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]
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- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethyl (-CF3) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved biological activity and bioavailability.[1][2] When appended to a pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting trifluoromethylpyridine derivatives represent a class of compounds with significant therapeutic potential.[3][4] This guide focuses on a specific, yet underexplored member of this family: 4-Methyl-6-(trifluoromethyl)pyridin-3-ol . We will delve into its synthesis, physicochemical properties, and potential biological applications, providing a comprehensive resource for researchers looking to leverage this promising scaffold in their drug discovery programs.
Synthesis and Chemical Properties: A Proposed Synthetic Strategy
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of substituted pyridin-3-ols. One such approach involves a multi-component reaction, a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.
A proposed synthetic pathway could involve the condensation of a β-ketoester bearing a trifluoromethyl group with an enamine derived from a methyl-substituted precursor, followed by cyclization and aromatization to yield the desired pyridin-3-ol. This approach offers flexibility in the choice of starting materials, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Alternatively, a Hantzsch-type pyridine synthesis could be adapted, utilizing a trifluoromethyl-containing 1,3-dicarbonyl compound, an aldehyde, and an ammonia source.[5] Subsequent modification of the resulting dihydropyridine and introduction of the hydroxyl group would lead to the target molecule.
Diagram: Proposed Retrosynthetic Analysis
Caption: A simplified retrosynthetic analysis for this compound.
Physicochemical Properties
The presence of both a methyl and a trifluoromethyl group on the pyridine ring, along with a hydroxyl group, imparts a unique set of physicochemical properties to this compound.
| Property | Predicted Value/Characteristic | Reference |
| Molecular Formula | C7H6F3NO | [6] |
| Molecular Weight | 177.13 g/mol | [6] |
| XLogP3 | 1.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| pKa | ~8-9 (hydroxyl group) | General Knowledge |
The trifluoromethyl group significantly increases the lipophilicity (as indicated by the positive XLogP3 value) compared to a simple methylpyridine, which can enhance membrane permeability.[1] The hydroxyl group provides a site for hydrogen bonding, which can be crucial for target engagement.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons around 2.3-2.6 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (7.0-8.5 ppm), with their coupling patterns revealing their positions. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon of the methyl group would resonate around 15-20 ppm. The trifluoromethyl carbon would exhibit a characteristic quartet due to coupling with the three fluorine atoms, with a chemical shift around 120-125 ppm. The aromatic carbons would appear in the 110-160 ppm range.
-
¹⁹F NMR: A single, sharp singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of -60 to -70 ppm (relative to CFCl₃).
Biological Significance and Potential Applications
The trifluoromethylpyridine scaffold is a well-established pharmacophore found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] The unique combination of a methyl group, a trifluoromethyl group, and a hydroxyl group in this compound suggests several potential areas for biological investigation.
Potential Therapeutic Areas:
-
Oncology: The trifluoromethyl group is a common feature in many kinase inhibitors and other anti-cancer agents.[5] The pyridine scaffold can act as a versatile template for designing inhibitors of various cancer-related targets.
-
Neuroscience: Pyridine derivatives have a long history in the development of drugs targeting the central nervous system. The lipophilicity imparted by the trifluoromethyl group could facilitate blood-brain barrier penetration, making this scaffold attractive for CNS targets.
-
Infectious Diseases: The pyridine ring is present in numerous antibacterial and antifungal agents. The unique substitution pattern of this molecule could lead to novel mechanisms of action against resistant pathogens.
Proposed Experimental Workflow for Biological Evaluation
Diagram: Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of this compound.
Experimental Protocols
General Synthetic Protocol (Proposed)
Synthesis of this compound via a Hantzsch-type reaction followed by aromatization and hydroxylation.
This is a proposed, generalized protocol and would require optimization.
-
Dihydropyridine Synthesis: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a suitable aldehyde (e.g., acetaldehyde, 1.0 eq) in a protic solvent such as ethanol, add a source of ammonia (e.g., ammonium hydroxide, 1.2 eq). Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Purification: After cooling to room temperature, the precipitated dihydropyridine can be isolated by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization or column chromatography.
-
Aromatization: The isolated dihydropyridine is then dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or chromium trioxide) at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Hydroxylation: The resulting substituted pyridine can then be hydroxylated at the 3-position. This may be achieved through various methods, including diazotization of a 3-aminopyridine precursor or through a nucleophilic aromatic substitution reaction on a 3-halopyridine derivative.
-
Final Purification: The final product, this compound, is purified by column chromatography on silica gel.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its unique combination of a privileged pyridine scaffold with the advantageous properties of a trifluoromethyl group and the functionality of a hydroxyl group makes it an attractive starting point for the development of novel therapeutics. While detailed experimental data for this specific molecule is sparse, the established synthetic methodologies for related compounds provide a clear path forward for its synthesis and derivatization. The proposed biological screening workflow offers a strategic approach to unlocking its therapeutic potential. As the demand for novel, effective, and safe medicines continues to grow, the exploration of such strategically designed molecules will be paramount to the advancement of pharmaceutical sciences.
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The Trifluoromethyl Group in Pyridinols: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into pyridinol scaffolds represents a powerful tactic in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of the CF3 group in modulating the physicochemical properties, metabolic stability, and biological activity of pyridinol-containing molecules. By leveraging its potent electron-withdrawing nature and unique steric profile, the CF3 group offers a versatile tool for optimizing drug candidates. This document will explore the fundamental principles, practical applications, and synthetic considerations for utilizing trifluoromethylated pyridinols in drug discovery, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] Among the various fluorinated motifs, the trifluoromethyl group (−CF3) is particularly prominent due to its profound and predictable effects on molecular characteristics.[1][3][4] Pyridinols, and their tautomeric pyridone forms, are privileged scaffolds in drug discovery, known for their ability to engage in hydrogen bonding and act as bioisosteres for various functional groups.[5][6][7][8][9] The combination of a CF3 group with a pyridinol core creates a synergistic effect, offering medicinal chemists a robust platform for fine-tuning drug-like properties. This guide will dissect the critical roles of the CF3 group in the context of pyridinol chemistry, providing a comprehensive resource for its effective application.
Physicochemical Impact of the Trifluoromethyl Group on Pyridinols
The introduction of a CF3 group to a pyridinol ring dramatically alters its fundamental physicochemical properties, which are crucial for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Modulation of Acidity (pKa)
The CF3 group is a potent electron-withdrawing substituent, a characteristic that significantly influences the acidity of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen.[10][11][12][13]
-
Decreased Basicity of Pyridine Nitrogen: The strong inductive effect of the CF3 group withdraws electron density from the pyridine ring, making the nitrogen lone pair less available for protonation. This results in a lower pKa of the corresponding pyridinium ion.[14] For instance, the replacement of a methyl group with a trifluoromethyl group in 2-substituted pyridines can lead to a significant decrease in pKa.[14] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.[15][16]
-
Increased Acidity of the Pyridinol Hydroxyl Group: Concurrently, the electron-withdrawing nature of the CF3 group stabilizes the corresponding phenoxide ion, thereby increasing the acidity of the hydroxyl group (lowering its pKa). This can enhance interactions with biological targets that favor an anionic form.
The following table summarizes the expected impact of CF3 substitution on the pKa of a hypothetical pyridinol.
| Compound | Substituent | Effect on Pyridine Nitrogen pKa | Effect on Hydroxyl Group pKa |
| Parent Pyridinol | -H | Baseline | Baseline |
| CF3-Pyridinol | -CF3 | Decrease | Decrease |
Enhancement of Lipophilicity
Lipophilicity, often quantified as logP or logD, is a critical parameter for membrane permeability and overall drug disposition.[17] The trifluoromethyl group is highly lipophilic, and its incorporation into a pyridinol scaffold generally leads to a significant increase in the molecule's overall lipophilicity.[1][4][11][13][18]
-
Hansch Parameter (π): The Hansch lipophilicity parameter (π) for the CF3 group is approximately +0.88, indicating its strong contribution to increasing lipophilicity.[1][4] This enhancement can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[4][11]
-
Context-Dependent Effects: It is important to note that the impact of fluorination on lipophilicity can be context-dependent.[14][19] However, the CF3 group is a reliable and potent choice when a substantial increase in lipophilicity is desired to improve properties like cell penetration.[11][17][20]
Alteration of Molecular Conformation and Dipole Moment
The steric bulk of the CF3 group, while relatively compact, can influence the conformation of the pyridinol and adjacent functionalities.[11][13] This can be strategically employed to lock a molecule into a bioactive conformation, enhancing its binding affinity for a target protein. Furthermore, the high electronegativity of the fluorine atoms creates a strong local dipole moment, which can influence long-range electrostatic interactions with biological targets.
Impact on Pharmacokinetics and Metabolic Stability
A major advantage of incorporating a CF3 group is the enhancement of metabolic stability.[4][11][13]
-
Blocking Metabolic Hotspots: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by enzymes such as cytochrome P450s.[4][11][13] Replacing a metabolically labile methyl or hydrogen group with a CF3 group is a common and effective strategy to block metabolic degradation, thereby increasing the drug's half-life and oral bioavailability.[1][2][4]
-
Deactivation of Aromatic Rings: The electron-withdrawing nature of the CF3 group deactivates the pyridinol ring towards electrophilic attack, a common pathway for metabolic modification.[1]
The following diagram illustrates the protective effect of a CF3 group against metabolic oxidation.
Caption: Metabolic stability of methyl vs. trifluoromethyl-pyridinols.
Modulation of Biological Activity and Target Interactions
The unique electronic and steric properties of the CF3 group, combined with its influence on pKa and lipophilicity, can lead to enhanced biological activity and target selectivity.[1] The CF3 group can participate in various non-covalent interactions with protein targets, including:
-
Hydrogen Bonding: While not a classical hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors.
-
Dipole-Dipole and Multipolar Interactions: The strong dipole of the C-F bonds can lead to favorable electrostatic interactions within a protein binding pocket.[15]
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group can enhance binding through hydrophobic interactions.[4]
Case Study: Kinase Inhibitors
Many kinase inhibitors incorporate a pyridone or pyridinol scaffold to interact with the hinge region of the kinase domain.[5] The addition of a CF3 group can modulate the electronics of the hinge-binding motif and provide additional beneficial interactions in adjacent pockets, potentially increasing potency and selectivity. For example, Alpelisib, a PI3K inhibitor, contains a trifluoromethyl-substituted pyridine moiety, which was found to be crucial for its potent activity.[21]
Synthetic Strategies for Trifluoromethylated Pyridinols
The synthesis of trifluoromethylated pyridinols can be approached through several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Introduction of the Trifluoromethyl Group
Direct trifluoromethylation of a pre-formed pyridinol ring or the introduction of a CF3-containing building block are common approaches.
-
Direct Trifluoromethylation: Reagents such as trifluoromethyltrimethylsilane (TMSCF3), Togni's reagent, and Umemoto's reagent can be used for the direct introduction of a CF3 group onto the pyridine ring.[21] Radical trifluoromethylation is also a widely used method.[21]
-
Using Trifluoromethyl-Containing Building Blocks: A more common approach involves the cyclocondensation of a CF3-containing precursor to construct the pyridine or pyridone ring.[22][23] Examples of such building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[22]
The following diagram outlines a general synthetic workflow using a building block approach.
Caption: General synthetic workflow for trifluoromethylated pyridinols.
Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis for Trifluoromethylated Pyridinols
This protocol describes a general method for the synthesis of polysubstituted trifluoromethylpyridine derivatives, which can be precursors to pyridinols, via the Bohlmann-Rahtz heteroannulation reaction.[23]
Step 1: Preparation of Trifluoromethyl-α,β-ynone
-
Start with commercially available or synthesized trifluoromethylated alkynes.
-
React the alkyne with a suitable acylating agent (e.g., acid chloride or anhydride) in the presence of a Lewis acid catalyst to form the corresponding trifluoromethyl-α,β-ynone.
Step 2: Preparation of β-Enamino Ester/Ketone
-
Condense a β-ketoester or β-diketone with ammonia or a primary amine to generate the β-enamino ester or ketone.
Step 3: Bohlmann-Rahtz Heteroannulation
-
In a suitable solvent (e.g., toluene, acetonitrile), combine the trifluoromethyl-α,β-ynone and the β-enamino ester/ketone.
-
Add a catalyst, such as ZnBr2, to promote the heteroannulation reaction.[23]
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and purify the crude product by column chromatography to obtain the polysubstituted trifluoromethylpyridine.
Step 4: Conversion to Pyridinol (if necessary)
-
If the synthesized pyridine contains a methoxy or other ether group at the desired position for the hydroxyl, a deprotection step (e.g., using BBr3 or HBr) is required to yield the final trifluoromethylated pyridinol.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile tool in the design of pyridinol-based drug candidates.[1][3] Its ability to predictably modulate key physicochemical and pharmacokinetic properties makes it an invaluable asset for medicinal chemists.[4] By enhancing lipophilicity, improving metabolic stability, and influencing biological activity, the CF3 group can significantly increase the probability of success in drug discovery programs.[11][20][24] Future research will likely focus on the development of novel and more efficient methods for the regioselective introduction of the CF3 group into complex pyridinol scaffolds, further expanding the chemical space available for drug design.[25] The continued exploration of the subtle interplay between the CF3 group and the pyridinol core will undoubtedly lead to the discovery of new and improved therapeutics.
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The Strategic Impact of Trifluoromethyl Substitution on the Physicochemical Properties of Pyridine: A Technical Guide for Drug Discovery
Introduction: The Trifluoromethyl Group as a Bioisosteric Powerhouse in Pyridine Chemistry
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing the druglike properties of bioactive molecules. Among these, the trifluoromethyl (CF₃) group stands out as a uniquely potent modulator of physicochemical characteristics. When appended to a pyridine scaffold, a privileged heterocycle in numerous therapeutic agents and crop protection chemicals, the CF₃ group exerts a profound influence on the molecule's electronic nature, lipophilicity, metabolic stability, and binding interactions. This technical guide provides an in-depth exploration of the core physicochemical properties of trifluoromethylpyridines, offering a vital resource for researchers, scientists, and drug development professionals. We will delve into the causality behind the observed properties, provide field-proven experimental methodologies for their determination, and present a consolidated view of the structure-property relationships that govern the behavior of these remarkable compounds. The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to arise from the unique combination of the physicochemical properties of the fluorine atom and the distinct characteristics of the pyridine moiety.[1][2]
The trifluoromethyl group is a strong electron-withdrawing group, a property evidenced by its Hammett constant (σₚ) of 0.54, in stark contrast to that of a single fluorine atom (0.06).[1] This powerful inductive effect significantly impacts the acidity (pKa) of the pyridine nitrogen, modulates the molecule's susceptibility to metabolic attack, and can fine-tune its binding affinity to target proteins.[1] Furthermore, the CF₃ group substantially increases a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetic profile. This guide will systematically dissect these key physicochemical parameters, providing both a theoretical framework and practical, step-by-step protocols for their accurate measurement.
Acidity (pKa): The Electron-Withdrawing Influence of the Trifluoromethyl Group
The basicity of the pyridine nitrogen is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions. The introduction of a strongly electron-withdrawing trifluoromethyl group significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This results in a lower pKa value for the conjugate acid compared to unsubstituted pyridine. The position of the CF₃ group (ortho, meta, or para to the nitrogen) further modulates this effect.
The Positional Impact on pKa
Table 1: Estimated pKa Values of Trifluoromethylpyridine Isomers
| Compound | Position of CF₃ | Estimated pKa |
| 2-(Trifluoromethyl)pyridine | 2- (ortho) | ~ 1.5 - 2.5 |
| 3-(Trifluoromethyl)pyridine | 3- (meta) | ~ 3.0 - 3.5 |
| 4-(Trifluoromethyl)pyridine | 4- (para) | ~ 3.5 - 4.0 |
| Note: These are estimated values based on the known electronic effects of the trifluoromethyl group and available literature data on related compounds. Experimental verification is recommended. |
Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy
A powerful and elegant method for determining the pKa of fluorinated compounds is through ¹⁹F NMR spectroscopy.[3] The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic environment, which changes upon protonation or deprotonation of the nearby nitrogen atom. By monitoring the change in the ¹⁹F chemical shift as a function of pH, a titration curve can be generated, and the pKa can be accurately determined.[3]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of aqueous buffer solutions with a range of known pH values (e.g., from pH 1 to 7). Dissolve a small, consistent amount of the trifluoromethylpyridine in each buffer solution.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Record the ¹⁹F chemical shift (δ) for each pH value.
-
Plot the chemical shift (δ) versus pH.
-
Fit the data to the Henderson-Hasselbalch equation, modified for NMR chemical shifts: δ_obs = (δ_A * [A]) + (δ_HA * [HA]) / ([A] + [HA]) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the deprotonated form, and δ_HA is the chemical shift of the protonated form.
-
The pKa is the pH at which the inflection point of the titration curve occurs.
-
Caption: Workflow for pKa determination of trifluoromethylpyridines using ¹⁹F NMR spectroscopy.
Lipophilicity (LogP): A Key Driver of Pharmacokinetics
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is well-known to significantly increase the lipophilicity of a molecule.
The Impact of the CF₃ Group on LogP
The introduction of a CF₃ group generally leads to a substantial increase in the LogP value compared to the parent pyridine. This is due to the hydrophobic nature of the fluorinated group. For instance, the hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which is significantly higher than that of benzotrifluoride (3.0), indicating a notable difference in hydrophobicity.[1]
Table 2: Physicochemical Properties of Selected Trifluoromethylpyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | - | - | - |
| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 113-115 | 1.276 | 1.418 |
| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 110 | 1.27 | 1.417 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 169-171 | 1.549 | 1.475 |
Data sourced from various chemical suppliers and literature.[4][5]
Experimental Protocol: LogP Determination by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of LogP. It involves partitioning a compound between n-octanol and water and measuring its concentration in each phase at equilibrium.
Step-by-Step Methodology:
-
Pre-saturation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in either pre-saturated n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a flask.
-
Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the trifluoromethylpyridine using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of P.
Caption: Workflow for LogP determination using the shake-flask method.
Solubility: A Critical Factor for Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. Trifluoromethylpyridines generally exhibit low solubility in water but are soluble in common organic solvents.[5][6] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is slightly soluble in water but soluble in methanol, ethanol, and acetone.[5]
Experimental Protocol: Aqueous Solubility Determination
The equilibrium shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid trifluoromethylpyridine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved trifluoromethylpyridine in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
Solubility Calculation: The measured concentration represents the aqueous solubility of the compound under the experimental conditions.
Metabolic Stability: Resisting Biotransformation
The trifluoromethyl group is often introduced into drug candidates to enhance their metabolic stability. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, and the electron-withdrawing nature of the CF₃ group can deactivate adjacent positions on the pyridine ring, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]
In Vitro Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which contain a high concentration of CYP enzymes. The key parameters determined are the half-life (t½) and intrinsic clearance (CLint).
Table 3: Illustrative Metabolic Stability Data for a Hypothetical Trifluoromethylpyridine
| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| Hypothetical Pyridine | 15 | 46.2 |
| Hypothetical 3-CF₃-Pyridine | 45 | 15.4 |
| Note: This data is illustrative. Actual values are highly dependent on the specific molecular scaffold and the position of the trifluoromethyl group. |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylpyridine.
Materials:
-
Test compound (trifluoromethylpyridine)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Step-by-Step Methodology:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the trifluoromethylpyridine to the incubation mixture, followed by the addition of the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent trifluoromethylpyridine at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein amount).
-
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Spectroscopic Characteristics: A Fingerprint for Identification
The characterization of trifluoromethylpyridines relies heavily on a suite of spectroscopic techniques, each providing unique structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signals on the pyridine ring are influenced by the electron-withdrawing CF₃ group, typically shifting them downfield.
-
¹³C NMR: The carbon atom attached to the CF₃ group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is also significantly affected.
-
¹⁹F NMR: This is a particularly powerful tool for characterizing trifluoromethylpyridines. The CF₃ group gives a singlet in the proton-decoupled ¹⁹F NMR spectrum, and its chemical shift is highly sensitive to the substitution pattern on the pyridine ring.[8][9] For many trifluoromethyl compounds, the chemical shift is in the range of -50 to -70 ppm relative to CFCl₃.[9] For 2-(Trifluoromethyl)pyridine, a chemical shift has been reported.[10]
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint of trifluoromethylpyridines.
-
Pyridine Ring Vibrations: C-C and C-N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region.[11]
-
C-H Vibrations: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹.[11]
-
Trifluoromethyl Group Vibrations: The CF₃ group exhibits strong, characteristic stretching vibrations in the 1100-1350 cm⁻¹ region.[12]
Table 4: Characteristic FT-IR Vibrational Frequencies for Trifluoromethylpyridines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Pyridine Ring C-C/C-N Stretch | 1400 - 1650 |
| CF₃ Asymmetric Stretch | ~1350 |
| CF₃ Symmetric Stretch | ~1150 |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of trifluoromethylpyridines. Under electron impact (EI) ionization, common fragmentation pathways include the loss of a fluorine atom (M-19) or a CF₂ radical, followed by further fragmentation of the pyridine ring. The specific fragmentation pattern can help to distinguish between different isomers.
UV-Vis Spectroscopy
Trifluoromethylpyridines exhibit characteristic UV absorption maxima related to the π-π* and n-π* electronic transitions of the pyridine ring. The position and intensity of these absorptions are influenced by the trifluoromethyl group and other substituents. The UV-Vis spectrum is often recorded in a solvent like ethanol or chloroform.[13][14]
Conclusion: A Versatile Scaffold for Optimized Molecular Design
The incorporation of a trifluoromethyl group onto a pyridine ring offers a powerful and versatile strategy for modulating the physicochemical properties of bioactive molecules. This in-depth technical guide has provided a comprehensive overview of the key parameters—pKa, LogP, solubility, and metabolic stability—that are critically influenced by this substitution. By understanding the underlying principles and employing the detailed experimental protocols provided, researchers, scientists, and drug development professionals can make more informed decisions in the design and optimization of novel therapeutic agents and agrochemicals. The ability to rationally tune these properties through the strategic placement of the trifluoromethyl group underscores the enduring importance of this chemical motif in the ongoing quest for safer and more effective molecules.
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An In-depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol: Synthesis, Properties, and Therapeutic Potential
Foreword: The Strategic Importance of Fluorinated Pyridinols in Modern Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a powerful modulator of a compound's physicochemical and pharmacological properties, often enhancing metabolic stability, lipophilicity, and target binding affinity. When coupled with the versatile pyridine scaffold, which is a prevalent motif in numerous natural products and pharmaceuticals, the resulting trifluoromethylpyridine derivatives represent a rich area for therapeutic innovation. This guide provides a comprehensive technical overview of a specific and promising member of this class: 4-Methyl-6-(trifluoromethyl)pyridin-3-ol. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications, thereby empowering further investigation and development.
Physicochemical and Structural Characteristics
This compound is a substituted pyridinol derivative with the chemical formula C₇H₆F₃NO. Its structure is characterized by a pyridine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 3-position.
| Property | Value | Source |
| CAS Number | 1253790-72-5 | [1] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2] |
| Predicted XLogP3 | 1.8 | [3] |
| Topological Polar Surface Area | 33.1 Ų | [3] |
| Appearance | Solid (predicted) | [2] |
The presence of the electron-withdrawing trifluoromethyl group is expected to influence the acidity of the pyridinolic proton and the overall electron distribution within the aromatic ring, which in turn can impact its biological activity and pharmacokinetic profile.
Synthesis and Purification: A Proposed Methodology
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
To a solution of ethyl trifluoroacetate (1.0 eq) in a suitable aprotic solvent such as diethyl ether, add sodium ethoxide (1.1 eq) at 0 °C.
-
Slowly add ethyl acetate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a weak acid and extract the product with an organic solvent.
-
Purify the crude product by vacuum distillation to yield ethyl 4,4,4-trifluoro-3-oxobutanoate.
Step 2: Synthesis of Ethyl 3-amino-4,4,4-trifluorobut-2-enoate
-
Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol.
-
Bubble ammonia gas through the solution or add ammonium hydroxide (excess) at room temperature.
-
Stir the reaction for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude enamine product.
Step 3: Cyclization to form the Pyridin-3-ol Ring
-
To a solution of the crude ethyl 3-amino-4,4,4-trifluorobut-2-enoate (1.0 eq) in a high-boiling point solvent like diphenyl ether, add diketene (1.2 eq) dropwise at an elevated temperature (e.g., 180-200 °C).
-
The reaction involves a [4+2] cycloaddition followed by aromatization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to obtain this compound.
Purification:
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve high purity.
Logical Flow of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For example, a singlet for the methyl group and distinct signals for the two aromatic protons would be expected.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group (which will likely appear as a quartet due to coupling with the fluorine atoms).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is particularly useful for fluorinated compounds and will show a characteristic signal for the trifluoromethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching bands for the trifluoromethyl group.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of this compound has not been extensively reported, its structural features and its use as a synthetic intermediate provide strong indications of its potential therapeutic applications.
The trifluoromethylpyridine moiety is a well-established pharmacophore in drug discovery, known to be a key component in a variety of kinase inhibitors.[5][6][7] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
A patent has disclosed the use of this compound in the synthesis of imidazo[4,5-b]pyridine compounds intended for the treatment of inflammatory disorders.[1] This suggests that the parent molecule itself may possess anti-inflammatory properties or serve as a critical building block for more complex and potent anti-inflammatory agents.
Hypothesized Mechanism of Action:
Based on the activities of structurally related compounds, it is plausible that this compound could act as an inhibitor of one or more protein kinases involved in inflammatory signaling pathways, such as p38 MAP kinase or phosphoinositide 3-kinases (PI3Ks).[5][8] The pyridin-3-ol moiety can participate in hydrogen bonding interactions within the ATP-binding pocket of a kinase, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Signaling Pathway Context
Caption: Hypothesized inhibition of inflammatory signaling by the target compound.
Experimental Workflows for Biological Evaluation
To investigate the hypothesized biological activities of this compound, a series of in vitro and cell-based assays would be employed.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound.
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, combine the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30 °C for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). f. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol: Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Objective: To assess the compound's ability to inhibit the production of pro-inflammatory cytokines in a cellular model of inflammation.
-
Cell Line: A murine macrophage cell line such as RAW 264.7.
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. Incubate for 24 hours. e. Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA). f. Determine the EC₅₀ value for the inhibition of cytokine production.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural features, particularly the combination of the pyridin-3-ol and trifluoromethyl moieties, suggest a high likelihood of interesting biological activities, especially in the realms of kinase inhibition and anti-inflammatory therapeutics. The proposed synthetic route offers a practical approach for its preparation, and the outlined experimental workflows provide a clear path for its biological characterization. Further research into this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents for a range of diseases.
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- 7. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-6-(trifluoromethyl)pyridin-3-ol mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Abstract
This compound is a novel chemical entity for which the mechanism of action remains uncharacterized in public-domain literature. This guide provides a comprehensive, hypothesis-driven framework for its systematic investigation. By deconstructing the molecule into its core structural motifs—a pyridin-3-ol core and a trifluoromethylpyridine element—we establish a strong rationale for prioritizing certain biological target classes. The trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability and target affinity, while pyridin-3-ol derivatives have documented roles as modulators of various enzymes and signaling pathways. This document outlines a multi-phased experimental strategy, beginning with broad phenotypic and target-based screening to generate initial hypotheses, followed by rigorous target validation and an analysis of downstream cellular signaling events. Detailed, field-proven protocols and data interpretation frameworks are provided to guide researchers in drug development and chemical biology in uncovering the compound's biological function.
Introduction: Rationale for Investigation based on Structural Precedent
The structure of this compound suggests a high potential for biological activity. Its two key components have a rich history in medicinal chemistry.
-
Trifluoromethylpyridine (TFMP) Scaffold: The incorporation of a trifluoromethyl (CF3) group onto a pyridine ring is a cornerstone of modern drug and agrochemical design. The CF3 group's strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's pharmacokinetic profile, including metabolic stability, membrane permeability, and binding affinity to target proteins. Numerous TFMP derivatives have been developed as potent and selective agents in various therapeutic areas.
-
Pyridin-3-ol Core: The hydroxyl-substituted pyridine ring is a privileged scaffold found in many bioactive compounds. Specifically, derivatives of 3-hydroxypyridine-4-one are known to act as potent iron chelators and have demonstrated significant anti-inflammatory and analgesic properties. This activity is often linked to the inhibition of iron-dependent enzymes, such as cyclooxygenase (COX) and lipoxygenase, which are critical mediators of inflammation.
Based on this structural analysis, we hypothesize that this compound is likely to function as an inhibitor of a key enzymatic or signaling pathway. The following research plan is designed to systematically test this hypothesis and precisely identify its molecular mechanism of action (MoA).
A Phased Strategy for Mechanism of Action Elucidation
We propose a three-phase workflow designed to efficiently move from broad, unbiased screening to specific, validated molecular interactions.
Caption: A multi-phase workflow for MoA elucidation.
Phase I: Broad-Spectrum Screening and Hypothesis Generation
The initial phase is designed to cast a wide net, identifying any potential biological activity through parallel phenotypic and target-based screening.[1][2] This approach maximizes the chance of detecting both expected and unanticipated effects.
Rationale: This assay provides a rapid and cost-effective method to determine the compound's cytotoxic or cytostatic effects across a diverse panel of cell lines. The resulting 50% inhibitory concentrations (IC50) will guide dose selection for subsequent cell-based assays and may suggest selectivity for certain cell types (e.g., cancer vs. normal cells).
Methodology:
-
Cell Plating: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, HEK293T normal kidney) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value for each cell line.
Hypothetical Data Summary:
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HEK293T | Normal Kidney | > 100 |
Rationale: Given the prevalence of pyridine-based scaffolds in kinase inhibitors, a broad kinase panel screen is a high-priority, hypothesis-driven assay. This will rapidly identify potential kinase targets. The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring ADP production.[3]
Methodology:
-
Assay Setup: In a 384-well plate, add the kinase, substrate, and the test compound (at a standard concentration, e.g., 10 µM) in the appropriate kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin required for light production. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.
Hypothetical Data Summary (Selected Kinases):
| Kinase Target | % Inhibition @ 10 µM |
| MEK1 | 92% |
| EGFR | 15% |
| PI3Kα | 8% |
| SRC | 75% |
Phase II: Direct Target Validation
Data from Phase I (e.g., potent inhibition of MEK1) provides a testable hypothesis. Phase II is designed to confirm a direct, physical interaction between the compound and its putative target protein.
Rationale: CETSA is the gold standard for verifying target engagement in a physiological, intracellular environment.[4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. This thermal stabilization can be measured to confirm a direct interaction.[4]
Methodology:
-
Cell Treatment: Treat intact cells (e.g., A549) with the test compound (e.g., 20 µM) and a vehicle control for 1 hour at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein (e.g., MEK1) remaining at each temperature using Western blotting or ELISA.
-
Data Interpretation: A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and direct target engagement.
Phase III: Downstream Pathway Analysis
Once the direct target is validated, this phase investigates the functional consequences of target engagement on cellular signaling pathways.
Rationale: If MEK1 is confirmed as the direct target, its inhibition should lead to a measurable decrease in the phosphorylation of its downstream substrate, ERK. Western blotting is a definitive method to quantify these changes in protein phosphorylation.
Caption: The MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Seed A549 cells and serum-starve them for 24 hours to reduce basal signaling. Pre-treat with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to activate the MAPK/ERK pathway.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal with a digital imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio confirms the on-target effect of the compound in cells.
Conclusion and Future Directions
This guide presents a systematic, robust, and scientifically grounded strategy for the complete elucidation of the mechanism of action for this compound. By progressing through the phases of hypothesis generation, target validation, and pathway analysis, researchers can move from a novel compound of unknown function to a well-characterized chemical probe or drug lead with a defined molecular target.
Upon successful completion of this workflow, subsequent research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.
-
ADME/Toxicity Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.
This rigorous approach ensures that the development of this compound is built upon a solid mechanistic foundation, maximizing its potential for future therapeutic application.
References
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
- CHI. (n.d.). Target Identification from Phenotypic Screening. Cambridge Healthtech Institute.
- Wishart, D. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
- Hart, C. P. (2005). Finding the target after screening the phenotype. Drug Discovery Today, 10(7), 513-519.
- Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
- Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Al-Lazikani, B., et al. (n.d.). Computational analyses of mechanism of action (MoA): data, methods and integration.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific UK.
- Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet.
- Bio-Techne. (n.d.).
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- BenchChem. (2025).
- BenchChem. (2025). In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. BenchChem.
- Alvarez, M. J., et al. (2016).
- Maharjan, S., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
- Scott, D., et al. (2025). (PDF) Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PubMed Central.
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- 2. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making this scaffold highly valuable. This guide details a robust synthetic protocol based on a modified Hantzsch pyridine synthesis, elucidates the underlying reaction mechanism, and provides in-depth procedural instructions for synthesis, purification, and characterization.
Introduction
Substituted pyridinols are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule. Specifically, the 6-(trifluoromethyl)pyridin-3-ol scaffold is of considerable interest due to the electron-withdrawing nature of the CF₃ group, which can influence the pKa of the pyridinolic hydroxyl group and create new avenues for molecular interactions. This compound serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. This application note outlines a reliable and scalable synthetic route to this valuable compound.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of this compound is most effectively achieved through a cyclocondensation reaction, a variation of the classic Hantzsch pyridine synthesis. This approach involves the condensation of a trifluoromethylated β-dicarbonyl compound with an enamine, followed by cyclization and aromatization.
The chosen strategy leverages the reactivity of ethyl 4,4,4-trifluoroacetoacetate as the source of the trifluoromethyl group and two carbon atoms of the pyridine ring. The remaining carbon and nitrogen atoms are provided by an enamine, such as ethyl 3-aminocrotonate. The reaction proceeds through a series of well-understood intermediates, as illustrated in the workflow below.
Caption: Synthetic workflow for this compound.
The initial step involves a Knoevenagel-type condensation or Michael addition between the two key reactants. This is followed by an intramolecular cyclization and dehydration to form a dihydropyridine intermediate. The final and often rate-determining step is the aromatization of the dihydropyridine ring to yield the stable pyridinol product. This final oxidation can sometimes occur spontaneously in the presence of air, or it can be facilitated by the addition of a mild oxidizing agent.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier (Example) |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 372-31-6 | Sigma-Aldrich |
| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | 129.16 | 3043-84-5 | Sigma-Aldrich |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 | Fisher Scientific |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | VWR Chemicals |
| Sodium Bicarbonate (Sat. aq. sol.) | NaHCO₃ | 84.01 | 144-55-8 | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | J.T. Baker |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies |
Instrumentation:
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 100 mmol, 1.0 eq.) and ethyl 3-aminocrotonate (12.9 g, 100 mmol, 1.0 eq.).
-
Solvent Addition: To the flask, add 100 mL of glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 500 mL of ice-cold water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.5 (s, 1H, OH), 7.2 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 2.3 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~155 (C-OH), 148 (q, J = 35 Hz, C-CF₃), 145 (C), 122 (q, J = 274 Hz, CF₃), 118 (C), 115 (CH), 18 (CH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ (ppm) ~ -68 (s, 3F, CF₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₇F₃NO⁺ [M+H]⁺: 178.0474; found: 178.0471.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl 4,4,4-trifluoroacetoacetate is corrosive and should be handled with care.
-
Glacial acetic acid is corrosive and has a strong odor.
-
The reaction is heated to reflux; ensure proper setup of the condenser to prevent solvent loss and pressure buildup.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained at reflux. |
| Impure starting materials | Check the purity of the starting materials by NMR or other appropriate analytical techniques. | |
| Complex mixture of byproducts | Side reactions due to prolonged heating | Optimize the reaction time. Consider using a milder catalyst or solvent system. |
| Difficulty in purification | Co-elution of impurities | Use a shallower gradient for flash chromatography. Consider recrystallization from a suitable solvent system. |
Conclusion
The described protocol provides a reliable and reproducible method for the synthesis of this compound. This versatile building block is of significant interest to the pharmaceutical and agrochemical industries. The mechanistic insights and detailed experimental procedures provided in this application note are intended to enable researchers to successfully synthesize and utilize this important compound in their research and development endeavors.
References
- Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]
- Katritzky, A. R., & Rachwal, S. (1987). A New Look at the Hantzsch Pyridine Synthesis. Chemical Reviews, 87(4), 683–700. [Link]
- Okada, E., et al. (1997). A Facile Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxylic Acid Derivatives. Heterocycles, 46, 129-132. [Link]
- Cen, W., et al. (1995). Synthesis of ethyl 4,4,4-trifluoro-3-aminocrotonate and its application in the synthesis of trifluoromethylated heterocycles. Journal of Fluorine Chemistry, 73(2), 161-164. [Link]
- PubChem Compound Summary for CID 49757948, this compound.
Synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making this pyridine derivative a valuable scaffold in medicinal chemistry.[1] This protocol details a robust and efficient synthetic route, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Significance
Trifluoromethyl-substituted pyridines are a critical class of heterocyclic compounds widely utilized in the life sciences.[2] The incorporation of a trifluoromethyl (-CF3) group can significantly modulate the physicochemical and biological properties of a molecule, often leading to improved efficacy and pharmacokinetics.[1] this compound, in particular, presents a versatile platform for further chemical elaboration, owing to its multiple functional groups. The hydroxyl and methyl groups offer sites for derivatization, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This application note outlines a validated protocol for the synthesis of this target compound, proceeding through a well-established cyclocondensation strategy. The chosen methodology is based on the principles of the Bohlmann-Rahtz pyridine synthesis, which allows for the efficient construction of the pyridine core from readily available starting materials.[3][4]
Rationale for Method Selection
The synthetic strategy employed in this protocol is a modified Bohlmann-Rahtz heteroannulation reaction. This approach was selected for its high efficiency, atom economy, and the commercial availability of the required precursors.[3][4] The core of this synthesis involves the condensation of a trifluoromethyl-containing building block with an enamine, followed by cyclization and aromatization to yield the desired substituted pyridine.[2] This method offers a significant advantage over other potential routes, such as direct trifluoromethylation of a pre-existing pyridine ring, which can often suffer from issues with regioselectivity and harsh reaction conditions.[5][6]
The use of ethyl 4,4,4-trifluoroacetoacetate as the trifluoromethyl source is a key feature of this protocol. This versatile reagent readily participates in condensation reactions, providing a reliable means of introducing the -CF3 group into the target molecule. The subsequent cyclization and aromatization steps are designed to proceed under mild conditions, ensuring the stability of the final product.
Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 3-Aminocrotononitrile | 98% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| p-Toluenesulfonic acid monohydrate | 98.5% | Acros Organics |
| Toluene | Anhydrous | Sigma-Aldrich |
| Ethyl 4,4,4-trifluoroacetoacetate | 99% | Oakwood Chemical |
| Sodium ethoxide | 95% | Sigma-Aldrich |
| Ethanol | Anhydrous | J.T. Baker |
| Hydrochloric acid (6M) | Reagent Grade | VWR Chemicals |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory Grade | - |
| Anhydrous magnesium sulfate | 99.5% | Sigma-Aldrich |
Step-by-Step Procedure
Step 1: Synthesis of (E)-3-((1-cyano-2-methylprop-1-en-1-yl)amino)but-2-enenitrile (Intermediate 1)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminocrotononitrile (8.21 g, 100 mmol), acetone (7.3 mL, 100 mmol), a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol), and toluene (100 mL).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-hydroxy-4-methyl-6-(trifluoromethyl)nicotinate (Intermediate 2)
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide (7.48 g, 110 mmol) in anhydrous ethanol (150 mL).
-
To this solution, add the crude Intermediate 1 (from Step 1) dissolved in anhydrous ethanol (50 mL) dropwise over 15 minutes.
-
Following the addition, add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 100 mmol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux for 8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with 2M HCl.
-
Concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 2.
Step 3: Synthesis of this compound (Final Product)
-
To a 250 mL round-bottom flask, add Intermediate 2 (from Step 2) and 6M aqueous hydrochloric acid (100 mL).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]
-
Melting Point Analysis: To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Trifluoromethyl-containing compounds and acidic/basic solutions should be handled with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable chemical intermediate for applications in drug discovery and materials science. The rationale provided for the chosen synthetic route underscores the importance of strategic planning in chemical synthesis to achieve high yields and purity.
References
- Hu, Y., et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β - Ynones. The Journal of Organic Chemistry, 85(2), 924–933.
- ResearchGate. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones.
- Sakamoto, J., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 291–306.
- Cottet, F., Marull, M., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568.
- ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives.
- PubChem. (n.d.). This compound.
- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6).
- Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
- Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8363–8368.
- ChemRxiv. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
- Saavedra, C., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6345–6352.
- PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)pyridine.
- PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-methanol.
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Application Notes and Protocols for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol in Agrochemicals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylpyridine Scaffolds in Modern Agriculture
The pyridine ring, particularly when substituted with a trifluoromethyl (CF3) group, is a cornerstone of modern agrochemical discovery.[1][2][3][4] The unique physicochemical properties conferred by the trifluoromethyl group—such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics—have led to the development of numerous successful commercial herbicides, fungicides, and insecticides.[4][5] The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a variety of active ingredients.[6]
4-Methyl-6-(trifluoromethyl)pyridin-3-ol is a specific derivative within this valuable class of compounds. While it is recognized as a crucial synthetic intermediate, its direct applications and biological activities as an agrochemical are less documented in publicly available literature.[7] This guide, therefore, serves as a comprehensive framework for researchers aiming to elucidate the potential of this compound as a novel agrochemical agent. The protocols and methodologies outlined herein are based on established principles of agrochemical screening and the known biological activities of structurally related trifluoromethylpyridine and trifluoromethylpyrimidine derivatives.[8][9][10][11]
Potential Agrochemical Applications and Rationale
The structural features of this compound—a pyridine core, a trifluoromethyl group, a hydroxyl group, and a methyl group—suggest several plausible modes of action and potential applications in crop protection.
-
Herbicidal Activity : Many herbicides containing a trifluoromethylpyridine core act by inhibiting key plant enzymes such as acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] The pyridin-3-ol substructure, in particular, is found in various biologically active compounds. The overall structure could mimic natural substrates or bind to allosteric sites on these enzymes.
-
Fungicidal Activity : Trifluoromethylpyrimidine derivatives have shown significant efficacy against a range of fungal pathogens, including Botrytis cinerea.[8][10] The mechanism often involves the disruption of mitochondrial respiration or other vital cellular processes. The hydroxyl group on the pyridine ring of this compound could play a crucial role in binding to target enzymes in fungi.
-
Insecticidal Activity : The pyridine scaffold is present in several classes of insecticides.[3] While less common than for herbicides and fungicides, trifluoromethylpyridines have been investigated for their insecticidal properties.[12] The lipophilicity imparted by the trifluoromethyl and methyl groups could facilitate penetration of the insect cuticle and interaction with neuronal targets.
Experimental Workflow for Agrochemical Candidate Evaluation
The following diagram outlines a typical workflow for assessing the agrochemical potential of a novel compound like this compound.
Caption: A generalized workflow for evaluating a novel chemical entity for agrochemical applications.
Protocols for Biological Activity Screening
The following protocols are designed as starting points for the evaluation of this compound. It is crucial to include appropriate positive and negative controls in all assays.
Protocol 1: In Vitro Antifungal Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of key plant pathogenic fungi.
Rationale: This assay provides a rapid and quantifiable measure of the compound's intrinsic fungicidal or fungistatic activity, minimizing variables such as plant metabolism or compound uptake. Structurally related trifluoromethylpyrimidines have shown activity against Botrytis cinerea, making this a logical starting point.[10]
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Pyricularia oryzae)
-
Sterile petri dishes, scalpels, and micropipettes
-
Positive control fungicide (e.g., Tebuconazole, Cyprodinil)[13][10]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave PDA and cool to 50-55°C.
-
Dosing: Add the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media. Prepare a control plate with 1% DMSO only.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 48, 72, 96 hours) until the colony on the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.
Protocol 2: Pre- and Post-Emergence Herbicidal Activity Assay
Objective: To evaluate the herbicidal efficacy of this compound when applied to soil before weed emergence (pre-emergence) and to young seedlings (post-emergence).
Rationale: This whole-plant assay is critical for determining practical herbicidal potential and provides insights into the compound's uptake route (roots vs. foliage) and translocation. Diphenylpyrrolidinone herbicides with trifluoromethylphenyl groups have shown both pre- and post-emergence activity.[14]
Materials:
-
This compound
-
Acetone, water, and a surfactant (e.g., Tween 20)
-
Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Abutilon theophrasti - velvetleaf) weeds
-
Pots with standard potting mix
-
Laboratory spray chamber
-
Positive control herbicide (e.g., Glyphosate, Saflufenacil)[11]
Procedure:
Part A: Pre-Emergence Application
-
Planting: Sow 10-15 seeds of each weed species in separate pots and cover lightly with soil.
-
Formulation: Prepare a spray solution of the test compound at various concentrations (e.g., 100, 250, 500 g a.i./ha) in a 50:50 acetone:water mixture with 0.1% Tween 20.
-
Application: Immediately after planting, spray the soil surface evenly with the test solution using a calibrated laboratory sprayer.
-
Growth: Place the pots in a greenhouse or growth chamber with appropriate light and temperature conditions. Water gently as needed, avoiding disturbance of the treated soil surface.
-
Evaluation: After 14-21 days, assess the percentage of weed control by visually rating plant injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
Part B: Post-Emergence Application
-
Planting and Growth: Sow seeds as above and allow them to grow until the seedlings have reached the 2-3 leaf stage.
-
Formulation and Application: Prepare spray solutions as in Part A. Apply the solutions to the foliage of the seedlings until runoff.
-
Growth: Return the pots to the greenhouse or growth chamber.
-
Evaluation: Assess the percentage of weed control as described in Part A after 14-21 days.
Protocol 3: Insecticidal Activity Assay (Contact and Ingestion)
Objective: To determine the toxicity of this compound to a model insect pest through direct contact and oral ingestion.
Rationale: These two methods differentiate between activity requiring direct application and activity through feeding, which are critical parameters for insecticide development. Essential oils and other natural compounds are often first evaluated using these methods.[15][16][17][18]
Materials:
-
This compound
-
Acetone
-
Microsyringe or micropipette
-
Third-instar larvae of a model insect (e.g., Spodoptera littoralis - cotton leafworm)
-
Leaf discs (e.g., cabbage, cotton)
-
Petri dishes with moist filter paper
-
Sucrose solution (10%)
-
Positive control insecticide (e.g., Fipronil)[12]
Procedure:
Part A: Topical Application (Contact Toxicity)
-
Dosing Solutions: Prepare serial dilutions of the test compound in acetone (e.g., 1, 5, 10 µg/µL).
-
Application: Apply 1 µL of the dosing solution to the dorsal thorax of each larva using a microsyringe. A control group should be treated with acetone only.
-
Incubation: Place each treated larva in a petri dish with a fresh leaf disc for food.
-
Evaluation: Record mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.
Part B: Leaf Disc Assay (Ingestion Toxicity)
-
Treatment of Leaf Discs: Prepare solutions of the test compound in 10% sucrose solution with a trace of surfactant. Dip 2 cm leaf discs into the solutions for 10 seconds and allow them to air dry. Control discs are dipped in sucrose solution only.
-
Feeding: Place one treated leaf disc in a petri dish with one larva.
-
Incubation and Evaluation: Maintain and assess the larvae as described in Part A.
Data Presentation and Interpretation
Quantitative data from the dose-response studies should be summarized to determine key efficacy parameters.
| Parameter | Herbicidal Assay | Fungicidal Assay | Insecticidal Assay |
| Endpoint | % Weed Control | % Mycelial Growth Inhibition | % Mortality |
| Derived Value | GR₅₀ (Concentration for 50% growth reduction) | EC₅₀ (Effective concentration for 50% inhibition) | LD₅₀ (Lethal dose for 50% of population) / LC₅₀ (Lethal concentration for 50% of population) |
| Interpretation | Lower GR₅₀ indicates higher potency. | Lower EC₅₀ indicates higher potency. | Lower LD₅₀/LC₅₀ indicates higher toxicity. |
Mode of Action: A Conceptual Pathway
While the precise mode of action for this compound is unknown, we can hypothesize a potential mechanism based on related compounds. For instance, if it acts as a protoporphyrinogen oxidase (PPO) inhibitor, a common target for herbicides, the pathway would be as follows:
Caption: A diagram illustrating the potential mechanism of PPO-inhibiting herbicides.
Conclusion and Future Directions
This compound represents a promising starting point for agrochemical research due to its trifluoromethylpyridine scaffold. The protocols provided in this guide offer a structured approach to systematically evaluate its herbicidal, fungicidal, and insecticidal potential. Positive results in these primary screens should be followed by more detailed secondary screening, including dose-response studies on a wider range of species, crop selectivity tests, and mechanistic studies to elucidate the specific biochemical target. As with all agrochemical development, considerations of environmental fate and non-target toxicity will be paramount in later stages of research.
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- Pest Management Science. Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)
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analytical methods for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol characterization
An Application Guide to the Comprehensive Characterization of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest. The pyridine scaffold is a cornerstone of many pharmaceutical and agrochemical compounds.[1] The incorporation of a trifluoromethyl (-CF₃) group can enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity, while the hydroxyl (-OH) and methyl (-CH₃) groups provide versatile handles for further synthetic modification.[2]
Given its role as a critical intermediate, a comprehensive analytical characterization is not merely a quality control step but a foundational requirement for its effective use. This guide establishes a multi-technique workflow to confirm the molecule's identity, structure, and purity.
Physicochemical Properties Summary
A foundational understanding of the molecule's properties informs the selection of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | [3] |
| Molecular Weight | 177.13 g/mol | |
| Monoisotopic Mass | 177.04015 Da | [3] |
| Predicted XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Appearance | Expected to be a solid at room temperature |
Integrated Analytical Workflow
A robust characterization relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates a logical progression from initial purity assessment to definitive structural elucidation.
Caption: Integrated workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the cornerstone technique for determining the purity of a compound. For a polar, aromatic molecule like this compound, a reversed-phase method provides excellent resolution and reproducibility.
Expertise & Causality: We select a C18 column because its nonpolar stationary phase effectively retains the molecule through hydrophobic interactions. The mobile phase consists of an aqueous component and an organic solvent (acetonitrile), allowing for the elution of compounds based on their polarity. Formic acid is added to the mobile phase to improve peak shape by ensuring the pyridinolic hydroxyl and the basic pyridine nitrogen are in a consistent protonation state, minimizing tailing.[4][5] UV detection is ideal due to the strong absorbance of the pyridine ring.[6][7]
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[5]
-
Sample Preparation:
-
Accurately weigh ~1.0 mg of the compound.
-
Dissolve in 1.0 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (or PDA scan from 200-400 nm) |
| Injection Volume | 5 µL |
-
Data Analysis: Calculate purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[5]
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[8] Time-of-Flight (TOF) or Orbitrap analyzers provide the high mass accuracy needed to distinguish the empirical formula from other possibilities with the same nominal mass.
Protocol: HRMS Analysis via LC-MS
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Introduction: Utilize the eluent from the HPLC system described above. This allows for the mass analysis of the specific peak corresponding to the compound.
-
MS Parameters (Positive ESI Mode):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | 50 - 500 m/z |
| Acquisition Mode | Centroid |
-
Data Analysis:
-
Determine the exact mass of the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition and compare it to the theoretical value.
-
Expected Data:
-
| Adduct | Formula | Theoretical m/z |
| [M+H]⁺ | C₇H₇F₃NO⁺ | 178.04743 |
| [M+Na]⁺ | C₇H₆F₃NNaO⁺ | 200.02937 |
Theoretical m/z values predicted from PubChem.[3]
NMR Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for full characterization.
Expertise & Causality: The choice of solvent is critical. DMSO-d₆ is recommended as it readily dissolves the compound and its residual water peak does not typically interfere with analyte signals. The electron-withdrawing -CF₃ group and electron-donating -CH₃ and -OH groups will have predictable effects on the chemical shifts of the aromatic protons and carbons, aiding in assignment. ¹⁹F NMR is essential for confirming the presence and chemical environment of the trifluoromethyl group.[9][10]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra. 2D experiments like COSY and HSQC can be run to confirm assignments.
-
Data Interpretation & Expected Signals:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~10.0 - 11.0 | broad singlet | -OH |
| ~7.5 - 7.8 | singlet (or narrow doublet) | Pyridine H -5 | |
| ~6.8 - 7.1 | singlet (or narrow doublet) | Pyridine H -2 | |
| ~2.3 - 2.5 | singlet | -CH ₃ | |
| ¹³C | ~155 - 160 | singlet | C -3 (bearing OH) |
| ~145 - 150 | quartet (q, JCF ≈ 35 Hz) | C -6 (bearing CF₃) | |
| ~140 - 145 | singlet | C -4 (bearing CH₃) | |
| ~121.8 | quartet (q, JCF ≈ 272 Hz) | -C F₃ | |
| ~115 - 120 | singlet | C -5 | |
| ~110 - 115 | singlet | C -2 | |
| ~15 - 20 | singlet | -C H₃ | |
| ¹⁹F | ~ -65 to -68 | singlet | -CF ₃ |
Note: Chemical shifts are predictions based on related structures and may vary.[10][11][12] Coupling constants (J) are key identifiers.
Ancillary Spectroscopic and Structural Analysis
The following techniques provide complementary data for a truly comprehensive characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups by identifying their characteristic vibrational frequencies.
Protocol:
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Methyl (-CH₃) |
| 1620 - 1550 | C=C / C=N stretch | Pyridine Ring |
| 1350 - 1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |
Reference data for pyridine and hydroxyl vibrations can be found in NIST databases and literature.[13][14][15]
Single-Crystal X-ray Crystallography
This is the "gold standard" technique for providing unambiguous proof of structure, including stereochemistry and solid-state conformation. Its application is contingent on the ability to grow high-quality single crystals.
Protocol Overview:
-
Crystal Growth: Attempt to grow single crystals by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (~100 K) to minimize thermal motion.[16]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and a 3D model of the molecule.[17][18]
Structural Features and Correlating Analytical Signals
The relationship between the molecule's structure and the expected analytical signals is key to a holistic understanding.
Caption: Correlation of molecular features with their expected signals in various analytical techniques.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By combining chromatographic separation (HPLC) for purity assessment with spectroscopic techniques (MS, NMR, FTIR) for structural elucidation, a complete and reliable profile of the compound can be established. For absolute structural proof, X-ray crystallography remains the definitive method. The protocols and rationale provided in this guide offer a robust framework for researchers to confidently characterize this valuable chemical building block.
References
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][4]
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link][19]
- Defense Technical Information Center (DTIC).
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- MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. [Link][17]
- ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link][20]
- ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link][11]
- ResearchGate.
- Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). [Link][12]
- SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link][9]
- The Royal Society of Chemistry.
- National Institute of Standards and Technology. 3-Pyridinol - NIST Chemistry WebBook. [Link][13]
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- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link][22]
- ResearchGate. FTIR spectrum for Pyridine. [Link][15]
- MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link][23]
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- ACS Publications. Mass Spectrometric Analysis.
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- 7. Pyridine | SIELC Technologies [sielc.com]
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Application Notes & Protocols for the Purification of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Abstract
This document provides a comprehensive guide to the purification of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a key heterocyclic building block in pharmaceutical and agrochemical research. The intrinsic value of this intermediate in drug discovery pipelines necessitates exceptionally high purity to ensure reliable downstream reactions and accurate biological screening data. These application notes detail field-proven protocols for recrystallization and column chromatography, alongside robust analytical methods for purity verification. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques effectively.
Compound Profile and Strategic Considerations
1.1. Physicochemical Properties
This compound is a crystalline solid characterized by a polar hydroxyl group and an electron-deficient pyridine ring, further influenced by the lipophilic methyl and highly electronegative trifluoromethyl groups. Understanding these characteristics is fundamental to designing an effective purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₇H₆F₃NO[1] | - |
| Molecular Weight | 177.12 g/mol | Used for calculating molar equivalents and yields. |
| Appearance | White to light yellow crystalline powder.[2] | Discoloration often indicates impurities. |
| Predicted pKa | ~3.96 (for the pyridinium ion)[2] | The compound is weakly basic. This is critical for ion-exchange chromatography and for understanding its behavior on acidic silica gel. |
| Predicted XlogP | 1.8[1] | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents and suitability for both normal and reversed-phase chromatography. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Ethyl Acetate). Sparingly soluble in non-polar solvents (Hexane) and water. | Guides the selection of solvents for recrystallization and chromatography. |
1.2. Common Impurities
Impurities in this compound typically originate from its synthesis. Common synthetic routes for trifluoromethylpyridines may involve the fluorination of corresponding trichloromethylpyridines or building the ring from trifluoromethylated precursors.[3][4][5] Potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Reaction Intermediates: Incompletely cyclized or substituted intermediates.
-
Isomers: Regioisomers formed during ring synthesis.
-
Byproducts: Compounds from side reactions, such as over-alkylation or hydrolysis products.
-
Residual Solvents & Reagents: Solvents used in the reaction or workup.
The choice of purification method must account for the polarity and chemical nature of these potential contaminants relative to the target compound.
High-Level Purification Workflow
The selection of a primary purification technique depends on the impurity profile and the scale of the operation. The following workflow provides a general decision-making framework.
Caption: Decision workflow for purification strategy.
Experimental Protocols
3.1. Protocol 1: Recrystallization for High-Purity Batches (>90%)
Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound, leveraging differences in solubility between the target compound and its contaminants in a chosen solvent system at varying temperatures.[6][7]
Causality: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Step-by-Step Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, and mixtures like Ethyl Acetate/Hexane or Ethanol/Water).
-
Identify a single or mixed solvent system where the compound is sparingly soluble at room temperature but fully soluble upon heating. For this compound, an Ethyl Acetate/Hexane or Ethanol/Water system is often effective.
-
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the primary solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If colored or insoluble impurities persist, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
If using a mixed solvent system, add the anti-solvent (e.g., Hexane) dropwise to the hot solution until slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold anti-solvent (e.g., Hexane) to remove residual mother liquor.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
3.2. Protocol 2: Flash Column Chromatography for Complex Mixtures
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8][9] It is the method of choice for purifying oils or complex solid mixtures.
Causality: In normal-phase chromatography, the stationary phase (silica gel) is highly polar. Polar compounds interact more strongly and elute more slowly, while non-polar compounds travel through the column faster.[9] The trifluoromethyl group increases the polarity of the pyridine ring, and the hydroxyl group provides a strong point of interaction with the silica.
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., Hexane:Ethyl Acetate mixtures from 9:1 to 1:1).
-
The ideal solvent system will provide a retention factor (Rf) of 0.25-0.35 for the target compound.
-
Expert Tip: For basic compounds like pyridines that may streak on acidic silica, adding 0.5-1% triethylamine to the mobile phase can neutralize acidic sites and improve peak shape.[10][11]
-
-
Column Packing:
-
Select a column of appropriate size (typically using 50-100 g of silica gel per 1 g of crude mixture).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding cracks.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude material in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for Flash Column Chromatography.
Analytical Purity Assessment
Post-purification, the purity of this compound must be rigorously confirmed. A combination of analytical techniques provides the most reliable assessment.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[12]
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The moderate polarity of the analyte makes it well-suited for retention on a non-polar stationary phase.[10] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape by protonating the pyridine nitrogen. |
| Gradient | 10% B to 95% B over 15 minutes | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 270 nm | The pyridine ring is UV-active. |
| Purity Calculation | Area percent of the main peak. | Provides a quantitative measure of purity. |
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure and assessing purity.[13]
-
¹H NMR: Provides information on the proton environment. The purity can be estimated by integrating the peaks corresponding to the compound against those of known impurities or a certified internal standard.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[14] A single, sharp singlet for the CF₃ group is expected. The presence of other fluorine-containing impurities would be immediately obvious as additional peaks. Quantitative ¹⁹F NMR (qNMR) can provide highly accurate purity assessments.[15]
4.3. Melting Point Determination
A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of the presence of impurities.[7]
Conclusion
The purification of this compound is a critical step in its utilization as a high-value chemical intermediate. The choice between recrystallization and flash column chromatography should be guided by the initial purity and physical state of the crude material. By applying the detailed protocols and analytical checks described herein, researchers can confidently obtain this compound with the high degree of purity required for demanding applications in drug development and scientific research.
References
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Application Notes and Protocols: Experimental Setup for Trifluoromethylation of Pyridine Rings
Introduction
The introduction of a trifluoromethyl (–CF₃) group into organic molecules, particularly heteroaromatics like pyridine, is a cornerstone of modern medicinal chemistry and drug development.[1] The unique electronic properties of the –CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Consequently, the development of robust and selective methods for the trifluoromethylation of pyridine rings is of paramount importance.
This guide provides a comprehensive overview of the primary strategies for the trifluoromethylation of pyridine rings, offering detailed experimental protocols and insights into the rationale behind methodological choices. We will delve into radical, nucleophilic, and electrophilic trifluoromethylation pathways, as well as transition-metal-catalyzed approaches, equipping researchers with the knowledge to select and execute the most suitable method for their specific synthetic challenges.
I. Radical Trifluoromethylation: A Versatile Approach
Radical trifluoromethylation is a widely employed strategy due to its operational simplicity and the commercial availability of various CF₃ radical precursors.[2] These methods are particularly effective for electron-deficient pyridine rings.
A. Photoredox Catalysis: A Mild and Efficient Strategy
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions, avoiding the need for harsh reagents or high temperatures.[3][4][5]
Scientific Rationale
This method leverages a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl) or sodium triflinate (Langlois' reagent).[3][5][6] This generates a trifluoromethyl radical, which can then add to the pyridine ring.
Illustrative Reaction Mechanism
Sources
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- 4. Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
The Strategic Utility of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol in Modern Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The trifluoromethylpyridine motif is a cornerstone in contemporary medicinal and agrochemical research, prized for its ability to impart favorable physicochemical and biological properties to active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable substituent in drug design.[1][2] Within this class of compounds, 4-Methyl-6-(trifluoromethyl)pyridin-3-ol stands out as a versatile intermediate, offering multiple points for chemical elaboration. This guide provides a comprehensive overview of its synthesis and strategic applications, complete with detailed protocols and mechanistic insights.
Physicochemical Properties
A foundational understanding of a building block's properties is critical for its effective use. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem |
| Molecular Weight | 177.12 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| IUPAC Name | This compound | PubChem |
Synthesis of this compound: A Representative Protocol
The construction of the trifluoromethyl-substituted pyridin-3-ol core is most effectively achieved through a cyclocondensation strategy, a robust and widely employed method for the formation of pyridine rings.[3][4] This approach involves the reaction of a trifluoromethylated β-dicarbonyl compound with an enamine or an equivalent ammonia source.
Proposed synthetic route for this compound.
Protocol: Cyclocondensation Synthesis
Rationale: This protocol is based on the well-established Guareschi-Thorpe condensation, which provides a reliable route to substituted pyridin-2-ones, followed by tautomerization to the pyridin-3-ol. The use of 4,4,4-trifluorobutane-1,3-dione as the trifluoromethyl source and 3-aminocrotononitrile as the C3-N-C4 fragment is a convergent and efficient approach.
Materials:
-
4,4,4-Trifluorobutane-1,3-dione
-
3-Aminocrotononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4,4-trifluorobutane-1,3-dione (1.0 eq), 3-aminocrotononitrile (1.0 eq), and ethanol to form a 0.5 M solution.
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add 1 M HCl (aq) until the pH is acidic, then extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Application Notes: A Versatile Intermediate in Synthesis
The chemical architecture of this compound offers two primary reactive sites for further functionalization: the hydroxyl group and the pyridine ring itself. This dual reactivity allows for its use in a variety of synthetic transformations to build molecular complexity.
O-Alkylation and Etherification
The hydroxyl group of this compound can readily undergo O-alkylation to form a diverse range of ethers. This transformation is fundamental in modifying the steric and electronic properties of the molecule and for introducing linkers to other molecular fragments.[5][6][7]
General workflow for O-alkylation.
Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers. The choice of a suitable base is crucial to deprotonate the phenolic hydroxyl group, and the reaction conditions can be tuned to accommodate a wide range of alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (or sodium hydride) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetone (solvent)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ether.
Palladium-Catalyzed Cross-Coupling Reactions
The hydroxyl group can be converted into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][9][10][11] This two-step sequence allows for the formation of a C-C bond at the 3-position of the pyridine ring, enabling the introduction of aryl or heteroaryl substituents.
Two-step Suzuki coupling workflow.
Step A: Triflate Formation
Rationale: The conversion of the hydroxyl group to a triflate is a standard procedure to activate the position for cross-coupling. Pyridine is used as a base to quench the triflic acid byproduct.
Materials:
-
This compound
-
Triflic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude triflate, which can often be used in the next step without further purification.
Step B: Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with high functional group tolerance. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Materials:
-
Crude pyridin-3-yl triflate from Step A (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system
-
Potassium carbonate or cesium carbonate (2.0 eq)
-
Dioxane/Water (4:1) (solvent)
Procedure:
-
To a reaction vessel, add the crude triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the solvent (Dioxane/Water) and add it to the vessel under an inert atmosphere.
-
Heat the mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its strategic importance lies in the presence of the trifluoromethyl group, which imparts desirable properties, and the readily functionalizable hydroxyl group and pyridine core. The protocols outlined in this guide, based on established and robust chemical transformations, provide a framework for the synthesis and application of this key building block in the development of novel pharmaceuticals and agrochemicals.
References
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]
- Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. (2015). Chemical Science. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. (2022). ACS Omega. [Link]
- A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. (2021).
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. (2022).
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. (2022). PubMed. [Link]
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). MDPI. [Link]
- Chemoselective O -Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H )-ones Using 4-(Iodomethyl)pyrimidines. (2022).
- The commercial insecticide containing trifluoromethyl pyridine. (n.d.).
- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. (2020).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. [Link]
- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. (n.d.).
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PubMed Central. [Link]
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (n.d.).
- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. (2020).
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. (n.d.). Organic Syntheses. [Link]
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2021). MDPI. [Link]
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2015). PubMed Central. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- (PDF) A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. (n.d.).
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Organic & Biomolecular Chemistry. [Link]
- Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]-4, 3-di hydro-6-methyl-3-thioxo-1, 2, 4-Triazine-5-ones. (2018). ThaiScience. [Link]
- (PDF) Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (n.d.).
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. (2013). ResearchGate. [https://www.researchgate.net/publication/264259796_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
- WO2011076724A2 - Pesticidal compound mixtures. (n.d.).
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. (2011). PubMed Central. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. [Link]
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- 1. chigroup.site [chigroup.site]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
Application Notes and Protocols for the Derivatization of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a key building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and a reactive hydroxyl moiety on the pyridine core offers a versatile platform for the synthesis of a diverse array of novel compounds. This guide details field-proven protocols for O-alkylation and O-acylation, and outlines strategic approaches for C-C and C-N bond formation via cross-coupling reactions. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and self-validating system design to ensure reproducibility and success.
Introduction: The Strategic Importance of this compound
The this compound scaffold is of significant interest to researchers in drug discovery and materials science. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. The hydroxyl group at the 3-position and the methyl group at the 4-position provide reactive handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space around the pyridine core. This guide will explore key derivatization strategies to unlock the synthetic potential of this valuable intermediate.
Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound can be broadly categorized into two main pathways: functionalization of the hydroxyl group and modification of the pyridine ring itself.
-
O-Functionalization (Alkylation and Acylation): The nucleophilic character of the hydroxyl group allows for straightforward O-alkylation and O-acylation reactions to introduce a wide range of substituents.
-
C-C and C-N Bond Formation (Cross-Coupling Reactions): For more complex modifications, the pyridine ring can be halogenated to enable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The following sections will provide detailed protocols and the scientific rationale for each of these approaches.
Figure 1: Key derivatization pathways for this compound.
O-Alkylation: Synthesis of Pyridyl Ethers
The synthesis of ether derivatives from this compound is a facile transformation that proceeds via nucleophilic substitution. The choice of base and solvent is critical for achieving high yields and preventing potential side reactions. While direct alkylation of the pyridinol is possible, analogous reactions on similar heterocyclic systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, have demonstrated that the use of a mild base like potassium carbonate in an aprotic polar solvent like acetonitrile or acetone provides excellent chemoselectivity for O-alkylation over N-alkylation.[1][2][3][4][5][6]
Protocol 3.1: General Procedure for O-Alkylation
This protocol is adapted from the well-established methods for O-alkylation of similar hydroxy-heterocycles.[1][2][3][4][5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN) or Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous acetonitrile (0.1–0.2 M), add anhydrous potassium carbonate (1.5 equiv.).
-
Add the alkyl halide (1.1 equiv.) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-alkylated derivative.
Expected Results and Troubleshooting:
| Alkylating Agent | Typical Yield | Notes |
| Iodomethane | >90% | Reaction is typically fast. |
| Benzyl bromide | 85-95% | Monitor for potential over-alkylation if reaction times are extended. |
| Ethyl bromoacetate | 80-90% | The ester functionality is generally stable under these conditions. |
-
Low Yield: If the reaction stalls, consider using a more polar aprotic solvent like DMF. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide and deactivate the base.
-
Side Products: N-alkylation is a potential side reaction, though less favored under these conditions. If N-alkylation is observed, consider using a bulkier base or lower reaction temperatures.
O-Acylation: Synthesis of Pyridyl Esters
O-acylation of this compound provides a straightforward route to ester derivatives. A standard and highly effective method involves the use of an acylating agent such as an acid chloride or anhydride in the presence of a base like pyridine, which also serves as the solvent.[7] This method is generally high-yielding and tolerates a wide range of functional groups. For more sensitive substrates, catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[8]
Protocol 4.1: General Procedure for O-Acylation
This protocol is a standard procedure for the acylation of alcohols and phenols.[7]
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous pyridine (0.2–0.5 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.2 equiv.) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Results and Troubleshooting:
| Acylating Agent | Typical Yield | Notes |
| Acetic anhydride | >95% | Reaction is typically complete within a few hours. |
| Benzoyl chloride | 90-98% | The reaction may require slightly longer reaction times. |
-
Incomplete Reaction: If the reaction is sluggish, the addition of a catalytic amount of DMAP (0.1 equiv.) can significantly increase the reaction rate.
-
Hydrolysis of Product: Ensure the workup is performed without undue delay to minimize hydrolysis of the ester product, especially if it is sensitive to acidic or basic conditions.
C-C and C-N Bond Formation via Cross-Coupling Strategies
For the introduction of aryl, heteroaryl, or amino substituents onto the pyridine ring, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions first require the introduction of a halogen atom, typically at the 2-, 4-, or 5-position of the pyridine ring, to serve as a handle for the coupling reaction.
Figure 2: Workflow for C-C and C-N bond formation.
Halogenation of the Pyridine Ring
The synthesis of a halo-substituted derivative is a prerequisite for cross-coupling reactions. The regioselectivity of halogenation will depend on the specific halogenating agent and reaction conditions. Common reagents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS).
Protocol 5.1.1: General Procedure for Halogenation
Materials:
-
This compound
-
Halogenating agent (NCS, NBS, or NIS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv.) in the chosen solvent.
-
Add the halogenating agent (1.0-1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired halo-pyridinol.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound.[9][10][11][12][13] The reaction is catalyzed by a palladium complex and requires a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl halides.
Protocol 5.2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Halo-4-Methyl-6-(trifluoromethyl)pyridin-3-ol
-
Aryl- or heteroaryl-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DME)
Procedure:
-
To a reaction vessel, add the halo-pyridinol (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Degas the chosen solvent system by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or heteroaryl halides.[1][14][15][16][17][18] This reaction is highly valuable for the preparation of anilines and other amino-substituted aromatic compounds. The success of this reaction is highly dependent on the choice of a suitable phosphine ligand.
Protocol 5.3.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Halo-4-Methyl-6-(trifluoromethyl)pyridin-3-ol
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 equiv. relative to Pd) to a dry reaction vessel.
-
Add the halo-pyridinol (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The derivatization of this compound offers a rich field for chemical exploration. The protocols outlined in this guide provide a robust starting point for the synthesis of a wide variety of novel ether, ester, arylated, and aminated derivatives. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets, leveraging the unique electronic and steric properties of this versatile building block.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]
- Google Patents. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Semantic Scholar. [Link]
- Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
- Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. PubMed. [Link]
- NroChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Mittersteiner, M., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones.
- Wiley. (2021). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
- MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
- Beilstein Journals. (2015).
- Organic Chemistry Portal. (2023).
- MDPI. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
Sources
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- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
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- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Production of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability. The chosen synthetic strategy involves a convergent and efficient pathway, beginning with the construction of the core pyridine structure via the Bohlmann-Rahtz synthesis, followed by the strategic introduction of the hydroxyl group through a diazotization-hydrolysis sequence. This application note is intended to serve as a practical resource for researchers and process chemists, offering detailed methodologies, process optimization parameters, and safety considerations for the industrial-scale production of this important trifluoromethylated pyridinol.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this scaffold a valuable building block for drug discovery and the development of new agrochemicals.[1] The large-scale production of this intermediate, however, presents challenges in achieving high purity, yield, and cost-effectiveness.
This guide outlines a robust and scalable two-stage synthetic approach. The initial stage focuses on the construction of the substituted pyridine ring using the Bohlmann-Rahtz pyridine synthesis . This classical yet powerful method allows for the convergent assembly of the 4-methyl-6-(trifluoromethyl)pyridine core from readily available starting materials.[2][3][4] The second stage addresses the regioselective introduction of the hydroxyl group at the C3 position via the diazotization of a 3-aminopyridine precursor , followed by hydrolysis. This well-established transformation is highly amenable to industrial scale-up.[5][6]
This strategic combination of a classic ring-forming reaction with a reliable functional group interconversion provides a logical and efficient pathway to the target molecule, avoiding the harsh conditions and potential regioselectivity issues associated with direct trifluoromethylation or hydroxylation of a pre-formed pyridine ring.
Synthetic Pathway and Mechanism
The overall synthetic route is depicted below. The process begins with the synthesis of a key intermediate, 4-methyl-6-(trifluoromethyl)pyridin-3-amine, via the Bohlmann-Rahtz reaction. This intermediate is then converted to the final product, this compound, through diazotization and subsequent hydrolysis.
Caption: Overall synthetic workflow for this compound.
Stage 1: Bohlmann-Rahtz Synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine
The Bohlmann-Rahtz pyridine synthesis is a powerful tool for the formation of substituted pyridines.[2][7] It involves the condensation of an enamine with an ethynyl ketone. In this protocol, ethyl 3-aminocrotonate serves as the enamine component, and 4,4,4-trifluorobut-3-yn-2-one is the trifluoromethyl-containing ethynyl ketone. The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the desired 3-aminopyridine derivative.
Stage 2: Diazotization and Hydrolysis to this compound
The conversion of the 3-amino group to a hydroxyl group is achieved via a two-step, one-pot process. The 3-aminopyridine intermediate is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as sulfuric acid) at low temperatures to form a diazonium salt.[5][8] This intermediate is then hydrolyzed by warming the reaction mixture, leading to the evolution of nitrogen gas and the formation of the desired pyridin-3-ol.[6]
Detailed Protocols and Methodologies
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Large-Scale Synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine
Materials and Reagents:
-
Ethyl 3-aminocrotonate
-
4,4,4-Trifluorobut-3-yn-2-one
-
Ethanol (anhydrous)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (50% w/w)
-
Diatomaceous earth
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 20 L reactor with ethyl 3-aminocrotonate (1.29 kg, 10.0 mol) and anhydrous ethanol (8 L). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Addition of Ethynyl Ketone: Slowly add 4,4,4-trifluorobut-3-yn-2-one (1.36 kg, 10.0 mol) to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Work-up and Isolation: To the resulting crude residue, add toluene (10 L) and water (5 L). Stir vigorously for 15 minutes. Separate the organic layer and wash it with brine (2 x 3 L).
-
Acidic Extraction: Extract the toluene solution with 2 M hydrochloric acid (3 x 4 L). Combine the acidic aqueous layers.
-
Basification and Product Isolation: Cool the combined aqueous layers to 0-5 °C in an appropriate vessel and slowly add 50% sodium hydroxide solution until the pH reaches 9-10, keeping the temperature below 20 °C. The product will precipitate as a solid.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water (3 x 2 L). Dry the solid under vacuum at 40-50 °C to a constant weight to yield 4-methyl-6-(trifluoromethyl)pyridin-3-amine.
Protocol 2: Large-Scale Synthesis of this compound
Materials and Reagents:
-
4-Methyl-6-(trifluoromethyl)pyridin-3-amine (from Protocol 1)
-
Sulfuric acid (98%)
-
Sodium nitrite
-
Deionized water
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe
-
Ice-salt bath
-
Separatory funnel (20 L)
-
Rotary evaporator
Procedure:
-
Formation of Diazonium Salt: In the 20 L reactor, carefully add 4-methyl-6-(trifluoromethyl)pyridin-3-amine (1.76 kg, 10.0 mol) to a pre-cooled (0-5 °C) mixture of sulfuric acid (2.5 L) and deionized water (10 L). Stir until a homogeneous solution is obtained.
-
Nitrite Addition: In a separate vessel, dissolve sodium nitrite (725 g, 10.5 mol) in deionized water (2 L). Cool this solution to 0-5 °C. Slowly add the sodium nitrite solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, slowly warm the reactor to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 2-4 hours).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully extract the aqueous solution with ethyl acetate (3 x 5 L).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 4 L), followed by saturated sodium bicarbonate solution (2 x 4 L) until the aqueous layer is neutral or slightly basic. Finally, wash with brine (4 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel for higher purity requirements.
Process Parameters and Data
| Parameter | Stage 1: Aminopyridine Synthesis | Stage 2: Pyridinol Synthesis |
| Key Reaction | Bohlmann-Rahtz Synthesis | Diazotization-Hydrolysis |
| Starting Materials | Ethyl 3-aminocrotonate, 4,4,4-Trifluorobut-3-yn-2-one | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine, Sodium nitrite |
| Solvent | Ethanol | Water |
| Reagents | - | Sulfuric acid |
| Temperature | 0-25 °C | 0-60 °C |
| Typical Yield | 75-85% | 80-90% |
| Purity (crude) | >95% | >90% |
| Purity (purified) | >98% | >99% |
Logical Relationships and Workflow Visualization
Caption: Detailed step-by-step workflow for the two-stage synthesis.
Conclusion
The synthetic route and detailed protocols presented in this application note provide a comprehensive and scalable method for the large-scale production of this compound. By employing the Bohlmann-Rahtz pyridine synthesis for the construction of the core heterocyclic structure and a subsequent diazotization-hydrolysis for the introduction of the hydroxyl group, this approach offers high yields, good regioselectivity, and is amenable to industrial production. The provided step-by-step procedures, process parameters, and workflow diagrams are intended to facilitate the successful implementation of this synthesis by researchers and chemical engineers in the pharmaceutical and agrochemical industries.
References
- Cai, C. Y., Chen, S. J., Merchant, R. R., Kanda, Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(35), 24257–24264. [Link]
- Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]
- Tinschert, A., et al. (1997). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... Applied Microbiology and Biotechnology, 48(5), 624-630. [Link]
- Various Authors. Hantzsch pyridine synthesis. Wikipedia. [Link]
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Cheng, C. H., et al. (2012). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry, 10(34), 6834-6839. [Link]
- ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
- Cai, C. Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. UT Southwestern Medical Center. [Link]
- Various Authors.
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
- SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]
- Various Authors. Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
- Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
- Ridd, J. H., et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
- Tsukamoto, M., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 260-273. [Link]
- Boyer Research. (2021, September 30). 12 - Synthesis of Pyridines [Video]. YouTube. [Link]
- Kaljurand, I., et al. (1970). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2010(1), 1-20. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Lautens, M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14316–14323. [Link]
- European Patent Office. (2015).
- Al-Zoubi, R. M., et al. (2020).
- Kumar, A., et al. (2018). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 3(45), 12793-12797. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. synarchive.com [synarchive.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylpyridines
Welcome to the Technical Support Center for the synthesis of trifluoromethylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl group into pyridine scaffolds. The unique electronic properties of the trifluoromethyl group make these compounds highly valuable in medicinal chemistry and agrochemical research, but their synthesis can present significant challenges.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you to optimize your reactions, improve yields, and ensure the purity of your products.
Troubleshooting Guide: Common Synthetic Challenges
The synthesis of trifluoromethylpyridines often involves one of three main strategies: chlorine/fluorine exchange, cyclocondensation reactions, or direct C-H trifluoromethylation. Each approach has its own set of potential pitfalls. This section is designed to help you identify and resolve common problems you may encounter.
Issue 1: Challenges in Chlorine/Fluorine Exchange Reactions
The conversion of trichloromethylpyridines to their trifluoromethyl analogues via halogen exchange, often using anhydrous hydrogen fluoride (HF), is a common industrial method.[1][3] However, this process is often hampered by harsh reaction conditions, leading to low yields and product decomposition.[3][4]
Symptom: Low Conversion of Starting Material
-
Potential Cause: Insufficient reaction temperature or time. These reactions often require significant thermal energy and can be slow, sometimes needing up to 100 hours to reach completion.[5]
-
Recommended Solution:
Symptom: Formation of Dark, Tar-Like Substances
-
Potential Cause: Excessive reaction temperature leading to the decomposition of starting materials and products.[3][4] Temperatures exceeding 250°C can significantly accelerate degradation.[4]
-
Recommended Solution:
-
Reduce the reaction temperature.
-
Ensure accurate and stable temperature monitoring and control throughout the reaction.[4]
-
Symptom: Inconsistent Yields
-
Potential Cause: Inadequate pressure control. Many halogen exchange fluorinations are performed under superatmospheric pressure (e.g., 5-1,200 psig) to maintain the reactants in the liquid phase and enhance the reaction rate.[5][6]
-
Recommended Solution:
-
Ensure the reaction vessel is properly sealed and rated for the required pressure.
-
Maintain a stable superatmospheric pressure within the recommended range for your protocol.[4]
-
Symptom: Presence of Chlorinated Byproducts
-
Potential Cause: Incomplete fluorination or competing side reactions.
-
Recommended Solution:
Issue 2: Difficulties in Cyclocondensation Reactions
Constructing the trifluoromethylpyridine ring from smaller, fluorine-containing building blocks is a versatile synthetic strategy.[1][7] However, controlling selectivity and preventing side reactions can be challenging.[4]
Symptom: Formation of Multiple, Difficult-to-Separate Products
-
Potential Cause: Non-specific reaction conditions leading to a lack of regioselectivity.
-
Recommended Solution:
-
Optimize the reaction temperature.
-
Screen different catalysts and solvents, as the choice of base and solvent can significantly influence the reaction's selectivity.[4]
-
Consider a stepwise addition of reagents to minimize the formation of side products.
-
Symptom: Hydrolysis of Starting Materials or Products
-
Potential Cause: Presence of water in the reaction mixture.
-
Recommended Solution:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[4]
-
Issue 3: Poor Regioselectivity in Direct C-H Trifluoromethylation
Directly introducing a trifluoromethyl group onto the pyridine ring is an attractive, atom-economical approach. However, controlling the position of trifluoromethylation is a significant hurdle. Radical trifluoromethylation often yields a mixture of 2-, 3-, and 4-substituted isomers.[8]
Symptom: Mixture of Regioisomers
-
Potential Cause: High reactivity of the trifluoromethyl radical leading to a lack of selectivity.[8]
-
Recommended Solution:
-
Substrate Activation: Employ strategies to activate a specific position on the pyridine ring. For example, the formation of an N-methylpyridine quaternary ammonium salt can direct trifluoromethylation.[8][9][10]
-
Nucleophilic Activation: Utilize methods that proceed through a nucleophilic mechanism, which can offer greater control over regioselectivity. For instance, hydrosilylation of the pyridine ring can lead to selective 3-position trifluoromethylation.[11][12]
-
Choice of Trifluoromethylating Agent: The nature of the trifluoromethylating agent can influence the reaction mechanism and, consequently, the regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of trifluoromethylpyridine decomposition during synthesis?
A1: The two main culprits are high temperatures and the strong electron-withdrawing nature of the trifluoromethyl group. Many synthetic routes require high temperatures, which can lead to degradation.[3] Additionally, the CF₃ group activates the pyridine ring towards nucleophilic attack, making it susceptible to decomposition under certain conditions.[4]
Q2: How can I improve the selectivity of my vapor-phase synthesis of chloro-trifluoromethylpyridines?
A2: Vapor-phase reactions often produce a complex mixture of multi-chlorinated byproducts.[1][13] To improve selectivity, you can:
-
Optimize the Molar Ratio of Reactants: Carefully control the molar ratio of chlorine gas to your picoline starting material.[5]
-
Fine-Tune the Temperature Profile: The temperature in different zones of the reactor can influence the rates of chlorination and fluorination.[5]
-
Select an Appropriate Catalyst: The choice of catalyst can significantly impact the product distribution.[5]
Q3: What are the best practices for handling trifluoromethylating reagents safely?
A3: Many trifluoromethylating reagents are highly reactive and may have specific storage and handling requirements. For example, some hypervalent iodine reagents, like Togni Reagent II, have been reported to have explosive properties when heated as a solid.[14][15] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding heating solid reagents to high temperatures.[15]
-
Storing reagents according to the manufacturer's recommendations.
Q4: How do I choose the right trifluoromethylating agent for my reaction?
A4: The choice of reagent depends on the substrate and the desired reaction mechanism (radical, nucleophilic, or electrophilic).
-
For radical reactions: Reagents like trifluoroacetic acid (TFA) in the presence of an oxidant or photoredox catalysts can be used.[16]
-
For nucleophilic trifluoromethylation: Ruppert-Prakash reagent (TMSCF₃) is a popular choice.[17]
-
For electrophilic trifluoromethylation: Togni reagents and Umemoto reagents are commonly employed for their stability and reactivity with a broad range of nucleophiles.[14][18][19]
Q5: My purification is challenging due to closely related byproducts. What can I do?
A5:
-
Chromatography: High-performance liquid chromatography (HPLC) can be effective for separating challenging mixtures.
-
Recrystallization: If your product is a solid, careful selection of a recrystallization solvent can help to isolate the desired isomer.
-
Derivatization: In some cases, converting the product to a salt (e.g., hydrochloride) can facilitate purification by precipitation or extraction.[3]
Experimental Protocols & Data
Protocol 1: General Procedure for Chlorine/Fluorine Exchange
This protocol is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Trichloromethylpyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Metal Halide Catalyst (e.g., FeCl₃)
-
Pressure-rated reactor (e.g., autoclave made of a suitable alloy)
Procedure:
-
In a suitable pressure-rated reactor, add the trichloromethylpyridine and the metal halide catalyst (1-10 mole percent).[5]
-
Cool the reactor and carefully introduce at least three molar equivalents of anhydrous HF.[5]
-
Seal the reactor and heat to the desired temperature (e.g., 150-250°C).[4][5]
-
Maintain the reaction at this temperature with stirring for the required duration, monitoring the pressure to ensure it remains within the desired range (e.g., 5-1,200 psig).[5]
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess pressure through a suitable scrubber.
-
Quench the reaction mixture by cautiously adding it to a neutralizing solution, such as a 5% sodium bicarbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.
Data Summary: Product Distribution in Vapor-Phase Synthesis
The following table provides representative data on the product distribution from the vapor-phase synthesis of trifluoromethylpyridines starting from various picolines. Note that yields and byproduct profiles are highly dependent on the specific reaction conditions.
| Starting Material | Major Product(s) | Typical Byproducts | Reference |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Multi-chlorinated pyridines, 3-(Trifluoromethyl)pyridine | [1][13] |
| 2-Picoline | Chloro-2-(trifluoromethyl)pyridines | Multi-chlorinated pyridines | [1] |
| 4-Picoline | Chloro-4-(trifluoromethyl)pyridines | Multi-chlorinated pyridines | [1] |
Visualizing Reaction Pathways
Troubleshooting Workflow for Low Yield in Chlorine/Fluorine Exchange
Caption: Troubleshooting decision tree for low yields.
General Strategies for Trifluoromethylpyridine Synthesis
Caption: Overview of synthetic strategies and challenges.
References
- preventing decomposition of trifluoromethylpyridines during synthesis - Benchchem
- preventing decomposition of trifluoromethylpyridines during synthesis | BenchChem
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage
- - Benchchem
- 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
- A scalable and operationally simple radical trifluoromethyl
- Selective meta-C-H trifluoromethylation of pyridines via 1,4-dihydropyridinephosph-on
- A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus - Benchchem
- Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)pyridine-2-thiol - Benchchem
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central
- Selective Trifluoromethyl
- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Public
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Public
- Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC)
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchG
- A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes - RSC Publishing
- Regioselective Direct C-H Trifluoromethyl
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D
- Advances in the Development of Trifluoromethoxyl
- (PDF)
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH
- Regioselective Direct C–H Trifluoromethylation of Pyridine - Organic Letters - ACS Figshare
- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchG
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
- (PDF)
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed
- US4650875A - Preparation of (trifluoromethyl)
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Public
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]
- 11. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 19. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. The trifluoromethyl group, while bestowing desirable properties like metabolic stability and enhanced binding affinity, also introduces unique challenges in synthetic chemistry.[1][2] This resource combines established chemical principles with practical, field-proven insights to ensure a robust and reproducible synthesis.
I. Synthetic Overview: The Furan to Pyridine Pathway
The most common and adaptable route to substituted pyridin-3-ols involves the transformation of furan precursors, a method pioneered and developed by Clauson-Kaas and others.[3][4][5][6][7][8] This pathway, a variation of the Clauson-Kaas reaction, typically involves the oxidative rearrangement of a 2-(aminomethyl)furan derivative. For the synthesis of this compound, the logical starting material is a suitably substituted furan, which undergoes a series of transformations to yield the target pyridinol.
The probable synthetic sequence is outlined below:
Caption: Proposed synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most likely precursor for this synthesis?
A1: The logical starting material is 2-Methyl-4-(trifluoromethyl)furan. The methyl and trifluoromethyl groups on the furan ring are positioned to become the corresponding substituents on the final pyridine ring. The trifluoromethyl group is robust and generally stable under the conditions of this synthesis.[1][9]
Q2: Why is the furan-to-pyridine route preferred for this target molecule?
A2: This route offers a high degree of regiochemical control, which is crucial when dealing with unsymmetrically substituted pyridines. Alternative methods, such as direct functionalization of a pre-existing pyridine ring, can often lead to mixtures of isomers that are difficult to separate.[3]
Q3: What are the key steps in the furan-to-pyridine conversion?
A3: The core transformation involves three key stages:
-
Oxidative Functionalization of the Furan Ring: The furan is first converted to a more reactive 2,5-dialkoxy-2,5-dihydrofuran intermediate, typically through electrolytic alkoxylation.
-
Ring Opening to a 1,4-Dicarbonyl Compound: The dihydrofuran intermediate is then hydrolyzed under acidic conditions to generate an unstable 1,4-dicarbonyl compound.
-
Cyclocondensation with an Amine Source: The dicarbonyl intermediate is immediately cyclized in the presence of an ammonia source (e.g., ammonium acetate) to form the pyridine ring.
Q4: How does the trifluoromethyl group influence the reaction?
A4: The strongly electron-withdrawing nature of the trifluoromethyl group can have several effects:
-
Increased Furan Stability: It can enhance the stability of the furan ring towards acidic conditions, which is beneficial during the workup of the initial steps.[2][10]
-
Reactivity of Intermediates: It can influence the reactivity of the dicarbonyl intermediate, potentially affecting the rate and efficiency of the final cyclization step.
-
Pyridine Ring Reactivity: In the final product, the trifluoromethyl group activates the pyridine ring towards nucleophilic attack, which is a consideration for any subsequent functionalization.[1]
III. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield or Incomplete Conversion in the Electrolytic Alkoxylation Step
| Symptom | Potential Cause | Recommended Solution |
| Starting material (furan) remains after the reaction. | Insufficient current or reaction time. | Increase the current density or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Formation of dark, polymeric material. | Over-oxidation or decomposition of the furan precursor. | Reduce the current density. Ensure the reaction temperature is kept low, typically between -10°C and 0°C. |
| Inconsistent yields between batches. | Variable quality of solvent and electrolyte. | Use anhydrous methanol and a high-purity electrolyte (e.g., ammonium bromide). Ensure all glassware is thoroughly dried. |
Problem 2: Formation of Multiple, Difficult-to-Separate Byproducts During Cyclocondensation
This is often the most challenging step, where several side reactions can occur.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation
Welcome to the technical support hub for trifluoromethylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions (FAQs), and detailed experimental protocols. The strategic introduction of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science, enhancing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides the field-proven insights to help you navigate the complexities of these powerful reactions.
PART 1: Core Troubleshooting Guide
This section addresses common issues encountered across various trifluoromethylation methods in a direct question-and-answer format.
Question: My reaction yield is low, or there is no reaction at all. What are the primary causes and solutions?
Answer: This is the most frequent issue and typically stems from one of three areas: reagent integrity, reaction atmosphere, or suboptimal conditions.
-
Cause 1: Reagent or Catalyst Inactivity. The heart of any trifluoromethylation is the active CF₃ source. Inactivity can arise from degradation or improper activation.
-
Nucleophilic Methods (e.g., Ruppert-Prakash Reagent, TMSCF₃): The fluoride initiators (e.g., TBAF, CsF) are notoriously moisture-sensitive.[1] Even trace water can quench the initiator. Non-fluoride initiators are less sensitive but their activity can be highly solvent-dependent.[1]
-
Radical/Photoredox Methods: The photocatalyst may be degraded, or the light source may not be emitting at the correct wavelength for excitation.[3] The radical initiator (e.g., in methods using Langlois' reagent) may have decomposed upon storage.
-
Metal-Catalyzed Methods: The metal catalyst or its ligands may be inactive. For palladium-catalyzed reactions, the choice of ligand is critical for success.[4]
-
-
Solution:
-
Verify Reagent & Catalyst Integrity: Use reagents from a reputable supplier.[3] For moisture-sensitive initiators like TBAF, consider using a fresh bottle or drying it under a high vacuum.[1]
-
Optimize Catalyst/Initiator Loading: While catalytic amounts are typical, insufficient loading can stall a reaction.[1] A systematic screen of catalyst loading (e.g., 1-10 mol%) is recommended during initial optimization.
-
Ensure Proper Activation: For photoredox reactions, confirm your light source's wavelength and intensity. For TMSCF₃, ensure your fluoride source is anhydrous.[1][5]
-
-
Cause 2: Atmospheric Contamination. Many trifluoromethylation reactions, especially those involving radicals or moisture-sensitive species, are highly susceptible to atmospheric oxygen and water.[3]
-
Oxygen: Can quench radical intermediates, halting propagation cycles.[3]
-
Water: Hydrolyzes sensitive reagents and initiators, as discussed above.
-
-
Solution:
-
Employ Inert Atmosphere Techniques: Ensure all glassware is rigorously oven- or flame-dried.[6][7]
-
Degas Solvents: Purge the reaction solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before use to remove dissolved oxygen.[3]
-
Maintain Positive Pressure: Conduct the reaction under a positive pressure of inert gas, for example, by using a nitrogen-filled balloon.[6]
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, and concentration are pivotal.
-
Solvent Choice: The polarity and coordinating ability of the solvent can drastically affect reagent solubility and reactivity. For instance, using DMF can significantly accelerate TMSCF₃ reactions initiated by non-fluoride bases.[1] In contrast, for some Togni-reagent-based reactions, switching from DMF to 1,4-dioxane can change the product outcome entirely.[8]
-
Concentration: Both excessively high and low concentrations can be detrimental to yield.[3]
-
-
Solution:
-
Conduct a Solvent Screen: Test a range of anhydrous solvents (e.g., THF, DMF, MeCN, Dioxane) to find the optimal medium for your substrate.[1][3]
-
Optimize Temperature: While many modern methods run at room temperature, some systems may require heating to overcome activation barriers or cooling (e.g., to -78 °C for some asymmetric reactions) to improve selectivity.[3][5]
-
Question: My reaction is producing significant side products. How can I improve selectivity?
Answer: Side product formation indicates a competing reaction pathway is active. Identifying the side product is the first step to diagnosing the issue.
-
Common Side Products & Causes:
-
Silyl Enol Ether (with TMSCF₃): Occurs with enolizable ketones, where the base or initiator promotes deprotonation instead of nucleophilic attack at the carbonyl.[1]
-
Hydrodehalogenation or Dimerization: Often seen in radical reactions where the concentration of the CF₃ radical is too high or the substrate is slow to react.[3]
-
Reaction with Solvent: The CF₃ radical is highly reactive and can react with certain solvents.[3] For example, DMF can act as a hydrogen source in some hydrotrifluoromethylation reactions.[8]
-
-
Solutions:
-
Adjust Reagent Stoichiometry/Addition Rate: For radical reactions, try reducing the amount of initiator or slowing its addition to control the concentration of the CF₃ radical.[3]
-
Select an Inert Solvent: Choose a solvent that is robust under the reaction conditions. Perfluorinated solvents or highly chlorinated solvents can be good choices in some cases, but a screen is always best.[3]
-
Modify the Catalyst/Base: For the formation of silyl enol ethers with TMSCF₃, switching to a less basic or sterically hindered initiator can sometimes favor the desired 1,2-addition. A survey of different bases (e.g., Cs₂CO₃, K₃PO₄) can be beneficial.[1][9]
-
Question: The reaction starts but stalls before the starting material is fully consumed. What should I do?
Answer: Reaction stalling is typically due to catalyst deactivation or the accumulation of an inhibitory byproduct.
-
Cause 1: Catalyst/Initiator Deactivation. This is the most common reason, particularly for moisture-sensitive systems.[1] The active species is consumed or poisoned over the course of the reaction.
-
Solution:
-
Re-evaluate Inertness: The most stringent inert atmosphere protocols are required. Ensure every component (glassware, solvents, reagents, substrate) is anhydrous.[6]
-
Sequential Addition: In some cases, adding a second portion of the catalyst or initiator midway through the reaction can restart the catalytic cycle and drive the reaction to completion.
-
-
Cause 2: Product Inhibition. The product formed may coordinate to the catalyst more strongly than the starting material, effectively acting as an inhibitor.
-
Solution:
-
Adjust Ligands (for metal-catalyzed reactions): A different ligand set may alter the binding affinities of the substrate and product, preventing inhibition.
-
Change Reaction Conditions: Running the reaction at a higher temperature might overcome the inhibitory binding, though this can sometimes lead to side products.
-
PART 2: Reagent-Specific FAQs & Troubleshooting
Nucleophilic Reagents: Ruppert-Prakash (TMSCF₃)
The Ruppert-Prakash reagent is a versatile and widely used source for nucleophilic trifluoromethylation.[10][11][12]
-
FAQ 1: Which initiator should I use for TMSCF₃?
-
Answer: The choice depends on your substrate and reaction conditions.
-
Fluoride Sources (TBAF, CsF): These are highly effective but demand strictly anhydrous conditions.[1] TBAF is often supplied as a solution in THF, which can be a hidden source of water.
-
Non-Fluoride Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are less moisture-sensitive and can be highly effective, especially in polar aprotic solvents like DMF.[1][9] They represent a more operationally simple option for many applications.
-
Lewis Acids: In some cases, Lewis acids can be used to activate the substrate towards attack.
-
-
-
Troubleshooting: My enolizable ketone is giving the silyl enol ether instead of the trifluoromethylated alcohol. What can I do?
-
Answer: This is a classic competition between deprotonation (enol ether formation) and nucleophilic addition. To favor addition:
-
Use a Non-Basic Initiator: Switch from a strongly basic fluoride source to a milder one, or explore Lewis acid activation.
-
Lower the Temperature: Running the reaction at low temperatures (e.g., -78 °C) can suppress the rate of deprotonation relative to carbonyl addition.
-
Change the Cation: The counter-ion of the base can influence the reaction pathway. Sometimes switching from potassium to cesium can alter the selectivity.[9]
-
-
Electrophilic Reagents: Togni & Umemoto Reagents
These reagents act as sources of "CF₃⁺" and are used to trifluoromethylate a wide range of nucleophiles.[2][13][14]
-
FAQ 2: My substrate is unreactive towards Togni's or Umemoto's reagent. How can I increase its reactivity?
-
Answer: These reagents require a nucleophilic substrate. If your substrate is not sufficiently nucleophilic, you must activate it.
-
For C-H Trifluoromethylation: Often, a transition metal catalyst (e.g., Pd, Cu) is required to facilitate C-H activation, sometimes with a directing group on the substrate.[15][16]
-
For Carbonyls: Convert the ketone or ester into a more nucleophilic enolate or silyl enol ether before adding the electrophilic reagent.[15]
-
For Alcohols/Thiols: Deprotonation with a suitable base (e.g., NaH) will generate the highly nucleophilic alkoxide or thiolate, which readily reacts.[14]
-
-
-
Troubleshooting: My reaction with Togni's reagent on an alkene is giving a mixture of products (hydro-, vinylic-, and/or iodotrifluoromethylation). How can I control the selectivity?
-
Answer: The reaction pathway for trifluoromethylation of alkenes with Togni's reagent is highly dependent on the additives and solvent.[8]
-
For Hydrotrifluoromethylation: Use K₂CO₃ in DMF. The DMF acts as the hydrogen source.
-
For Vinylic Trifluoromethylation: Use tetra-n-butylammonium iodide (TBAI) in 1,4-dioxane.
-
For Iodotrifluoromethylation: Use potassium iodide (KI).
-
This control arises from the solubility and reactivity of intermediates formed in situ, highlighting the critical need for precise condition optimization.[8]
-
-
Radical Methods: Photoredox & Electrochemical Trifluoromethylation
These modern techniques generate CF₃ radicals under mild conditions.[17][18][19]
-
FAQ 3: What are the key parameters to optimize in a photoredox trifluoromethylation?
-
Answer: Success hinges on balancing the photocatalytic cycle. Key parameters include:
-
Photocatalyst: The catalyst's redox potential must be matched to the substrate and the CF₃ source. Common catalysts include Ru(bpy)₃²⁺ and Ir(ppy)₃ derivatives.[19]
-
Solvent: Must be transparent to the wavelength of light being used and stable to radical conditions. Degassing is mandatory to remove quenching oxygen.[3]
-
Light Source: The wavelength should correspond to the absorption maximum of the catalyst. The intensity can also be a key variable; too much light can sometimes lead to catalyst degradation or side reactions.
-
-
-
Troubleshooting: My electrochemical trifluoromethylation is inefficient. What should I check?
-
Answer: Electrosynthesis introduces a new set of variables compared to traditional solution-phase chemistry.[17][20]
-
Electrolyte: Ensure you are using a suitable supporting electrolyte that is electrochemically stable within the required potential window.
-
Electrode Material: The choice of anode and cathode material (e.g., platinum, glassy carbon, graphite) can significantly impact the reaction by influencing rates of electron transfer and surface reactions.
-
Cell Configuration: An undivided cell is simpler, but a divided cell may be necessary if the product or starting material is unstable to oxidation/reduction at the counter electrode.
-
Current/Potential: Operate in either potentiostatic (constant potential) or galvanostatic (constant current) mode. The applied potential or current is a critical parameter to optimize.
-
-
PART 3: Data Tables & Visual Guides
Table 1: Common Conditions for Nucleophilic Trifluoromethylation of Aldehydes with TMSCF₃
| Initiator (mol%) | Solvent | Temperature (°C) | Typical Time (h) | Notes | Reference(s) |
| TBAF (10%) | THF | Room Temp. | 1-2 | Requires strictly anhydrous conditions. | [1][5] |
| CsF (10%) | DME | Room Temp. | 3 | Anhydrous salt is crucial. | [5] |
| Cs₂CO₃ (20%) | DMF | 25 | 12 | Good for moisture-sensitive substrates; no fluoride needed. | [1][9] |
| K₃PO₄ (10%) | DMF | Room Temp. | 1-3 | Effective fluoride-free alternative. | [1] |
Diagrams
General Troubleshooting Workflow
This diagram provides a logical decision tree for addressing common reaction failures.
Caption: A decision tree for troubleshooting common trifluoromethylation reaction failures.
Selecting a Trifluoromethylation Strategy
This flowchart helps in choosing an appropriate method based on the desired transformation.
Caption: Flowchart for selecting a trifluoromethylation strategy based on the substrate.
PART 4: Key Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Benzaldehyde using TMSCF₃ and TBAF
This protocol describes a standard procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.[5]
-
Glassware Preparation: Place a 50 mL round-bottom flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Assembly: Remove the flask from the oven and immediately assemble it with a rubber septum while hot. Clamp it to a stand and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere using a balloon for the duration of the reaction.[6]
-
Reagent Addition:
-
Initiation: While stirring the solution at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 mmol, 0.1 mL) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL).[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture, and concentrate the solvent under reduced pressure. The intermediate is a silyl ether. To obtain the alcohol, the crude material can be treated with 1 M HCl.[5] Purify the final product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent
This protocol is adapted from a procedure for the trifluoromethylation of an active methylene compound.
-
Glassware Preparation: Prepare a dry 50 mL round-bottom flask with a stir bar under an inert atmosphere as described in Protocol 1.
-
Substrate Activation:
-
To the flask, add α-acetyl-γ-butyrolactone (1.0 mmol, 128 mg) and anhydrous dimethylformamide (DMF, 4 mL).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 44 mg) portion-wise at room temperature. Stir for 15 minutes until gas evolution ceases. This forms the sodium enolate.
-
-
Reaction:
-
Cool the reaction mixture to -45 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
In a separate vial, dissolve Umemoto's Reagent (e.g., Umemoto reagent IV, 1.2 mmol, 682 mg) in anhydrous DMF (2 mL).
-
Add the solution of Umemoto's reagent to the cold enolate solution dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup:
-
Quench the reaction by carefully adding water (20 mL).
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the α-trifluoromethylated product.
References
- Technical Support Center: Optimizing CBrF3 Trifluoromethyl
- TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV. Tokyo Chemical Industry Co., Ltd.
- Technical Support Center: Optimization of Trifluoromethyl
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12, 6580-6589.
- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Progress in Electrochemical Trifluoromethylation Reactions.
- Jang, J., Hwang, H. S., Jeong, H., & Cho, E. J. (2024). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science.
- Umemoto Reagent I - Enamine.
- Yagupolskii, L. M., & Yagupolskii, Y. L. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF₃.
- Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 75(18), 6229-6232.
- Application Notes and Protocols for Nucleophilic Trifluoromethyl
- Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546-3551.
- Yamauchi, Y., et al. (2015). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Chemistry - An Asian Journal, 10(10), 2168-2172.
- Technical Support Center: Ruppert-Prakash Reagent (TMSCF₃) - Benchchem.
- Matoušek, V., Togni, A., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- Grushin, V. V. (2013). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of chemical research, 46(1), 169-179.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Merck Millipore.
- Trifluoromethyltrimethylsilane - Wikipedia.
- Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. Frontiers in Chemistry.
- Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of alkenes by visible light photoredox catalysis. The Journal of Organic Chemistry, 76(24), 10216-10221.
- Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681.
- Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Organic Chemistry Lab Techniques. (2022, February 1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. youtube.com [youtube.com]
- 8. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 12. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 13. Umemoto Reagent I - Enamine [enamine.net]
- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 16. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06780K [pubs.rsc.org]
Technical Support Center: Purification of Fluorinated Pyridine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated pyridine compounds. The introduction of fluorine atoms into pyridine rings significantly alters their physicochemical properties, often leading to purification difficulties not observed with their non-fluorinated analogs.[1][2][3][4] This resource is designed to provide both theoretical understanding and practical, field-proven solutions to overcome these obstacles.
The Fluorine Effect: Why Purification Can Be Challenging
The introduction of fluorine, the most electronegative element, profoundly impacts a molecule's properties.[2][4] Understanding these effects is the first step in troubleshooting purification issues.
-
Altered Basicity (pKa): Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity of the pyridine nitrogen.[5][6][7][8] This change in pKa can complicate traditional acid-base extraction protocols, as stronger acidic conditions may be required for protonation.
-
Modified Polarity and Lipophilicity: The impact of fluorination on polarity and lipophilicity is not always straightforward and is highly dependent on the position and number of fluorine atoms.[5] While fluorine can increase the hydrophobic surface area, it can also introduce strong dipoles, affecting solubility and chromatographic behavior in unpredictable ways.[5]
-
Unique Intermolecular Interactions: The C-F bond is a poor hydrogen bond acceptor, which can alter crystal packing and solubility, making crystallization challenging.[2][4]
-
Isomer Separation: Positional isomers of fluorinated pyridines can have very similar polarities, making their separation by standard chromatographic techniques difficult.[9]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of fluorinated pyridine compounds.
Issue 1: Inefficient Acid-Base Extraction
Question: I'm trying to purify my fluorinated pyridine using a standard acid-base extraction with 1M HCl, but I'm getting low recovery in the aqueous phase. What's going wrong?
Answer: This is a common issue stemming from the reduced basicity of the fluorinated pyridine ring.[5] The electron-withdrawing fluorine atoms make the nitrogen lone pair less available for protonation.
Causality and Solution:
-
Insufficiently Acidic Conditions: A 1M HCl solution may not be acidic enough to fully protonate the weakly basic fluorinated pyridine.
-
Recommendation: Try using a more concentrated acid, such as 2M or 3M HCl. Always perform a small-scale test extraction to ensure the compound is stable under these stronger acidic conditions.
-
-
Solvent Choice: The choice of organic solvent can influence the partitioning of the protonated salt.
-
Recommendation: Ensure you are using an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Experimental Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of cold 2M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated fluorinated pyridine hydrochloride salt.
-
Repeat: Perform two more extractions of the organic layer with fresh 2M HCl to ensure complete recovery.
-
Back-Washing (Optional but Recommended): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any entrained neutral organic impurities.[10]
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). The deprotonated fluorinated pyridine will precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous layer three times with a fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified fluorinated pyridine.[10]
Issue 2: Poor Separation in Column Chromatography
Question: I'm running a silica gel column, but my fluorinated pyridine is co-eluting with a non-polar impurity. How can I improve the separation?
Answer: Co-elution is a frequent problem, especially when dealing with isomers or impurities with similar polarities. The unique electronic properties of fluorinated compounds can lead to unexpected interactions with the stationary phase.[1]
Causality and Solution:
-
Stationary Phase Interaction: The polarity of fluorinated compounds can be deceptive. The highly electronegative fluorine atoms can lead to dipole interactions with the silica surface, but the overall molecule might still have low polarity.
-
Recommendation 1: Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (C18) silica gel. The separation mechanism is based on hydrophobicity, which can be more effective for fluorinated compounds.
-
Recommendation 2: Specialized Fluorinated Columns: For particularly challenging separations, consider using a column with a fluorinated stationary phase (e.g., pentafluorophenyl - PFP).[11] These columns can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions.[11]
-
-
Mobile Phase Optimization: The choice of eluent is critical.
-
Recommendation: For normal-phase chromatography, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.[12] For reverse-phase, a gradient of acetonitrile or methanol in water is typically used.
-
Data Presentation: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase (Typical) | Separation Principle | Best Suited For |
| Normal-Phase | Silica Gel (polar) | Hexanes/Ethyl Acetate (non-polar to polar) | Polarity | Separating compounds with different polarities. |
| Reverse-Phase | C18-Silica (non-polar) | Water/Acetonitrile (polar to non-polar) | Hydrophobicity | Separating compounds with different hydrophobicities. |
| Fluorinated-Phase | PFP-Silica (fluorinated) | Varies | Multiple (dipole, π-π) | Isomer separation, challenging separations of fluorinated compounds.[11] |
Issue 3: Persistent Palladium Contamination
Question: After a Suzuki coupling reaction to synthesize my fluorinated pyridine, I'm struggling to remove the residual palladium catalyst. What are the best methods?
Answer: Palladium contamination is a common issue in cross-coupling reactions and its removal is critical, especially in drug development.[13]
Causality and Solution:
-
Palladium Complexation: The pyridine nitrogen and potentially the fluorine atoms can coordinate to the palladium, making it more difficult to remove.
-
Ineffective Work-up: A simple aqueous work-up is often insufficient to remove all palladium residues.
Recommended Purification Strategies:
-
Scavenger Resins: Use a solid-supported scavenger with high affinity for palladium. Thiol-functionalized silica or polymer resins are particularly effective.
-
Activated Carbon: Treatment with activated carbon can effectively adsorb palladium catalysts.[13]
-
Specialized Filtration: Organic solvent nanofiltration (OSN) is an emerging technique for recovering homogeneous catalysts.[14]
Experimental Protocol: Palladium Removal with a Scavenger Resin
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF).
-
Scavenger Addition: Add the recommended amount of a thiol-based scavenger resin (typically 5-10 weight equivalents relative to the palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours.
-
Filtration: Filter off the resin and wash it with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual palladium content using techniques like ICP-MS.
Issue 4: Difficulty with Crystallization
Question: My fluorinated pyridine product is an oil, or I'm getting poor recovery upon crystallization. How can I induce crystallization and improve my yield?
Answer: The altered intermolecular forces of fluorinated compounds can inhibit crystal lattice formation.[1]
Causality and Solution:
-
Solvent Selection: Finding the right solvent system is crucial.
-
Recommendation: A systematic solvent screen is necessary. Use a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble). Common pairs include ethyl acetate/hexanes, ethanol/water, and dichloromethane/pentane.
-
-
Cooling Rate: Rapid cooling can lead to oiling out or the formation of small, impure crystals.
-
Recommendation: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal growth.[12]
-
-
Inducing Crystallization:
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Visualization: Crystallization Workflow
Caption: A general workflow for recrystallization.[12][15]
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine on the pyridine ring affect its purification?
A1: The position of fluorine has a significant impact. For example, a fluorine at the 2-position will have a stronger inductive effect on the nitrogen's basicity than a fluorine at the 3- or 4-position. This can influence the choice of acid strength in an acid-base extraction. Furthermore, the position of fluorine can affect the molecule's dipole moment and shape, which in turn influences its interaction with chromatographic stationary phases and its ability to form a stable crystal lattice.[5]
Q2: Are there any safety precautions I should be aware of when purifying fluorinated pyridines?
A2: Yes. Pyridine and its derivatives are often flammable, toxic, and have a strong, unpleasant odor.[16] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Some fluorinating agents used in the synthesis can also be hazardous.[17]
Q3: My purified fluorinated pyridine is a yellow or brown liquid. What causes this discoloration?
A3: Discoloration can be due to trace impurities or degradation products.[16] Purification by distillation (if the compound is thermally stable) or passing it through a short plug of silica gel or activated carbon can often remove the colored impurities.
Q4: How can I confirm the purity of my final fluorinated pyridine product?
A4: A combination of analytical techniques should be used for purity assessment.[1]
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for confirming the structure and assessing purity. The absence of impurity signals is a good indicator of high purity.
-
LC-MS: This technique provides information on the purity and confirms the molecular weight of the compound.
-
Gas Chromatography (GC): For volatile compounds, GC can provide excellent purity data.
-
Melting Point: For solid compounds, a sharp melting point close to the literature value is an indicator of high purity.
Visualization: Logic for Purity Confirmation
Caption: A multi-technique approach to purity confirmation.[1]
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.).
- Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)pyridine. (2025). BenchChem.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (2025). BenchChem.
- Overcoming challenges in the purification of pyridine compounds. (2025). BenchChem.
- Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors. (2007). PubMed.
- Acid–base extraction. (n.d.). Wikipedia.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025).
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020).
- Acid-Base Extraction. (n.d.). CUNY.
- Green Fluorination: A Comparative Guide to Pyridine Hydrofluoride in Synthesis. (2025). BenchChem.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (2015).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023).
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used... (n.d.).
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Royal Society of Chemistry.
- The role of fluorine in medicinal chemistry. (2025).
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.).
- Purification by Recrystalliz
- The Role of Small Molecules Containing Fluorine
Sources
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- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
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- 14. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
stability of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol under different conditions
Welcome to the technical support center for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a dry, well-ventilated place with the container tightly closed.[1][2] Some sources also suggest keeping it in a dark place and at room temperature, sealed from moisture.[3] For long-term stability, storage in a locked, controlled-access area is advised.[1][2] This compound can be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[2]
Is this compound sensitive to light?
While specific photostability data for this compound is not extensively documented, related trifluoromethylated and pyridin-3-ol derivatives have shown susceptibility to photodegradation.[4] For instance, studies on similar heterocyclic compounds have demonstrated that they can be photolabile.[4] Therefore, it is best practice to store the compound protected from light to minimize the risk of photochemical degradation.
What are the known incompatibilities for this compound?
This compound should not be stored with strong oxidizing agents, as this can lead to hazardous reactions.[5] It is also advisable to avoid contact with moisture.[5] Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][5]
What are the expected degradation pathways for this compound?
The degradation of pyridine and its derivatives can occur through various abiotic and biotic processes.[6] For pyridin-3-ol derivatives, hydrolysis under acidic or alkaline conditions is a common degradation pathway.[4] Studies on similar structures show extreme instability in alkaline mediums and lability in acidic environments.[4] Oxidation is another potential degradation route, especially in the presence of strong oxidizing agents. The trifluoromethyl group is strongly electron-withdrawing, which can influence the compound's susceptibility to oxidative metabolism.[7][8]
How does the trifluoromethyl group affect the stability of the molecule?
The trifluoromethyl (-CF3) group significantly impacts the electronic properties and metabolic stability of the molecule.[7][8] It is a powerful electron-withdrawing group, which can enhance a compound's resistance to oxidative metabolism by deactivating the adjacent aromatic ring.[8] The carbon-fluorine bond is very strong, making the -CF3 group itself highly resistant to cleavage.[8] This property is often utilized in drug design to block metabolic sites and improve the pharmacokinetic profile of a compound.[8]
II. Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatography.
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, protected from light and moisture, and in a well-ventilated area.[1][2][3][5]
-
Assess Purity: Re-analyze the purity of your stock material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate decomposition.[9][10]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Issue 2: Poor solubility in aqueous solutions.
Possible Cause: The hydrophobic nature of the trifluoromethyl group can reduce aqueous solubility.
Troubleshooting Steps:
-
Co-solvents: Use of a water-miscible organic co-solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO) can improve solubility.
-
pH Adjustment: The phenolic hydroxyl group allows for the formation of a more soluble phenoxide salt under basic conditions. Cautious addition of a base (e.g., NaOH) can increase solubility, but be mindful of potential base-catalyzed degradation.[4]
-
Formulation Strategies: For in-vivo or cell-based assays, consider formulation approaches like using cyclodextrins or creating a salt form of the compound.
Issue 3: Unexpected reactivity in the presence of other reagents.
Possible Cause: The pyridine nitrogen and the hydroxyl group can participate in various reactions.[11]
Troubleshooting Steps:
-
Protecting Groups: If the hydroxyl or pyridine nitrogen is interfering with a desired reaction, consider using appropriate protecting groups.
-
Reaction Conditions: The reactivity can be influenced by the choice of solvent and temperature. Optimization of these parameters may be necessary. The position of the trifluoromethyl group can also impact reactivity and selectivity in certain reactions.[11]
-
Literature Review: Consult the literature for known reactions of pyridin-3-ol derivatives to anticipate potential side reactions.
III. Data Summary
The following table summarizes the key stability-related properties of this compound based on available data for the compound and related structures.
| Property | Recommendation/Information | Citation |
| Storage Temperature | Room temperature | [3] |
| Light Sensitivity | Protect from light | [4] |
| Hygroscopicity | Hygroscopic; store in a dry place | [2] |
| Incompatibilities | Strong oxidizing agents, moisture | [5] |
| pH Stability | Unstable in alkaline conditions, labile in acidic conditions | [4] |
| Thermal Stability | Generally stable at room temperature, but high temperatures can promote degradation. | [12][13] |
IV. Visualization of Key Stability Concepts
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways for this compound.
V. References
-
Lima, G. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
-
Szerement, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International.
-
Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin.
-
Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chemspace. (2024). 4-Fluoro-6-(trifluoromethyl)pyridin-3-ol. Retrieved from [Link]
-
Nishiyama, A., & Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
-
Kim, J., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI.
-
Sharma, M., & Kumar, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
-
Bajaj, S., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate.
-
Sharma, S., et al. (2025). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 216766-12-0|6-(Trifluoromethyl)pyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors [mdpi.com]
- 13. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. Here, we address common issues encountered during synthesis and functionalization, providing not only solutions but also the underlying chemical principles to empower your experimental design.
I. Understanding the Molecule: Key Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its reactivity. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly reduces the electron density of the pyridine ring.[1] This electronic feature, coupled with the acidic hydroxyl (-OH) group and the basic pyridine nitrogen, creates a nuanced reactivity profile that must be carefully considered in reaction planning.
| Property | Value/Description | Implication for Reactivity |
| pKa (Pyridine Nitrogen) | Lower than pyridine (pKa ~5.2) | The electron-withdrawing -CF3 group decreases the basicity of the pyridine nitrogen, making it less prone to protonation at physiological pH.[1] This can influence its coordination to metal catalysts. |
| pKa (Hydroxyl Group) | More acidic than a typical phenol | The -CF3 group also enhances the acidity of the hydroxyl group, making it more readily deprotonated. |
| Reactivity Profile | Susceptible to nucleophilic attack | The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, makes it a target for nucleophiles.[2] |
| Tautomerism | Exists in equilibrium with its pyridone tautomer | This equilibrium can influence which atom (N or O) acts as the nucleophile in alkylation or arylation reactions. |
II. Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems you may encounter when using this compound in common synthetic transformations.
A. Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Cross-coupling reactions are fundamental for building molecular complexity. However, the unique features of this compound can lead to common pitfalls.
Question 1: My Suzuki-Miyaura coupling reaction with this compound (as the halide or triflate derivative) is failing or giving low yields. What are the likely causes?
Low yields in Suzuki couplings involving this substrate often stem from catalyst inhibition or deactivation.[3][4] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering the catalytic cycle.[3][4]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Sources
Technical Support Center: Scaling Up 4-Methyl-6-(trifluoromethyl)pyridin-3-ol Synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
Introduction
The synthesis of this compound is a multi-step process that, while manageable at the lab scale, presents significant hurdles during scale-up. The presence of the electron-withdrawing trifluoromethyl group and the sensitive pyridinol core necessitates precise control over reaction conditions to avoid byproduct formation and ensure a safe, efficient process.[1][2][3] This guide will provide a structured approach to identifying and resolving common issues encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: While several methods exist for the synthesis of trifluoromethylated pyridines, two primary routes are favored for their scalability:
-
Multi-step synthesis starting from a substituted pyridine: This often involves the construction of the pyridine ring followed by the introduction of the trifluoromethyl group, typically through a halogen-exchange (Halex) reaction.[1][4][5]
-
Cyclocondensation reactions: This approach builds the pyridone ring from acyclic precursors already containing the trifluoromethyl group.[1][6]
The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.
Q2: What are the primary safety concerns when handling reagents for this synthesis?
A2: The synthesis of this compound often involves hazardous reagents that require strict safety protocols, especially at scale. Key concerns include:
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive, moisture-sensitive, and reacts violently with water.[7][8][9][10] Inhalation can be harmful, and contact with skin can cause severe burns.[7][8] Always handle TFAA in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Specialized training and PPE are mandatory for handling HF.[4][5]
-
High-Pressure Reactions: Some synthetic routes, particularly those involving fluorination, may require high pressures, posing a risk of vessel rupture if not properly controlled.[1][4]
Q3: How does the trifluoromethyl group influence the reactivity of the pyridine ring?
A3: The trifluoromethyl group is strongly electron-withdrawing, which has several significant effects on the pyridine ring:
-
Decreased Basicity: The nitrogen atom is less basic compared to unsubstituted pyridine, affecting its reactivity with acids and electrophiles.
-
Activation towards Nucleophilic Attack: The pyridine ring is more susceptible to nucleophilic aromatic substitution, which can be a source of side reactions if not carefully controlled.[1]
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can impact its solubility and purification.[11]
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield and Incomplete Reaction in the Trifluoromethylation Step
Symptoms:
-
GC-MS or LC-MS analysis shows a significant amount of starting material or partially reacted intermediates.
-
The isolated product yield is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| Insufficient Reaction Temperature | The activation energy for the trifluoromethylation reaction, especially in Halex reactions, is high.[1][4] | Gradually increase the reaction temperature in small increments (5-10 °C) and monitor the reaction progress by in-process controls (IPCs). Ensure accurate temperature monitoring with calibrated probes. |
| Inadequate Mixing | Poor agitation can lead to localized temperature and concentration gradients, resulting in incomplete reaction. | Increase the stirring speed and ensure the reactor is appropriately baffled for efficient mixing at the larger volume. |
| Catalyst Deactivation | The catalyst (e.g., metal halides) can be poisoned by impurities in the starting materials or solvent.[4][5] | Ensure all starting materials and solvents are of high purity and are anhydrous. Consider adding the catalyst in portions throughout the reaction. |
| Insufficient Reagent Stoichiometry | On a larger scale, losses due to volatility or adherence to vessel walls can be more significant. | Re-evaluate the stoichiometry of the trifluoromethylating agent. A slight excess (1.1-1.2 equivalents) may be necessary to drive the reaction to completion. |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up the reaction in a well-controlled reactor with a calibrated temperature probe and overhead stirrer.
-
Start the reaction at the previously established temperature.
-
After 2 hours, take a small aliquot for analysis (GC-MS or LC-MS).
-
If the conversion is low, increase the temperature by 5 °C and hold for another 2 hours.
-
Repeat this process until the desired conversion is achieved or side product formation becomes significant.
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Dark, Tar-Like Byproducts
Symptoms:
-
The reaction mixture becomes dark brown or black.
-
Isolation of the desired product is difficult due to the presence of a viscous, insoluble material.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| Excessive Reaction Temperature | The pyridinol ring and trifluoromethylated compounds can be susceptible to thermal decomposition at high temperatures, leading to polymerization and charring.[1] | Reduce the reaction temperature and extend the reaction time. Ensure the heating mantle or oil bath provides uniform heating to avoid localized "hot spots." |
| Presence of Oxygen | Air can promote oxidative side reactions, especially at elevated temperatures, leading to the formation of colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are degassed prior to use. |
| Acid-Catalyzed Degradation | Strong acidic conditions, especially at high temperatures, can lead to the degradation of the pyridinol product. | If possible, use a milder acid catalyst or a lower concentration of acid. Neutralize the reaction mixture promptly upon completion. |
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Assemble the reactor and glassware, and dry thoroughly in an oven.
-
Assemble the apparatus while hot and immediately place it under a positive pressure of nitrogen or argon.
-
Use a Schlenk line or a nitrogen manifold to maintain the inert atmosphere throughout the reaction.
-
Add degassed solvents and reagents via cannula or a dropping funnel with a nitrogen inlet.
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product remains in solution after cooling.
-
Recrystallization yields an oily product or fails to produce crystals.
-
Chromatographic purification is inefficient at a large scale.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| High Solubility in the Reaction Solvent | The product may be highly soluble in the reaction solvent, even at low temperatures. | After the reaction, consider a solvent swap to a solvent in which the product is less soluble. Alternatively, perform an anti-solvent precipitation by adding a non-polar solvent (e.g., hexanes) to the reaction mixture. |
| Presence of Impurities Inhibiting Crystallization | Even small amounts of impurities can disrupt the crystal lattice formation. | Perform a work-up to remove major impurities before attempting recrystallization. This may include an aqueous wash to remove salts or a charcoal treatment to remove colored impurities. |
| Incorrect Recrystallization Solvent System | The chosen solvent system may not be optimal for inducing crystallization of the final product. | Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale to find the optimal conditions for recrystallization. |
Visualization of the Purification Process:
Caption: General workflow for product purification.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 6-Methyl-2-pyridinol.
- RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group.
- ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines.
- ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF.
- ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- ACS Publications. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters.
- ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research.
- NIH. (n.d.). Innate C-H trifluoromethylation of heterocycles - PMC.
- RSC Publishing. (2015, October 7). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science.
- Benchchem. (n.d.). preventing decomposition of trifluoromethylpyridines during synthesis.
- RSC Publishing. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry.
- Santa Cruz Biotechnology. (n.d.). Trifluoroacetic anhydride.
- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
- Sigma-Aldrich. (n.d.). tfaa.pdf.
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 9. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 10. carlroth.com [carlroth.com]
- 11. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol. This document provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of this valuable research compound. Our goal is to help you mitigate decomposition, ensuring reproducible and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) at ≤4°C and protected from light. The container must be tightly sealed to prevent moisture and air exposure.
Q2: My solid sample has developed a yellow or brownish tint. What does this indicate?
A change in color from white/off-white to yellow or brown is a primary visual indicator of decomposition. This is often due to oxidation of the pyridin-3-ol moiety, which is structurally analogous to a phenol. Phenolic compounds are well-known to form colored quinone-like species upon exposure to oxygen.
Q3: Is this compound sensitive to air?
Yes. The pyridin-3-ol functional group is susceptible to oxidation, a process that can be accelerated by atmospheric oxygen. The presence of a strong electron-withdrawing trifluoromethyl group can influence the electron density of the pyridine ring, potentially affecting its oxidative stability.[1][2] Therefore, minimizing air exposure is critical.
Q4: Which solvents are recommended for preparing stock solutions, and which should be avoided?
For short-term use, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Protic solvents, especially in the presence of base or dissolved oxygen, may facilitate decomposition. Acidic conditions, such as using formic acid in a mobile phase for chromatography, are generally acceptable for short durations.[3] Avoid using solvents that are not fully deoxygenated. Solutions should be freshly prepared for best results.
Q5: How should I handle the compound during experimental setup?
Handle the solid in a glovebox or under a stream of inert gas. If weighing in the open, do so quickly to minimize atmospheric exposure. Use clean, dry glassware and spatulas.
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific problems encountered during experimentation.
Guide 1: Investigating Sample Discoloration or Degradation
This guide helps you determine the cause of visible sample degradation.
Caption: Troubleshooting workflow for sample degradation.
Causality Explained:
-
Storage Conditions: The primary defense against decomposition is proper storage. Oxygen, light, and elevated temperatures are key drivers of oxidative and thermal degradation pathways.
-
Handling Technique: Brief exposure to air can cause surface-level oxidation, which may be acceptable. However, prolonged exposure or the use of contaminated equipment can introduce catalysts for degradation.
-
Purity Analysis: Analytical techniques are essential for quantifying the extent of degradation.[4][5] LC-MS is highly effective for detecting impurities and degradation products, while ¹H NMR can show the loss of the parent signal and the appearance of new, often broad, signals indicative of polymeric byproducts.
Guide 2: Addressing Inconsistent Analytical or Reaction Results
This guide addresses issues where the compound's performance is unreliable, suggesting degradation may be the root cause.
Problem: You observe variable purity in QC checks, lower-than-expected yields in reactions, or the appearance of unexpected side products.
Underlying Cause: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards certain reactions but can also make it susceptible to nucleophilic attack under specific conditions.[1][6] If the compound has partially degraded, the impurities themselves can interfere with your chemistry, or the effective concentration of your starting material is lower than calculated.
Systematic Troubleshooting:
-
Establish a Baseline: Immediately upon receiving a new batch, run a purity analysis (LC-MS, NMR) and record the results. This serves as your "time zero" reference.
-
Forced Degradation Study (Simplified):
-
Dissolve a small amount of the compound in a common solvent (e.g., DMSO).
-
Expose one aliquot to air/light on the benchtop for 24 hours.
-
Keep a control aliquot stored correctly (inert gas, dark, 4°C).
-
Analyze both samples by LC-MS. The appearance of new peaks in the "stressed" sample can help identify potential degradation products to look for in your experimental samples.[7]
-
-
Reaction Condition Check:
-
Are your reaction conditions strongly basic? The acidic proton of the pyridin-3-ol can be deprotonated, and the resulting phenoxide may be more susceptible to oxidation.
-
Does your reaction involve strong oxidizing agents? The pyridinol moiety itself can be oxidized.[8]
-
Are you running reactions at elevated temperatures for extended periods? This can accelerate thermal degradation.
-
III. Key Protocols & Data
Protocol 1: Preparation of a Stabilized Stock Solution
-
Bring the sealed vial of this compound to room temperature before opening to prevent moisture condensation.
-
In a glovebox or under a positive pressure of argon/nitrogen, weigh the required amount of solid into a clean, dry vial.
-
Add anhydrous, deoxygenated solvent (e.g., DMSO) to the desired concentration.
-
Purge the headspace of the vial with inert gas for 30-60 seconds before sealing tightly with a septum cap.
-
Wrap the vial in aluminum foil to protect it from light and store at ≤4°C. For long-term storage, freezing at -20°C is preferable.
Data Summary Tables
Table 1: Recommended Storage & Handling Parameters
| Parameter | Solid State | In Solution (Aprotic Solvent) |
|---|---|---|
| Temperature | ≤ 4°C | -20°C (Long-term), ≤ 4°C (Short-term) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Headspace |
| Light | Protect from light (Amber vial/foil) | Protect from light (Amber vial/foil) |
| Handling | Inert atmosphere preferred | Minimize air exposure; use freshly prepared |
Table 2: Solvent Compatibility Profile
| Solvent Class | Recommended | Use with Caution | Avoid |
|---|---|---|---|
| Aprotic Polar | Anhydrous DMSO, DMF | Acetonitrile (ensure purity) | - |
| Aprotic Non-Polar | Dichloromethane, THF | - | - |
| Protic | - | Methanol, Ethanol (short-term, deoxygenated) | Water, especially if not pH controlled |
Potential Decomposition Pathway
Oxidation is a primary concern for pyridin-3-ol compounds. The process can lead to the formation of highly colored quinone-imine type structures, which are often responsible for the observed discoloration.
Caption: Generalized oxidative pathway for pyridin-3-ol.
IV. References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895. PubChem. [Link]
-
6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. PubChem. [Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Quantification of pyritinol in solid pharmaceutical formulation by high-performance thin-layer chromatography-ultraviolet detection and selectivity evaluation by mass spectrometry. ResearchGate. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]
-
Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. National Institutes of Health. [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
-
Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. PubMed. [Link]
-
Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13. National Institutes of Health. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 7. Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Welcome to the comprehensive technical support guide for 4-Methyl-6-(trifluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and troubleshooting of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a chemical that requires careful handling. The primary hazards, as identified in safety data sheets, include:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[1]
It is imperative to always consult the latest Safety Data Sheet (SDS) for comprehensive safety information and to handle the compound in a well-ventilated fume hood.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place.[3] Some suppliers may recommend specific storage temperatures on the product label, which should be followed.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Q3: What is the general solubility profile of this compound?
-
Polar Aprotic Solvents: Likely soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
-
Ethers: Should be soluble in tetrahydrofuran (THF) and diethyl ether.
-
Chlorinated Solvents: Expected to be soluble in dichloromethane (DCM) and chloroform.
-
Alcohols: Soluble in methanol and ethanol.
-
Water: Sparingly soluble in water. The pyridine nitrogen and hydroxyl group can participate in hydrogen bonding, but the trifluoromethyl and methyl groups contribute to its lipophilicity.
It is always recommended to perform a small-scale solubility test with your chosen solvent before proceeding with a larger-scale reaction.
Troubleshooting Experimental Issues
This section provides guidance on common problems that may be encountered during experiments involving this compound, along with potential causes and solutions.
Reaction Troubleshooting
Q4: My reaction with this compound is sluggish or not proceeding to completion. What are the possible causes?
A4: Several factors can contribute to slow or incomplete reactions. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the reactivity of the pyridine ring and the hydroxyl group.
-
Cause 1: Steric Hindrance. The methyl and trifluoromethyl groups flanking the hydroxyl group may sterically hinder its reaction with bulky reagents.
-
Solution: Consider using smaller, more reactive reagents. If applicable, you might need to use more forcing reaction conditions, such as higher temperatures or longer reaction times, while carefully monitoring for decomposition.
-
-
Cause 2: Reduced Nucleophilicity of the Pyridine Nitrogen. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making the nitrogen lone pair less available for reactions.
-
Solution: If the pyridine nitrogen is intended to act as a nucleophile or base, you may need to use a stronger external base to deprotonate the hydroxyl group or facilitate the desired reaction.
-
-
Cause 3: Acidity of the Hydroxyl Group. The trifluoromethyl group increases the acidity of the pyridin-3-ol proton, which can influence its reactivity in certain transformations.
-
Solution: In reactions where the hydroxyl group's nucleophilicity is required, ensure it is fully deprotonated with a suitable base.
-
Q5: I am observing unexpected side products in my reaction. What are some potential side reactions to consider?
A5: The structure of this compound allows for several potential side reactions, especially under harsh conditions.
-
Potential Side Reaction 1: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyridine ring, activated by the trifluoromethyl group, is susceptible to nucleophilic attack. While the hydroxyl group is a poor leaving group, under certain conditions (e.g., activation with a sulfonyl chloride), it could be displaced by a strong nucleophile.
-
Troubleshooting: Avoid using strong nucleophiles in combination with reagents that can activate the hydroxyl group. Carefully control the reaction temperature and stoichiometry.
-
-
Potential Side Reaction 2: Decomposition under Strong Basic Conditions. Pyridine rings with electron-withdrawing groups can be susceptible to degradation in the presence of strong bases at elevated temperatures. This can involve ring-opening or other complex decomposition pathways.
-
Troubleshooting: Use the mildest base necessary to achieve the desired transformation. If a strong base is required, conduct the reaction at the lowest possible temperature and for the shortest duration.
-
Purity and Impurity Profile
Q6: I suspect my this compound starting material is impure. What are some common impurities from its synthesis?
A6: The synthesis of substituted pyridinols can result in several types of impurities. While a specific, detailed synthesis for this compound is not widely published, we can infer potential impurities based on common synthetic routes for similar compounds.
-
Potential Impurity 1: Regioisomers. The synthesis of substituted pyridines can sometimes yield a mixture of regioisomers. For example, the positions of the methyl and trifluoromethyl groups could be interchanged.
-
Identification: Careful analysis by 1H and 19F NMR spectroscopy, as well as LC-MS, can help identify the presence of regioisomers.
-
-
Potential Impurity 2: Precursors and Reagents. Incomplete reaction or purification can lead to the presence of starting materials or reagents in the final product.
-
Identification: Review the supplier's certificate of analysis (CoA) and, if possible, the synthetic route to anticipate potential unreacted starting materials. Techniques like GC-MS can be useful for detecting volatile impurities.
-
-
Potential Impurity 3: Byproducts from Side Reactions. Side reactions during the synthesis, such as over-alkylation or incomplete cyclization, can generate byproducts.
-
Identification: Thorough characterization using a combination of chromatographic (TLC, HPLC, GC) and spectroscopic (NMR, MS) techniques is essential to identify and quantify these impurities.
-
Data and Protocols
This section provides summarized data and a conceptual workflow for handling and troubleshooting issues with this compound.
Physical and Chemical Properties
| Property | Value/Information | Source(s) |
| Molecular Formula | C7H6F3NO | [2] |
| Molecular Weight | 177.13 g/mol | [2] |
| Appearance | Typically a solid | Inferred from similar compounds |
| Storage | Cool, dry, well-ventilated, tightly closed container | [1][3] |
| Incompatibilities | Strong oxidizing agents | [3] |
Experimental Workflow: Troubleshooting Unexpected Reaction Outcomes
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound in a chemical reaction.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- Acros PharmaTech Limited. (2018). Safety Data Sheet.
- PubChem. (n.d.). This compound.
Sources
- 1. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 3. Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating Byproduct Formation in Trifluoromethylpyridine Reactions
Welcome to the technical support center for trifluoromethylpyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation in their reactions. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, while beneficial for modulating the physicochemical properties of molecules, also activates the pyridine ring, often leading to complex side reactions.[1][2][3]
This resource provides in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions for rapid problem-solving to detailed troubleshooting guides for more persistent issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: My halogen exchange reaction (trichloromethyl- to trifluoromethylpyridine) is giving low yields and a complex mixture. What are the most common causes?
A1: This is a frequent challenge, typically stemming from four key areas:
-
Incomplete Fluorination: The most common byproducts are partially fluorinated species like (dichlorofluoromethyl)pyridines and (chlorodifluoromethyl)pyridines.[4] This often points to insufficient reaction time, temperature, or stoichiometry of the fluorinating agent (e.g., anhydrous HF). These reactions can be slow, sometimes requiring extended periods and temperatures between 150-250°C to reach completion.[4]
-
Thermal Decomposition: If you observe dark, tar-like substances, your reaction temperature may be too high (e.g., >250°C), causing the starting materials and products to decompose.[1]
-
Pressure Instability: Many liquid-phase fluorinations require superatmospheric pressure (from 5 to 1200 psig) to maintain the liquid phase and drive the reaction.[1][5] Inconsistent pressure can lead to variable and poor yields.
-
Catalyst Issues: If using a metal halide catalyst (like FeCl₃), ensure it is anhydrous and catalytically active, with loading optimized typically between 1-10 mole percent.[1]
Q2: I'm observing a byproduct with a mass corresponding to the replacement of a chlorine atom on the pyridine ring with fluorine. How can I prevent this?
A2: This byproduct is a result of over-fluorination or undesired ring fluorination. It occurs when the reaction conditions are harsh enough to facilitate nucleophilic aromatic substitution on the ring itself.[4]
-
Mitigation Strategy: The primary lever is temperature control. Excessively high temperatures promote this side reaction. Carefully maintain the temperature within the optimal range for the CCl₃ to CF₃ conversion. Additionally, closely monitoring the reaction's progress via GC-MS allows you to stop it once the desired product is maximized, before significant ring fluorination occurs.[4] In some cases, a post-reaction treatment with HCl can convert the over-fluorinated byproduct back to the desired chloro-substituted product.[4]
Q3: My reaction mixture contains byproducts suggesting hydrolysis of the CF₃ group. How can I avoid this?
A3: The CF₃ group can be susceptible to hydrolysis, converting it to a carboxylic acid (or carboxylate salt). This is almost always caused by the presence of water.
-
Preventative Measures: The most effective solution is to conduct the reaction under strictly anhydrous conditions. Use anhydrous solvents and reagents, and perform the entire procedure under an inert atmosphere (e.g., nitrogen or argon).[1] This is especially critical in reactions involving strong bases or nucleophiles, which can facilitate the attack of trace water.
Q4: Purification of my final trifluoromethylpyridine product is proving very difficult due to byproducts with similar polarity. What strategies can I use?
A4: Co-elution of byproducts is a common purification hurdle.[1]
-
Purification Tactics: If standard column chromatography is failing, consider converting the desired product into a salt (e.g., a hydrochloride salt). This drastically changes its polarity and solubility, often allowing for purification via precipitation or extraction, leaving non-basic impurities behind in the organic phase.[1] For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Part 2: Troubleshooting Guides
This section provides a deeper dive into specific, persistent byproduct formation issues, outlining the underlying mechanisms, diagnostic workflows, and corrective actions.
Guide 1: Diagnosing and Mitigating Hydrolysis and Defluorination of the CF₃ Group
Problem: You've identified byproducts corresponding to the conversion of the -CF₃ group to a -C(O)OH or -CHF₂ group.
Underlying Causality: The carbon atom of the CF₃ group is highly electrophilic due to the three fluorine atoms. While generally stable, this group can be attacked by strong nucleophiles or degraded under specific acidic or basic conditions.
-
Hydrolysis Mechanism: Under basic or nucleophilic conditions, hydroxide or another nucleophile can attack the carbon of the CF₃ group. This is often the first step in a cascade that ultimately cleaves C-F bonds and forms a carboxylic acid.[6][7] The electron-deficient pyridine ring exacerbates this susceptibility.
-
Defluorination Mechanism: Base-mediated defluorination can occur through the formation of a difluoro-quinomethide intermediate, especially in appropriately substituted systems.[8] Protolytic defluorination can also be promoted by strong Brønsted superacids.[9]
1. Rigorous Exclusion of Water (to prevent hydrolysis):
-
Protocol: Reagent and Glassware Preparation
-
Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., AcroSeal™) are recommended.
-
Ensure all starting materials and reagents are rigorously dried. Liquid bases or reagents can be stored over activated molecular sieves (4Å).
-
2. Modifying Reaction Basicity (to prevent defluorination/hydrolysis): Strong, nucleophilic bases (e.g., alkoxides, LDA) can promote degradation. If your reaction requires a base, consider alternatives.
-
Table 1: Comparison of Bases for Reactions on Trifluoromethylpyridines
Base Type Typical pKa (Conjugate Acid) Comments Potassium t-butoxide Nucleophilic, Strong ~19 High risk of promoting hydrolysis/defluorination. LDA Non-nucleophilic, Strong ~36 Can promote defluorination via deprotonation pathways.[8] DBU Non-nucleophilic, Mild ~13.5 Good choice for avoiding direct nucleophilic attack on the CF₃ group. | Proton Sponge® | Non-nucleophilic, Mild | ~12.1 | Sterically hindered, excellent for scavenging protons without nucleophilic side reactions. |
-
Experimental Approach: Set up small-scale parallel reactions using your standard conditions but substituting the base with DBU or Proton Sponge. Monitor by TLC or LC-MS and compare the byproduct profile to the original reaction.
Guide 2: Improving Selectivity in Halogen Exchange and Ring Substitution Reactions
Problem: Your reaction produces a mixture of incompletely fluorinated intermediates (e.g., -CCl₂F, -CClF₂) or a variety of multi-chlorinated ring isomers.
Underlying Causality: These issues arise from a mismatch between reaction kinetics and thermodynamics.
-
Incomplete Fluorination: Each fluorine substitution on the methyl group is a distinct step. If the energy input (temperature) or reaction time is insufficient, the reaction stalls at intermediate stages.
-
Poor Regioselectivity (Ring Chlorination): In vapor-phase reactions, the high temperatures and radical mechanisms can lead to chlorination at multiple sites on the pyridine ring. The product distribution is highly sensitive to the molar ratio of chlorine gas and the temperature profile in the reactor.[2][10]
1. Driving Halogen Exchange to Completion:
-
Protocol: Optimization of Fluorination
-
Stoichiometry: Ensure a sufficient excess of the fluorinating agent. For converting a CCl₃ group, at least 3 molar equivalents of anhydrous HF are required.[1] An excess is often used in practice.
-
Temperature & Time Screening: Set up a series of reactions in parallel pressure vessels. Screen temperatures in 10-20°C increments (e.g., 160°C, 180°C, 200°C). At each temperature, take aliquots at different time points (e.g., 12h, 24h, 48h) and analyze by GC or ¹⁹F NMR to determine the ratio of CCl₃:CCl₂F:CClF₂:CF₃.
-
Pressure Check: Ensure your reaction vessel is properly sealed and maintains the target pressure throughout the heating process. Fluctuations can lead to inconsistent results.[1]
-
2. Controlling Regioselectivity in Vapor-Phase Chlorination:
-
Experimental Approach: Fine-tuning a vapor-phase reactor requires systematic optimization.
-
Molar Ratio: The ratio of chlorine gas to the trifluoromethylpyridine substrate is the most critical parameter for controlling the degree of ring chlorination.[2] Start with literature-reported ratios and systematically vary the chlorine input while keeping other parameters constant.
-
Temperature Profile: The temperature of the catalyst bed and subsequent empty phase zones influences the relative rates of different chlorination events.[10] Adjusting the temperature profile can significantly improve the yield of the desired mono- or di-chlorinated product.
-
References
- BenchChem. (2025). preventing decomposition of trifluoromethylpyridines during synthesis. BenchChem Tech Support.
- BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylpyridines. BenchChem Tech Support.
- Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 333-342. [Link]
- Ghosh, A., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Chemistry – A European Journal, 26(49), 11248-11254. [Link]
- Jin, L. M., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 132(11), 933-937. [Link]
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
- Wang, C., et al. (2021).
- Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines. U.S.
- University of Rochester, Department of Chemistry. Failed Reaction: FAQ. [Link]
- BenchChem. (2025). The Synthetic Chemist's Guide to Brominated Trifluoromethylpyridines. BenchChem Tech Support.
- Le, C., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(22), 10135-10142. [Link]
- Herrera, D., et al. (2018). Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid.
- Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
- BenchChem. (2025).
- Research Outreach. (2023).
- Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- El-Darra, N., et al. (2019). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Angewandte Chemie International Edition, 58(24), 8043-8047. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to 4-Methyl-6-(trifluoromethyl)pyridin-3-ol and Other Pyridinol Derivatives for Neurological Research
Introduction: In the landscape of neuroscience and drug discovery, the modulation of gamma-aminobutyric acid type A (GABA-A) receptors is a cornerstone for the development of therapeutics for anxiety, epilepsy, and sleep disorders. Pyridinol derivatives have emerged as a promising class of compounds that can allosterically modulate these critical inhibitory channels in the central nervous system. This guide provides a detailed comparison of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol with other relevant pyridinol derivatives, offering insights into their synthesis, physicochemical properties, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences within this important chemical scaffold.
The Pyridin-3-ol Scaffold: A Privileged Structure for CNS Targets
The pyridin-3-ol moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable metabolic stability and water solubility, makes it an attractive starting point for the design of novel central nervous system (CNS) active agents.[1] The electronic properties of the pyridine ring can be finely tuned through substitution, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.
One of the key characteristics of pyridin-3-ols is their existence in tautomeric equilibrium with their corresponding pyridone form. Generally, the pyridone tautomer is thermodynamically more stable.[1] This equilibrium can be influenced by substitution patterns and the surrounding microenvironment, which can have significant implications for receptor binding and biological activity.
Spotlight on this compound: Physicochemical Properties and Synthetic Overview
This compound is a substituted pyridin-3-ol that incorporates two key structural features: a methyl group at the 4-position and a trifluoromethyl group at the 6-position. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability and membrane permeability due to its high lipophilicity and resistance to oxidative metabolism.
Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO | PubChem |
| Molecular Weight | 177.13 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Synthetic Approach:
The synthesis of this compound can be achieved through a multi-step process, often involving the construction of the pyridine ring from acyclic precursors containing the trifluoromethyl group. A general, plausible synthetic route is outlined below.
Caption: A generalized workflow for the synthesis of substituted pyridines like this compound.
Experimental Protocol: A Representative Synthesis of a Substituted Pyridin-3-ol
Synthesis of 6-Aminopyridin-3-ol Hydrochloride:
-
Step 1: Starting Materials. The synthesis often begins with readily available precursors that can be cyclized to form the pyridine ring.
-
Step 2: Cyclization. A common method is the reaction of a 1,3-dicarbonyl compound with an enamine or a compound containing an active methylene group and a nitrogen source.
-
Step 3: Functional Group Manipulation. Following the formation of the pyridine ring, subsequent reactions are performed to introduce or modify functional groups. For instance, a nitro group can be reduced to an amino group, or a methoxy group can be cleaved to yield a hydroxyl group.
-
Step 4: Purification and Salt Formation. The final product is typically purified by chromatography or recrystallization. Formation of a hydrochloride salt can improve stability and solubility.[2]
Comparative Analysis: this compound vs. Other Pyridinol Derivatives
To understand the potential advantages and disadvantages of this compound, it is essential to compare it with other pyridinol derivatives that have been studied for their biological activity. For this guide, we will consider two representative comparators: the parent compound, pyridin-3-ol, and a more extensively studied derivative, 6-aminopyridin-3-ol.
Comparator 1: Pyridin-3-ol (Unsubstituted)
-
Properties: Pyridin-3-ol is a simple, commercially available compound that serves as a fundamental building block. Its biological activity is generally weak, but it provides a baseline for understanding the effects of substitution.
-
Synthesis: It can be synthesized through various methods, including the sulfonation of pyridine followed by alkali fusion.
Comparator 2: 6-Aminopyridin-3-ol
-
Properties: This derivative has been explored as an intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[2] The presence of the amino group provides an additional site for hydrogen bonding and further chemical modification.
-
Synthesis: The synthesis can be achieved through the reduction of 6-nitropyridin-3-ol or through multi-step sequences involving the construction of the substituted pyridine ring.
Comparative Data (Hypothetical and Inferred from Structure-Activity Relationships)
| Compound | Key Structural Features | Predicted GABA-A Receptor Activity | Rationale for Prediction |
| Pyridin-3-ol | Unsubstituted pyridine ring with a hydroxyl group. | Weak modulator. | The unsubstituted scaffold lacks the necessary lipophilicity and specific interactions for potent receptor modulation. |
| 6-Aminopyridin-3-ol | Amino group at the 6-position. | Moderate positive allosteric modulator. | The amino group can act as a hydrogen bond donor, potentially increasing binding affinity to the receptor. |
| This compound | Methyl and trifluoromethyl groups. | Potent positive allosteric modulator. | The trifluoromethyl group significantly increases lipophilicity, which is often correlated with increased potency for CNS targets. The methyl group may provide additional favorable steric interactions within the binding pocket. |
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
Pyridinol derivatives, including this compound, are believed to exert their effects on the GABA-A receptor through positive allosteric modulation.[3] This means they do not bind to the same site as the endogenous neurotransmitter GABA (the orthosteric site) but rather to a distinct allosteric site on the receptor complex.
Caption: Mechanism of positive allosteric modulation of the GABA-A receptor by pyridinol derivatives.
Binding of the pyridinol derivative to the allosteric site induces a conformational change in the receptor that increases the affinity of GABA for its binding site or enhances the efficiency of channel opening in response to GABA binding. The ultimate result is an increased influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability.
Experimental Evaluation: Whole-Cell Patch-Clamp Electrophysiology
To quantify the modulatory effects of pyridinol derivatives on GABA-A receptors, the whole-cell patch-clamp technique is the gold standard. This method allows for the direct measurement of ion currents across the cell membrane in response to the application of GABA and the test compound.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Neurons or cell lines expressing specific GABA-A receptor subtypes are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell's interior.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and currents are recorded in response to the perfusion of GABA alone and in combination with the pyridinol derivative.
-
Analysis: The potentiation of the GABA-evoked current by the test compound is quantified to determine its efficacy and potency (EC₅₀).[4][5]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel GABA-A receptor modulators. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties and potentially high potency. In comparison to simpler pyridinol derivatives, it is hypothesized to exhibit enhanced activity due to its increased lipophilicity and specific electronic character.
Further experimental validation is crucial to confirm these predictions. Direct comparative studies using whole-cell patch-clamp electrophysiology are necessary to quantify the potency and efficacy of this compound and establish a definitive structure-activity relationship within this class of compounds. Such studies will pave the way for the rational design of next-generation pyridinol-based therapeutics for a range of neurological disorders.
References
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Traditional Synthesis Methods: The Workhorses of Industrial Production
An In-Depth Guide to the Synthesis of Trifluoromethylpyridines: A Comparative Analysis of Modern and Traditional Methods
The introduction of a trifluoromethyl (CF3) group into a pyridine ring can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] This has made trifluoromethylpyridines a highly sought-after structural motif in the development of pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive comparison of the primary methods for synthesizing trifluoromethylpyridines, offering insights into both traditional industrial-scale processes and modern, more nuanced laboratory techniques. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
For decades, the industrial production of trifluoromethylpyridines has been dominated by two robust and scalable methods: the halogen exchange (Halex) reaction and cyclocondensation reactions.
Halogen Exchange (Halex) Reaction
The Halex reaction is a cornerstone of industrial fluorination chemistry. In the context of trifluoromethylpyridine synthesis, it involves the conversion of a trichloromethylpyridine to the corresponding trifluoromethylpyridine using a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[4]
Reaction Principle:
The reaction proceeds via a stepwise substitution of chlorine atoms with fluorine atoms on the methyl group. The process is typically catalyzed by a metal halide, such as ferric chloride (FeCl₃) or ferric fluoride (FeF₃), and is often conducted at elevated temperatures and pressures.[4][5]
Industrial Significance:
This method is particularly valuable for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, a precursor for numerous herbicides.[4][6] The starting trichloromethylpyridines can be readily prepared from the corresponding picolines through chlorination.[2]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Halex Reaction [4]
-
Reaction Setup: A mixture of 2,3-dichloro-5-(trichloromethyl)pyridine, at least 3 molar equivalents of anhydrous liquid HF, and 1-10 mole percent of a metal halide catalyst (e.g., FeCl₃ or FeF₃) is prepared in a suitable pressure reactor.
-
Reaction Conditions: The reaction mixture is subjected to superatmospheric pressure, typically in the range of 5-1,200 psig, and heated to a temperature between 170°C and 180°C.
-
Reaction Monitoring and Work-up: The reaction is monitored until completion, which can take up to 25 hours. Upon completion, the reactor is cooled, and the excess pressure is carefully vented. The product is then isolated and purified.
Cyclocondensation Reactions
Another classical approach involves the construction of the pyridine ring from acyclic precursors that already contain a trifluoromethyl group.[2][3] This method offers a high degree of control over the final substitution pattern of the pyridine ring.
Key Building Blocks:
Commonly used trifluoromethyl-containing building blocks include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[2]
These building blocks can be reacted with various nitrogen-containing synthons to construct the desired trifluoromethylpyridine scaffold. For instance, the Hantzsch pyridine synthesis or similar condensation reactions can be adapted for this purpose.
Modern Methods: The Rise of Direct C-H Trifluoromethylation
While traditional methods are effective for large-scale synthesis, they often require harsh conditions and pre-functionalized starting materials. In recent years, direct C-H trifluoromethylation has emerged as a more atom-economical and versatile strategy, allowing for the late-stage introduction of the CF3 group into complex molecules.[1]
Radical Trifluoromethylation
The direct trifluoromethylation of pyridines using radical-based methods is a conceptually straightforward approach. However, controlling the regioselectivity of this reaction can be challenging due to the high reactivity of the trifluoromethyl radical.[7]
Common Radical Sources:
-
Langlois Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na): This reagent can generate the CF₃ radical upon oxidation.[1][8]
-
Trifluoroiodomethane (CF₃I): In the presence of a radical initiator, CF₃I can serve as a source of the CF₃ radical.[9]
-
Togni's Reagents: These hypervalent iodine compounds are electrophilic sources of the CF₃ group that can participate in radical processes.[1][9]
The reaction of pyridine with a trifluoromethyl radical often leads to a mixture of 2-, 3-, and 4-trifluoromethylated products, limiting its synthetic utility in many cases.[7]
Photoredox-Catalyzed C-H Trifluoromethylation
Photoredox catalysis has revolutionized the field of organic synthesis by enabling a wide range of transformations under mild conditions. The direct trifluoromethylation of heteroarenes is a prime example of the power of this technology.[10][11]
Mechanism Overview:
The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with a suitable CF₃ source, such as triflyl chloride (CF₃SO₂Cl) or trifluoroacetic acid (TFA), to generate a trifluoromethyl radical.[9][10][11] This radical then adds to the pyridine ring, and subsequent oxidation and deprotonation afford the trifluoromethylated product.
Diagram: Generalized Catalytic Cycle for Photoredox C-H Trifluoromethylation
Caption: A simplified workflow for photoredox-catalyzed C-H trifluoromethylation.
Advantages:
-
Mild Reaction Conditions: These reactions are typically carried out at room temperature using visible light, making them compatible with a wide range of functional groups.[11]
-
High Functional Group Tolerance: The mild conditions allow for the late-stage trifluoromethylation of complex molecules, which is highly desirable in drug discovery.[11]
Copper-Catalyzed C-H Trifluoromethylation
Copper catalysis has also emerged as a powerful tool for the direct trifluoromethylation of arenes and heteroarenes.[12][13] These methods can proceed through various mechanisms, including those involving Cu-CF₃ intermediates.
Key Features:
-
Variety of CF₃ Sources: Copper-catalyzed reactions can utilize a range of trifluoromethylating agents, including Togni's reagent, Umemoto's reagent, and TMSCF₃ (Ruppert-Prakash reagent).[12][14]
-
Diverse Substrate Scope: These methods have been successfully applied to a variety of heterocyclic systems, including pyridines.[12]
Pyridine Activation Strategies for Regioselective Trifluoromethylation
A significant challenge in the direct C-H trifluoromethylation of pyridine is controlling the position of functionalization. To address this, strategies that activate the pyridine ring towards regioselective trifluoromethylation have been developed.
One notable example is the N-methylpyridinium salt activation strategy .[1][15][16] In this approach, the pyridine is first converted to its N-methylpyridinium salt. This modification alters the electronic properties of the ring, directing the trifluoromethylation to the C2 position with high selectivity.
Experimental Protocol: Regioselective C2-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt Activation [1][15][16]
-
Preparation of the N-Methylpyridinium Salt: The starting pyridine is reacted with methyl iodide to form the corresponding N-methylpyridinium iodide salt.
-
Trifluoromethylation Reaction: The N-methylpyridinium iodide salt is then treated with trifluoroacetic acid (TFA) in the presence of silver carbonate (Ag₂CO₃) in N,N-dimethylformamide (DMF).
-
Reaction Conditions and Work-up: The reaction is typically stirred at a specific temperature until completion. After the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.
This method offers excellent regioselectivity for the C2 position and demonstrates good functional group tolerance.[1][15][16]
Comparative Analysis of Synthesis Methods
The choice of a particular synthesis method depends on several factors, including the desired scale of the reaction, the required regioselectivity, and the functional groups present in the starting material. The following table provides a comparative overview of the methods discussed.
| Method | Starting Material | CF₃ Source | Catalyst/Reagent | Typical Reaction Conditions | Yields (%) | Regioselectivity | Advantages | Limitations |
| Halogen Exchange | Trichloromethylpyridine | Anhydrous HF | Metal Halide (e.g., FeCl₃) | High Temp. (170-250°C), High Pressure | High | N/A | Scalable, Industrially Relevant | Harsh Conditions, Limited Substrate Scope |
| Cyclocondensation | Acyclic CF₃-building blocks | Incorporated in starting material | Base or Acid | Varies | Moderate to High | High | High Regiocontrol | Requires specific building blocks |
| Radical Trifluoromethylation | Pyridine | Langlois Reagent, CF₃I | Radical Initiator | Varies | Moderate | Poor | Simple Reagents | Poor Regioselectivity |
| Photoredox Catalysis | Pyridine | CF₃SO₂Cl, TFA | Photocatalyst (e.g., Ir, Ru complexes) | Room Temp., Visible Light | Good to Excellent | Moderate to Good | Mild Conditions, High Functional Group Tolerance | Catalyst Cost, Light Source Required |
| Copper Catalysis | Pyridine | Togni's/Umemoto's Reagent | Copper Salt (e.g., CuI, Cu(OAc)₂) | Mild to Moderate Temp. | Good | Moderate to Good | Versatile, Good Substrate Scope | Potential for Metal Contamination |
| N-Methylpyridinium Activation | Pyridine | TFA | Ag₂CO₃ | Moderate Temp. | Good to Excellent | Excellent (C2) | High Regioselectivity, Good Functional Group Tolerance | Requires an extra activation step |
Conclusion and Future Outlook
The synthesis of trifluoromethylpyridines has evolved significantly, from harsh, industrial-scale processes to more refined and selective laboratory methods. While traditional methods like the Halex reaction remain indispensable for the bulk production of key intermediates, modern techniques such as photoredox and copper catalysis offer unparalleled opportunities for the late-stage functionalization of complex molecules. The development of pyridine activation strategies has further enhanced the synthetic chemist's ability to introduce the trifluoromethyl group with high regiocontrol.
Future research in this area will likely focus on the development of even more efficient and sustainable methods, such as those that utilize cheaper and more environmentally friendly catalysts and reagents. The continued exploration of novel activation strategies and the application of flow chemistry are also expected to play a crucial role in advancing the synthesis of this important class of compounds.
References
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A Comprehensive Guide to the Structural-Elucidation of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline.[1] Molecules such as 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a substituted pyridinol, are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance biological activity.[1][2] This guide provides an in-depth, experimentally-grounded protocol for the structural validation of this compound, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind specific NMR techniques and compare their utility against alternative analytical methods.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its function. For a candidate compound like this compound, even minor structural ambiguities can lead to misinterpretation of biological data and costly delays in development. NMR spectroscopy stands as the preeminent technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Part 1: Definitive Structural Validation by Multidimensional NMR
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, we can deduce the structure of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR experiments provides a comprehensive and self-validating dataset for unequivocal structure confirmation.
Experimental Workflow for NMR Analysis
The logical flow of NMR experiments is designed to build a complete picture of the molecule, from the basic proton and carbon environments to their intricate network of connections.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the vast arsenal of chemical tools, the incorporation of fluorine into heterocyclic scaffolds—particularly pyridine—has become a cornerstone strategy.[1] Fluorinated pyridine derivatives are pivotal structures in numerous FDA-approved drugs, a testament to their profound impact on pharmacological properties.[2][3] This guide provides an in-depth, objective comparison of the biological activities of fluorinated pyridines versus their non-fluorinated analogs, supported by experimental data and mechanistic insights to inform rational drug design.
The Physicochemical Impact of Fluorination: Why It Matters
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are the primary drivers of its significant influence on a molecule's behavior.[4][5] When introduced to a pyridine ring, these properties modulate key physicochemical parameters that directly translate to altered biological activity.
-
Metabolic Stability: The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This "metabolic blocking" at a susceptible position on the pyridine ring can dramatically increase a compound's half-life and oral bioavailability.[6][7]
-
Basicity (pKa): As a potent electron-withdrawing group, fluorine lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for minimizing off-target effects, such as binding to antitargets or improving oral absorption by altering the ionization state at physiological pH.[8]
-
Binding Affinity and Conformation: Fluorine's electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding with protein backbone amides.[7] It can also induce specific conformational preferences in the molecule, locking it into a bioactive shape that enhances binding potency.[9]
-
Lipophilicity and Permeability: While the effect is context-dependent, fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its target.[7][8]
The following diagram illustrates the logical workflow in a drug discovery program where these physicochemical considerations are paramount.
Caption: Drug discovery workflow for developing fluorinated pyridine candidates.
Comparative Biological Activity: Case Studies
The true impact of fluorination is best illustrated through direct comparison. Here, we examine case studies where the introduction of fluorine led to demonstrably superior biological and pharmacological properties.
Case Study 1: p38 MAP Kinase Inhibitors (Inflammatory Disease)
The p38 MAP kinase is a critical target in inflammatory diseases.[1] Early pyridine-based inhibitors suffered from poor metabolic stability, limiting their clinical potential.
Consider a hypothetical parent compound, Compound A , and its fluorinated analog, Compound B . The primary metabolic liability of Compound A is oxidation on the pyridine ring. By placing a fluorine atom at this "metabolic soft spot," the stability is significantly enhanced.
| Compound | Structure (Hypothetical) | p38 Kinase IC50 (nM) | Human Liver Microsome Half-life (t½, min) |
| Compound A | Pyridine-R | 50 | < 5 |
| Compound B | F -Pyridine-R | 45 | > 90 |
Causality Explained: The data clearly shows that the addition of fluorine in Compound B had a negligible effect on the target potency (IC50) but resulted in a dramatic (>18-fold) increase in metabolic stability. The strong C-F bond effectively shields the ring from CYP-mediated hydroxylation, a common metabolic pathway for pyridines.[6] This improvement is a critical step in achieving the necessary pharmacokinetic profile for a once-daily oral therapeutic.
Case Study 2: Vericiguat (Soluble Guanylate Cyclase Stimulator)
Vericiguat is an FDA-approved drug for heart failure that contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[7] The development of this drug highlights the deliberate use of fluorine to optimize pharmacokinetics.
In the development of Vericiguat, researchers found that the presence of the fluorine atom at the C-5 position was key to enhancing metabolic stability and inducing lower clearance of the drug from the body.[7] This strategic placement prevents metabolic attack on the heterocyclic core, contributing to a favorable pharmacokinetic profile suitable for treating a chronic condition like heart failure.
| Analog | Key Feature | In Vivo Clearance | Rationale for Fluorination |
| Non-fluorinated Precursor | Susceptible to oxidation | High | N/A |
| Vericiguat | 5-Fluoro -pyrazolo[3,4-b]pyridine | Low | Fluorine acts as a metabolic shield, increasing drug exposure and half-life.[7] |
This real-world example underscores how fluorination is not a trial-and-error process but a rational design strategy based on a deep understanding of drug metabolism.[7]
Experimental Protocols for Evaluation
To generate the comparative data discussed, standardized and reproducible assays are essential. These protocols serve as self-validating systems to ensure the integrity of the findings.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[10]
Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compounds (e.g., Compound A and B) in 100% DMSO, starting from a 1 mM stock.[10]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the target kinase (e.g., p38 MAP kinase) in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.[10]
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Metabolic Stability Assay (Liver Microsomal)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing key data on its potential in vivo clearance.[11] The disappearance of the parent compound over time is monitored.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a NADPH-cofactor regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (100 mM, pH 7.4).[11]
-
Prepare human liver microsomes (0.5 mg/mL final concentration) in the same buffer.[12]
-
Prepare test compounds at a starting concentration of 1 µM.[12]
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-cofactor system.
-
Incubate at 37°C with shaking.
-
-
Time Point Sampling:
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
The slope of the line determines the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[11]
-
Conclusion and Future Outlook
The strategic incorporation of fluorine is a powerful and validated approach in modern drug design to enhance the biological and pharmacological properties of pyridine-based compounds. As demonstrated, fluorination is not merely an act of substitution but a precise tool to overcome common drug development hurdles such as poor metabolic stability.[6][14] By understanding the fundamental physicochemical effects of fluorine and employing robust, validated experimental protocols, researchers can rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.[2][3] The continued development of novel fluorination chemistries and a deeper understanding of structure-activity relationships will ensure that fluorinated pyridines remain a prominent and valuable scaffold in the pursuit of new and more effective medicines.[2]
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A Guide to the Spectroscopic Confirmation of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel heterocyclic compounds is paramount. 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a substituted pyridine, represents a class of molecules with significant potential in drug discovery due to the unique electronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive overview of the expected spectroscopic data for the confirmation of this compound, alongside a comparative analysis with structurally related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability for researchers in the field.
The Importance of Spectroscopic Characterization
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for elucidating molecular structure. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation. For a molecule like this compound, with its distinct functional groups—a hydroxyl, a methyl, and a trifluoromethyl group on a pyridine ring—each of these techniques will yield characteristic signals.
Predicted Spectroscopic Data for this compound
In the absence of publicly available experimental spectra for this compound, we can predict the expected spectroscopic data based on established principles and data from analogous compounds. These predictions serve as a benchmark for researchers synthesizing this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For this compound, we anticipate the following signals:
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5.0-9.0 ppm. The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. A D₂O exchange experiment can confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.
-
Aromatic Protons (pyridine ring): Two singlets are expected for the two protons on the pyridine ring. The proton at the 5-position will likely appear as a singlet, and the proton at the 2-position will also be a singlet. Their chemical shifts would be in the aromatic region, approximately 7.0-8.5 ppm.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group, expected to be in the upfield region, around 2.2-2.6 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the hydroxyl group (C3) will be significantly deshielded, appearing around 150-160 ppm. The carbon attached to the trifluoromethyl group (C6) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The other aromatic carbons will resonate in the 110-150 ppm range.
-
Trifluoromethyl Carbon (-CF₃): A quartet in the region of 120-130 ppm with a large carbon-fluorine coupling constant (¹JCF ≈ 270-280 Hz).
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-25 ppm.
¹⁹F NMR (Fluorine NMR): This technique is highly specific for fluorine-containing compounds. For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would likely fall in the range of -60 to -70 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
For this compound (C₇H₆F₃NO), the predicted monoisotopic mass is approximately 177.04015 Da.[1] In a high-resolution mass spectrum (HRMS), observing a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass would be strong evidence for the compound's identity. Predicted m/z values for common adducts are: [M+H]⁺ at 178.04743, [M+Na]⁺ at 200.02937, and [M-H]⁻ at 176.03287.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ range.
-
C=C and C=N Stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.
Comparative Spectroscopic Data of Structurally Similar Compounds
To provide context for the predicted data, it is useful to compare it with the experimental data of structurally related molecules. Below is a summary of spectroscopic data for some trifluoromethyl-substituted pyridines.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Source |
| 2-(Trifluoromethyl)pyridine | 8.14 (d), 7.68 (d) | 165.9, 134.5 (q), 133.5, 130.1, 125.5 (q), 123.8 (q) | -63.21 (s) | [2] |
| 2-Methoxy-3-(trifluoromethyl)pyridine | 8.32 (d), 7.84 (d), 6.95 (dd), 4.03 (s) | 161.0, 150.6, 136.4 (q), 123.2 (q), 116.0, 113.4 (q), 54.1 | -64.03 (s) | [2] |
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 9.27 (s), 8.43 (d), 7.84 (d) | 189.3, 152.3 (q), 151.7, 137.7, 133.1, 121.0 (q), 120.9 (q) | -68.3 (s) | [3] |
This comparative data illustrates the expected chemical shift ranges for protons and carbons in similar chemical environments, as well as the characteristic quartet splitting of carbons attached to a trifluoromethyl group.
Experimental Protocols
For researchers aiming to acquire spectroscopic data for this compound, the following standard protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecule.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic confirmation of this compound.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire a high-resolution mass spectrum to obtain an accurate mass measurement.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Acquisition: Acquire the IR spectrum over the standard range of 4000-400 cm⁻¹.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. By combining the predicted data from NMR, MS, and IR spectroscopy with a comparative analysis of known compounds, researchers can confidently verify the identity and purity of their synthesized material. This guide provides a robust framework for this analytical process, empowering scientists in their pursuit of novel chemical entities with therapeutic and agrochemical potential.
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A Senior Scientist's Guide to the Comparative Analysis of Trifluoromethylated Positional Isomers in Drug Discovery
Introduction: Beyond the "Magic Methyl" - The Strategic Imperative of Isomeric Precision
In the lexicon of medicinal chemistry, the trifluoromethyl (CF3) group has earned its place as a transformative substituent. Often introduced to enhance metabolic stability, modulate lipophilicity, or alter electronic properties, its impact is undeniable.[1][2] The carbon-fluorine bond's strength makes the CF3 group exceptionally resistant to oxidative metabolism, a prized attribute for increasing a drug candidate's half-life.[2][3] However, the true mastery of its application lies not just in its presence, but in its precise placement. Positional isomerism—the variation in the CF3 group's location on a molecular scaffold—can dramatically alter a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity.[4][5]
This guide provides a framework for the rigorous comparative analysis of trifluoromethylated positional isomers. We will move beyond simple descriptions to explain the causal relationships between isomeric placement and functional outcomes. By synthesizing field-proven insights with robust experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to making data-driven decisions in lead optimization. We will explore a hypothetical case study using ortho-, meta-, and para-trifluoromethylaniline isomers to illustrate these principles in action.
Section 1: The Trifluoromethyl Group - A Game of Positional Influence
The CF3 group exerts powerful steric and electronic effects. As a strong electron-withdrawing group, it significantly lowers the pKa of nearby acidic or basic centers, influencing the ionization state of a molecule at physiological pH.[3] Its bulk and unique electronic nature also dictate how a molecule interacts with its biological target and metabolic enzymes.[6] The strategic choice between an ortho-, meta-, or para- position is therefore a critical decision in drug design.
-
Ortho-Position: Placing the bulky CF3 group adjacent to a point of interaction can introduce significant steric hindrance, potentially preventing productive binding with a target receptor. However, this same steric shield can effectively block metabolic attack by enzymes like Cytochrome P450s, enhancing metabolic stability.[7]
-
Meta-Position: This position often provides a balance. The electronic withdrawing effects are still pronounced, influencing acidity and basicity, yet the steric clash is often minimized compared to the ortho-isomer. This can be an effective strategy to modulate pKa without sacrificing binding affinity.
-
Para-Position: Locating the CF3 group opposite a key functional group can maximize its electronic influence through the aromatic system, significantly impacting properties like pKa.[8] Metabolically, this position is often more exposed than the ortho-position but can still offer stability compared to an unsubstituted ring.
Understanding these positional nuances allows chemists to fine-tune a molecule's properties with remarkable precision.
Section 2: Strategic Physicochemical Profiling of CF3 Isomers
A systematic comparison of isomers begins with a thorough evaluation of their fundamental physicochemical properties. These parameters—lipophilicity (LogD), acidity/basicity (pKa), and metabolic stability—are interdependent and collectively govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study Data: Ortho-, Meta-, and Para-Trifluoromethylaniline
To illustrate the impact of CF3 positioning, we will use the following notional data for the three isomers of trifluoromethylaniline. These values represent typical experimental outcomes and will form the basis for our discussion.
| Property | Ortho-Isomer (2-CF3) | Meta-Isomer (3-CF3) | Para-Isomer (4-CF3) | Rationale for Variation |
| pKa | 2.5 | 3.5 | 3.1 | The strong electron-withdrawing CF3 group reduces the basicity of the aniline nitrogen. The effect is modulated by its position relative to the amine. |
| LogD at pH 7.4 | 2.1 | 2.3 | 2.2 | All isomers are lipophilic. The meta-isomer often presents a slightly higher lipophilicity as it minimizes intramolecular interactions that can reduce it. |
| Metabolic T½ (min) in HLM | 45 | 15 | 20 | The ortho-isomer's steric hindrance protects the amine from metabolic enzymes, resulting in a longer half-life. The meta and para positions are more exposed. |
Table 1: Comparative physicochemical and metabolic data for trifluoromethylaniline isomers.
This data clearly demonstrates that a simple shift in the CF3 group's position leads to significant, measurable differences in key drug-like properties. The ortho-isomer is less basic and more metabolically stable, while the meta-isomer is the most lipophilic. These differences have profound implications for a compound's ultimate biological performance.
Section 3: Experimental Protocols: A Self-Validating Workflow
To ensure data integrity and reproducibility, standardized, well-validated protocols are essential. The following section details the step-by-step methodologies for determining the key parameters discussed above. This workflow is designed to be a self-validating system, where each piece of data informs the next stage of analysis.
Experimental Workflow Diagram
Caption: A logical workflow for the comparative analysis of isomers.
Protocol 3.1: pKa Determination using UV-Metric Titration
Rationale: The pKa is a critical parameter that dictates a molecule's ionization state, which in turn affects its solubility, permeability, and target engagement. UV-metric titration is a highly sensitive method suitable for compounds with a UV chromophore that changes upon ionization.[9]
Methodology:
-
Preparation: Prepare a 1-2 mM stock solution of the test isomer in a suitable organic solvent (e.g., DMSO).
-
Instrumentation: Use an automated titrator equipped with a UV-Vis spectrophotometer and a pH electrode (e.g., SiriusT3).[9]
-
Titration:
-
Dispense a precise volume of the stock solution into an aqueous buffer.
-
Perform a multi-wavelength UV scan of the solution at a starting pH (e.g., pH 2).
-
Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH, recording the full UV spectrum and pH at each incremental addition.[10]
-
The instrument software will analyze the changes in absorbance at multiple wavelengths as a function of pH.
-
-
Analysis: The pKa is determined by fitting the spectral data to the appropriate Henderson-Hasselbalch model. The software identifies the pH at which the concentrations of the ionized and neutral species are equal, which corresponds to the pKa.[11]
Protocol 3.2: Determination of Lipophilicity (LogD) via Shake-Flask Method
Rationale: Lipophilicity is a key driver of a drug's ability to cross biological membranes. The shake-flask method, while traditional, remains a gold standard for its direct measurement of partitioning.[11][12] LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP.
Methodology:
-
System Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at the desired physiological pH (e.g., 7.4). Pre-saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test isomer in the aqueous buffer at a known concentration (e.g., 1 mM).
-
Partitioning:
-
Combine a precise volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol in a glass vial.
-
Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from the aqueous phase.
-
Determine the concentration of the isomer in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
-
The concentration in the octanol phase is determined by mass balance.
-
-
Calculation: LogD is calculated using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Protocol 3.3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Rationale: Assessing metabolic stability early is crucial to predict a compound's in vivo half-life and clearance.[13] HLMs are subcellular fractions that contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), making them a cost-effective and high-throughput model.[14][15][16]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 100 mM stock of the NADPH cofactor in buffer.
-
Prepare a 1 mM stock solution of the test isomer in acetonitrile or DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the diluted microsome solution to 37°C.
-
Add the test isomer to the microsomes to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH cofactor.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the enzymatic reaction.[15]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Calculation:
Section 4: Case Study - Impact on Biological Activity
The ultimate test of an isomer's utility is its biological activity. Let's imagine our trifluoromethylaniline isomers are precursors to a series of kinase inhibitors. The aniline nitrogen is crucial for forming a key hydrogen bond in the kinase hinge region.[17]
Structure-Activity Relationship (SAR) Analysis
We test the final compounds in a biochemical assay to determine their potency (IC50) against the target kinase.
| Isomer Derivative | IC50 (nM) | Interpretation |
| Ortho-Isomer | >10,000 | The steric bulk of the ortho-CF3 group likely prevents the molecule from fitting into the ATP binding pocket, completely abolishing activity.[18] |
| Meta-Isomer | 50 | The compound is a potent inhibitor. The CF3 group's electronic effect modulates the aniline's properties favorably without causing a steric clash. |
| Para-Isomer | 250 | The compound is active but less potent than the meta-isomer. While there is no steric clash, the electronic perturbation from the para position may slightly alter the geometry or basicity of the hinge-binding motif, leading to a weaker interaction.[19] |
Table 2: Biological activity of kinase inhibitors derived from CF3-aniline isomers.
SAR Logic Diagram
This data reveals a clear structure-activity relationship. The meta-isomer provides the optimal balance of electronic properties and steric compatibility, leading to the most potent inhibitor.
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efficacy of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol based pesticides
For researchers and professionals in drug development and crop protection, the quest for effective and selective insecticides is paramount. This guide provides an in-depth technical comparison of Flonicamid, a pyridinecarboxamide insecticide, benchmarked against other prevalent alternatives for the control of piercing-sucking insect pests. This document synthesizes experimental data to offer a clear perspective on its performance, mode of action, and strategic implementation in pest management programs.
Introduction to Flonicamid
Flonicamid, with the chemical name N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide, is a systemic insecticide that offers a unique mode of action against a range of hemipterous pests, including aphids, whiteflies, and thrips.[1] Its development marked a significant step forward in insecticide chemistry, providing an alternative to conventional chemistries like neonicotinoids, organophosphates, and pyrethroids.[2] Flonicamid is distinguished by its rapid inhibition of feeding behavior in target pests, which ultimately leads to starvation and mortality.[3] This characteristic, coupled with its favorable safety profile for many non-target and beneficial insects, makes it a valuable component of Integrated Pest Management (IPM) programs.[1][3]
Unique Mode of Action: A Differentiator
Flonicamid is classified by the Insecticide Resistance Action Committee (IRAC) in Group 29.[4] Its mode of action is the inhibition of chordotonal organs, which are sensory structures in insects responsible for hearing, balance, and spatial orientation.[5]
Recent research has elucidated that Flonicamid acts as a pro-insecticide.[5][6] In vivo, it is metabolized to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).[6][7] TFNA-AM then targets and inhibits the enzyme nicotinamidase (Naam).[8] This inhibition leads to an accumulation of nicotinamide in the chordotonal neurons, disrupting their function.[8] The disruption of these stretch-receptor neurons impairs the insect's ability to coordinate movement and, crucially, to penetrate plant tissues with its stylet for feeding.[5][8] This leads to a rapid cessation of feeding, often within an hour of exposure, without the typical neurotoxic symptoms like convulsions seen with other insecticides.[3]
This mechanism is distinct from that of neonicotinoids (IRAC Group 4A), which act as agonists of the nicotinic acetylcholine receptor, and other feeding blockers like Pymetrozine (IRAC Group 9B), which is a TRPV channel modulator.[9][10] This unique target site means that Flonicamid does not exhibit cross-resistance with these other insecticide classes, making it a critical tool for managing resistant insect populations.[2]
Resistance Management
The unique mode of action of Flonicamid (IRAC Group 29) makes it a cornerstone for insecticide resistance management (IRM) programs. [2][4]As there is no known cross-resistance with other major insecticide classes, Flonicamid can be effectively rotated with neonicotinoids, pyrethroids, and other chemistries to mitigate selection pressure. [2][11] Key IRM strategies for Flonicamid include:
-
Rotation: Alternate the use of Flonicamid with insecticides from different IRAC groups. [4]* Window Approach: Use Flonicamid within a specific "window" of the growing season, then switch to a different mode of action for the next window. [11]* Monitoring: Regularly monitor pest populations for any shifts in susceptibility to Flonicamid.
-
Adherence to Label Rates: Use Flonicamid at the recommended label rates to ensure maximum efficacy and minimize the selection of resistant individuals.
While the evolution of resistance to any insecticide is possible, studies have suggested a lower likelihood of rapid resistance development to Flonicamid in some aphid populations. [12]
Conclusion
Flonicamid stands out as a highly effective and selective insecticide for the control of piercing-sucking pests. Its unique mode of action, targeting nicotinamidase in chordotonal organs, provides a critical tool for resistance management, offering an alternative to chemistries that are facing increasing resistance pressure. [2][8]Experimental data consistently demonstrates its strong performance against aphids and whiteflies, often comparable or superior to older insecticide classes. [13][14]While its efficacy against thrips may be more nuanced and dependent on population density, it remains a valuable component of a comprehensive IPM strategy. [15]For researchers and crop protection professionals, Flonicamid represents a sophisticated chemical technology that, when used judiciously, can contribute to sustainable and effective pest control.
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A Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the representative (trifluoromethyl)pyridin-3-ol scaffold. As public data on 4-Methyl-6-(trifluoromethyl)pyridin-3-ol is not available, we will treat it as a hypothetical, novel lead compound, designated TFMP-OH-Me , designed as an inhibitor for a specific, fictional serine/threonine kinase, "Kinase X". This approach allows us to present a universally applicable, in-depth technical guide for researchers, scientists, and drug development professionals on the critical process of cross-reactivity analysis.
The trifluoromethylpyridine motif is a privileged scaffold in modern medicinal chemistry, found in a range of approved drugs and clinical candidates targeting diverse protein classes, from kinases to nuclear receptors.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity.[1] However, this chemical versatility necessitates a rigorous evaluation of selectivity to ensure that the biological activity observed is due to the intended mechanism and not a composite of unintended, off-target interactions.
This guide outlines a tiered, logical workflow for profiling the selectivity of our lead compound, TFMP-OH-Me , comparing its performance against two well-characterized, hypothetical comparators:
-
Comparator A (Selective Inhibitor): A known, highly selective inhibitor of Kinase X.
-
Comparator B (Non-Selective Inhibitor): A known multi-kinase inhibitor that also targets Kinase X.
Part 1: A Tiered Framework for Selectivity Profiling
A robust assessment of inhibitor selectivity is not a single experiment but a multi-faceted investigation. We advocate for a tiered approach that progressively builds a comprehensive understanding of a compound's interaction landscape, moving from broad, high-throughput screening to more focused, cell-based validation. This strategy ensures that resources are used efficiently while maximizing the depth of biological insight.
Tier 1: Broad Target-Class Profiling
The primary objective of this tier is to obtain a panoramic view of the compound's binding affinities across a large, representative panel of its primary target class. For a putative kinase inhibitor like TFMP-OH-Me , this involves screening against a comprehensive panel of human kinases.
Experimental Choice: Competitive Binding Assays (e.g., KinomeScan™)
We select a competitive binding assay as our initial screen for its scalability and direct measurement of binding events. This approach is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations. The output, typically a dissociation constant (Kd) or percent inhibition at a fixed concentration, allows for a quantitative comparison of binding affinity across hundreds of kinases. This initial screen will help us identify the primary target(s) and any potent off-targets within the kinome.
Tier 2: Orthogonal Cellular Target Engagement
A compound that binds to a target in a purified, recombinant system may not necessarily engage the same target within the complex milieu of a living cell. Cellular permeability, intracellular protein concentrations, and the presence of endogenous co-factors or scaffolding proteins can all influence target engagement. Therefore, the second tier of our workflow employs an orthogonal method to confirm target engagement in a more physiologically relevant context.
Experimental Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells or tissue lysates. The underlying principle is that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm). By measuring the amount of soluble protein remaining after heat shock at various temperatures, with and without the compound, we can generate a thermal shift curve. A significant shift indicates direct target engagement. This method validates the findings from Tier 1 and helps to prioritize off-targets that are also engaged in a cellular environment.
Tier 3: Functional Off-Target Liability Screening
Beyond the primary target class, a compound may interact with other protein families known to be associated with adverse drug reactions. This tier aims to proactively identify potential liabilities by screening against a curated panel of common off-target proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Choice: Radioligand Binding and Functional Assays
For this tier, we will utilize a panel of radioligand binding assays for various GPCRs and ion channels. These assays measure the ability of our compound to displace a known, high-affinity radioligand from its receptor, providing a direct assessment of binding. Additionally, functional assays (e.g., calcium flux for GPCRs, patch-clamp for ion channels) can be employed for key off-targets to determine if binding translates into a functional consequence (agonist or antagonist activity).[3][4]
Logical Workflow for Selectivity Profiling
Caption: Tiered workflow for comprehensive selectivity profiling.
Part 2: Comparative Data Analysis
In this section, we present hypothetical data for our lead compound, TFMP-OH-Me , alongside our selective and non-selective comparators. This illustrates how to interpret and synthesize results from the different tiers of the selectivity workflow.
Tier 1 Data: Kinome Binding Profile
The results from a broad kinase binding screen are summarized below. Data is presented as the dissociation constant (Kd) in nanomolars (nM); lower values indicate higher binding affinity. For clarity, only the primary target (Kinase X) and key off-targets are shown.
Table 1: Kinase Binding Affinity (Kd, nM)
| Target | TFMP-OH-Me (Hypothetical) | Comparator A (Selective) | Comparator B (Non-Selective) | Rationale for Concern |
|---|---|---|---|---|
| Kinase X (Primary Target) | 15 | 10 | 25 | On-Target Activity |
| Kinase Y (Family Member) | 85 | >1,000 | 50 | Potential for related-target effects |
| Kinase Z (Different Family) | 250 | >10,000 | 75 | Indicates broader off-target activity |
| PI3Kα | >5,000 | >10,000 | 150 | Common off-target for kinase inhibitors[5] |
| hERG | >10,000 | >10,000 | >10,000 | Important cardiac liability channel |
Interpretation:
-
TFMP-OH-Me shows potent binding to its intended target, Kinase X.
-
It exhibits a reasonable window of selectivity against a closely related family member, Kinase Y (~6-fold), but this interaction warrants further investigation.
-
Unlike the highly selective Comparator A, TFMP-OH-Me shows some affinity for Kinase Z and PI3Kα, though significantly weaker than its primary target. This profile is cleaner than the non-selective Comparator B.
Tier 2 Data: Cellular Target Engagement
To validate the binding data in a cellular context, CETSA was performed. The data is presented as the change in melting temperature (ΔTm) in degrees Celsius (°C) upon treatment with the compound at 1 µM. A larger ΔTm indicates stronger target engagement.
Table 2: Cellular Thermal Shift (ΔTm, °C at 1 µM)
| Target | TFMP-OH-Me (Hypothetical) | Comparator A (Selective) | Comparator B (Non-Selective) |
|---|---|---|---|
| Kinase X (Primary Target) | +4.2 | +4.8 | +3.5 |
| Kinase Y (Family Member) | +1.5 | <0.5 | +2.8 |
| Kinase Z (Different Family) | <0.5 | <0.5 | +2.1 |
Interpretation:
-
TFMP-OH-Me demonstrates robust engagement of Kinase X in cells, confirming it as a primary intracellular target.
-
The engagement of Kinase Y is confirmed, although the thermal shift is less pronounced, suggesting weaker or more transient binding in the cellular environment compared to Kinase X.
-
Importantly, the binding to Kinase Z observed in the biochemical assay does not translate to significant thermal stabilization in cells, suggesting this may be a less relevant off-target in a physiological setting.
Tier 3 Data: Off-Target Liability Panel
A summary of results from a standard safety panel is shown below, indicating the percent inhibition (% Inh) at a 10 µM concentration.
Table 3: Off-Target Liability Screen (% Inhibition at 10 µM)
| Target | TFMP-OH-Me (Hypothetical) | Comparator B (Non-Selective) | Potential Consequence |
|---|---|---|---|
| 5-HT2B Receptor (GPCR) | 15% | 65% | Cardiotoxicity, PPH |
| M1 Receptor (GPCR) | 8% | 45% | Anticholinergic effects (dry mouth, etc.) |
| Dopamine D2 Receptor (GPCR) | <5% | 58% | CNS side effects |
Interpretation:
-
TFMP-OH-Me shows a clean profile against the tested GPCRs, with minimal inhibition at a high concentration. This contrasts sharply with Comparator B, which shows significant interaction with multiple receptors, flagging it for potential side effects.
On-Target vs. Off-Target Effects
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Introduction: The Critical Role of Purity for a Privileged Scaffold
The 4-Methyl-6-(trifluoromethyl)pyridin-3-ol moiety is a key structural motif in the development of novel therapeutics and agrochemicals.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] As such, compounds like this compound (Molecular Formula: C₇H₆F₃NO) are high-value intermediates in discovery pipelines.[3][4]
However, the synthetic routes to these molecules, often involving multi-step sequences like cyclocondensation or chlorine/fluorine exchange reactions, can introduce a variety of impurities.[1] These may include unreacted starting materials, regioisomers, or by-products from side reactions. In the context of drug development and high-throughput screening, the presence of even minor impurities can lead to false positives, inaccurate structure-activity relationship (SAR) data, and potentially confounding toxicity profiles.[5][6]
This guide provides a comparative analysis of established analytical techniques to rigorously determine the purity of synthesized this compound. We will move beyond mere procedural lists to explain the causality behind methodological choices, empowering researchers to select the most fitting approach for their specific needs, from initial screening to regulatory submission.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach, where different methods based on distinct physicochemical principles are used to build a comprehensive purity profile. The workflow below illustrates a logical progression from rapid qualitative checks to rigorous quantitative analysis.
Caption: A typical workflow for the purity assessment of a synthesized compound.
Comparative Analysis of Key Purity Assessment Techniques
The selection of an analytical method is a balance of the required precision, the nature of potential impurities, and available instrumentation. Here, we compare the most effective techniques for this compound.
| Feature | RP-HPLC (UV-Vis) | qNMR (¹H & ¹⁹F) | GC-MS | Melting Point Analysis | Elemental Analysis |
| Principle | Separation based on polarity. | Nuclear spin transitions in a magnetic field. | Separation based on volatility and mass-to-charge ratio. | Temperature of solid-liquid phase transition. | Determination of elemental composition (C, H, N). |
| Primary Use | Gold standard for quantitative purity determination of the main compound and known impurities.[7] | Absolute purity determination, structural elucidation, and identification of structurally related impurities.[5] | Identification and quantification of volatile or semi-volatile impurities. | Rapid, qualitative assessment of overall purity.[8] | Confirmation of empirical formula and overall purity.[9] |
| Sensitivity | High (ng to pg range). | Moderate (mg range). | Very High (pg to fg range). | Low (detects impurities >1-2%). | Low (requires mg of pure sample). |
| Key Advantages | Robust, highly reproducible, widely available, excellent for routine quality control.[10] | Non-destructive, provides structural information, universal detector for nuclei, requires no chromophore.[5] | Excellent for identifying unknown volatile impurities through mass spectral libraries.[9] | Fast, inexpensive, requires minimal sample.[11] | Provides fundamental confirmation of the molecular formula.[12] |
| Limitations | Requires impurities to have a UV chromophore; non-volatile buffer salts can be problematic. | Lower sensitivity than chromatography; complex spectra can be difficult to interpret. | Not suitable for non-volatile or thermally labile compounds; target molecule may require derivatization.[10] | Not quantitative; a sharp melting point does not exclude the presence of an eutectic mixture.[13] | Does not detect isomeric impurities; requires a highly pure sample for accurate results (e.g., ±0.4% tolerance).[12] |
Detailed Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-Phase HPLC is the workhorse for purity analysis of polar to moderately non-polar organic molecules like pyridinol derivatives.[7] It separates the target compound from impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This method provides a direct percentage purity value based on the relative area of the detected peaks.
Caption: A standard workflow for HPLC purity analysis.
Experimental Protocol:
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm and 280 nm, or use PDA to scan from 210-400 nm to ensure all impurities are detected.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.[9] Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Trustworthiness: This protocol is self-validating through a system suitability test (SST). Before sample analysis, inject a standard solution multiple times to ensure the system's precision (retention time %RSD < 1%, peak area %RSD < 2%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is unparalleled for providing definitive structural confirmation. For this compound, ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR offers a highly specific and sensitive probe for the trifluoromethyl group.[14][15] Quantitative NMR (qNMR) can be used to determine absolute purity without needing a reference standard of the analyte itself, by comparing the integral of an analyte proton signal to that of a certified internal standard of known concentration.[5]
Experimental Protocol (for ¹H, ¹³C, and ¹⁹F NMR):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of a certified internal standard (e.g., maleic anhydride) for qNMR.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include aromatic protons, a methyl singlet, and a hydroxyl proton (which may be broad).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each carbon, including the methyl group, the aromatic carbons, and the carbon of the CF₃ group (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single, sharp singlet is expected for the CF₃ group in a pure sample. The presence of other fluorine-containing impurities would be immediately apparent as additional signals.[15]
-
Data Analysis:
-
Structural Confirmation: Verify that the chemical shifts, coupling patterns, and integrations in the ¹H, ¹³C, and ¹⁹F spectra are consistent with the proposed structure of this compound.[16][17]
-
Purity Estimation (qNMR): Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std where I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and std = internal standard.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the method of choice for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents or volatile synthetic by-products.[9] The compound is vaporized, separated on a capillary column based on its boiling point and polarity, and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum ("fingerprint") for identification.
Caption: Workflow for GC-MS analysis of volatile impurities.
Experimental Protocol:
-
System: A standard GC-MS system with a capillary column.
-
Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane). Caution: Highly reactive fluorine compounds like HF can damage standard polysiloxane columns.[18] Ensure the sample is free of acidic impurities.
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas.
Melting Point Analysis
Causality: The melting point is a fundamental physical property of a pure crystalline solid.[11] Pure compounds typically melt over a sharp, narrow range (0.5-1 °C).[8] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[8][19]
Experimental Protocol:
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: Place a small amount of the finely ground, dry sample into a capillary tube, packing it to a height of 2-3 mm.[13]
-
Determination:
-
Perform a rapid preliminary measurement by heating quickly to find the approximate melting point.
-
For the accurate measurement, set the apparatus to heat slowly (1-2 °C/min) starting from a temperature ~10 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Interpretation: Compare the observed melting range to a literature value or a reference standard. A broad and depressed range indicates the presence of impurities.[11][19]
Conclusion and Recommendations
Assessing the purity of a critical intermediate like this compound is not a perfunctory check but a foundational step in ensuring the integrity of downstream research. A single method is insufficient.
For a comprehensive and defensible purity assessment, the following multi-pronged approach is recommended:
-
Initial Screen: Use Melting Point Analysis as a rapid, initial check for gross impurities.
-
Primary Quantitative Method: Employ a validated RP-HPLC method to obtain a precise quantitative purity value (e.g., 99.5% by area).
-
Structural and Orthogonal Quantitative Confirmation: Use NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) to provide unequivocal structural confirmation and an absolute purity value via qNMR . The ¹⁹F spectrum is particularly crucial for this class of compounds.
-
Compositional Verification: For a final, foundational check, especially for a new batch or reference standard, Elemental Analysis should be performed to ensure the elemental composition is within ±0.4% of the theoretical values.
By integrating these orthogonal techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
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- Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
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- Cen, W., et al. (1995).
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The Trifluoromethyl Group: A Bioisosteric Game-Changer for Pyridine-Based Drug Discovery
A Comparative Guide to the Bioisosteric Replacement of Methyl with Trifluoromethyl on Pyridine Scaffolds for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. One of the most impactful strategies in this endeavor is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to improve the molecule's overall profile. This guide provides an in-depth comparison of a classic bioisosteric pair on the privileged pyridine scaffold: the methyl group (-CH₃) versus the trifluoromethyl group (-CF₃). We will delve into the profound effects of this substitution on physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols.
The Physicochemical Transformation: A Tale of Two Pyridines
The introduction of a trifluoromethyl group in place of a methyl group on a pyridine ring instigates a dramatic shift in the molecule's electronic and lipophilic character. These changes are not merely academic; they have significant consequences for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. To illustrate these effects, we will consider the well-characterized pair: 2-chloro-5-methylpyridine and its bioisostere, 2-chloro-5-trifluoromethylpyridine.
Data Presentation: Physicochemical Properties
| Property | 2-Chloro-5-methylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Rationale for Change |
| pKa | 3.39 | 1.37 | The potent electron-withdrawing inductive effect of the -CF₃ group significantly reduces the electron density on the pyridine nitrogen, decreasing its basicity. |
| logP | 2.22 | 2.70 | The trifluoromethyl group is more lipophilic than the methyl group, leading to an increased partition coefficient. |
Table 1: Comparison of the experimentally determined pKa and logP values for 2-chloro-5-methylpyridine and 2-chloro-5-(trifluoromethyl)pyridine.
The marked decrease in pKa for the trifluoromethyl analog means it is significantly less basic. At a physiological pH of 7.4, the trifluoromethyl-substituted pyridine will exist predominantly in its neutral form, which can have profound effects on its solubility, membrane permeability, and interactions with biological targets. The increase in lipophilicity, as indicated by the higher logP value, can enhance membrane permeability and binding to hydrophobic pockets in target proteins, but may also increase binding to plasma proteins and off-target hydrophobic interactions if not carefully balanced.
Bolstering Metabolic Resistance: The Strength of the C-F Bond
A primary driver for the use of the trifluoromethyl group in drug design is its ability to enhance metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver.[2]
In contrast, methyl groups on aromatic rings are often susceptible to oxidation, leading to the formation of alcohol, aldehyde, and carboxylic acid metabolites, which can result in rapid clearance of the drug from the body. By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, medicinal chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2]
Experimental Workflow: In Vitro Metabolic Stability Assay
The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using human liver microsomes (HLMs).
Caption: Workflow for an in vitro metabolic stability assay.
Enhancing Biological Potency and Selectivity
The electronic and steric properties of the trifluoromethyl group can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency and selectivity. In the context of protein kinase inhibitors, a therapeutic area where pyridine scaffolds are prevalent, the trifluoromethyl group can play several key roles.[3][4]
The electron-withdrawing nature of the -CF₃ group can modulate the strength of hydrogen bonds between the pyridine nitrogen and hinge region residues in the kinase ATP binding site. Furthermore, the increased lipophilicity of the trifluoromethyl group can lead to favorable hydrophobic interactions with non-polar residues in the active site, thereby increasing binding affinity.
Logical Relationship: Impact of CF₃ on Kinase Inhibition
Caption: How CF₃ substitution impacts kinase inhibitor properties.
Experimental Protocols
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
A common route to 2-chloro-5-(trifluoromethyl)pyridine involves the fluorination of 2-chloro-5-(trichloromethyl)pyridine. The latter can be synthesized from 3-methylpyridine through chlorination.[5][6][7]
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine (from 3-methylpyridine)
This is a multi-step process involving N-oxidation, chlorination of the ring, and then free-radical chlorination of the methyl group. For the purpose of this guide, we will focus on the final fluorination step.
Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
-
To a stirred solution of 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide, add anhydrous potassium fluoride (2.0-2.4 eq) and a phase transfer catalyst like cetyltrimethylammonium bromide (0.06-0.1 eq by weight).[5]
-
Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by gas chromatography or thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.
Determination of pKa by Potentiometric Titration
-
Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10).
-
Prepare a 1 mM solution of the test compound (e.g., 2-chloro-5-methylpyridine or 2-chloro-5-(trifluoromethyl)pyridine) in deionized water.
-
Adjust the initial pH of a 20 mL aliquot of the sample solution to approximately 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches 12-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
-
Prepare a stock solution of the test compound in n-octanol.
-
Add an equal volume of water to the n-octanol solution in a flask.
-
Shake the flask vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
The bioisosteric replacement of a methyl group with a trifluoromethyl group on a pyridine ring is a powerful and well-established strategy in medicinal chemistry. This substitution profoundly alters the molecule's physicochemical properties, leading to a decrease in basicity and an increase in lipophilicity. Critically, it significantly enhances metabolic stability by blocking oxidative metabolism. These modifications often translate to improved biological activity, including increased potency and selectivity, particularly in the realm of kinase inhibitors. The experimental protocols provided herein offer a practical framework for synthesizing and evaluating these crucial parameters, enabling researchers to make informed decisions in the design and optimization of novel pyridine-based therapeutics.
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A Senior Application Scientist's Guide to Characterizing Novel Enzyme Inhibitors: A Comparative Case Study of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol against the p38α MAP Kinase
Executive Summary
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents.[1][2][3] When substituted with electron-withdrawing groups like trifluoromethyl (CF3), the scaffold's properties are modulated, often enhancing cell permeability and metabolic stability, making it a highly attractive starting point for inhibitor design.[4][5] This guide focuses on 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, a compound embodying this promising chemical motif.[6] While direct enzymatic data for this specific molecule is not extensively published, its structure bears a strong resemblance to patented classes of inhibitors targeting p38 mitogen-activated protein kinase α (MAPKα), a critical node in the cellular response to inflammatory cytokines and environmental stress.[7][8][9][10][11][12]
This document serves as a comprehensive, field-proven guide for researchers aiming to characterize the inhibitory potential of novel compounds like this compound. Using p38α MAPK as a highly relevant case-study target, we will provide a head-to-head comparative framework against established inhibitors, detail robust experimental protocols for determining potency and mechanism of action, and explain the scientific rationale behind each step of the workflow.
The Strategic Rationale: Why p38α MAPK?
The p38 MAPK signaling cascade is a central regulator of pro-inflammatory cytokine production, including TNF-α and IL-1β.[8][9] Its dysregulation is implicated in a host of inflammatory diseases, from rheumatoid arthritis to chronic obstructive pulmonary disease, making it a high-value therapeutic target.[13][14] The ATP-binding pocket of p38α is a well-characterized site for small molecule intervention, with numerous inhibitors developed over the past two decades.[8][9][14]
The selection of p38α as the target for characterizing this compound is based on compelling structural precedent. The pyridinone/pyridinol core is a validated pharmacophore for p38α inhibition, capable of forming key hydrogen bond interactions within the kinase hinge region.[13][15] This structural hypothesis provides a strong, logical starting point for a comprehensive screening and characterization campaign.
The Competitive Landscape: Establishing Benchmarks
To objectively evaluate a novel compound, its performance must be measured against well-characterized standards. For this guide, we select two industry-standard p38α inhibitors that represent different binding modes:
-
SB 203580 (Adezmapimod): A potent, selective, and ATP-competitive (Type I) inhibitor of p38α and p38β.[16] It binds to the active conformation of the kinase.
-
Doramapimod (BIRB 796): A highly potent inhibitor that binds to an inactive conformation of p38α, utilizing an allosteric pocket adjacent to the ATP site.[16] This "DFG-out" binding mode (Type II) often results in longer drug-target residence times.
These compounds provide robust benchmarks for potency and will serve as controls in our experimental workflows.
Performance Evaluation I: Determining Inhibitor Potency (IC50)
The first critical parameter for any inhibitor is its potency, quantitatively expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[17][18][19] A lower IC50 value denotes higher potency.[20]
Experimental Workflow: IC50 Determination
The following protocol details the determination of IC50 using a luminescence-based kinase assay, which measures the amount of ADP produced as a function of kinase activity. The ADP-Glo™ Kinase Assay is a robust, high-throughput method ideal for this purpose.[21][22][23]
Objective: To determine the concentration of this compound required to inhibit 50% of p38α MAPK activity.
Materials:
-
p38α Kinase Enzyme System (e.g., Promega, Cat. #V2701)[21]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat. #V9101)[21]
-
Test Inhibitor: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Control Inhibitors: SB 203580 and Doramapimod (BIRB 796), 10 mM stocks in DMSO.
-
Multi-well plates (e.g., 384-well, low volume, white)
-
Multimode plate reader with luminescence detection capability.
Methodology:
-
Inhibitor Serial Dilution:
-
Causality: Creating a dose-response curve requires testing the inhibitor across a wide range of concentrations. A logarithmic dilution series is efficient for spanning several orders of magnitude.
-
Prepare an 11-point, 3-fold serial dilution of this compound, SB 203580, and Doramapimod. Start from a 100 µM working concentration. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity. A "no inhibitor" control (DMSO only) represents 100% enzyme activity, and a "no enzyme" control represents 0% activity.
-
-
Kinase Reaction Setup:
-
Causality: The assay measures the enzymatic conversion of ATP to ADP. All components must be combined to initiate this reaction in the presence of the inhibitor.
-
In a 384-well plate, add the following to each well in order:
-
1 µL of inhibitor dilution (or DMSO control).[23]
-
2 µL of p38α enzyme and substrate mix (prepared in kinase buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[23] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically ~5-10 ng/well).
-
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration should be at or near the Km for the enzyme, typically 100 µM for p38α).[24]
-
Incubate the plate at room temperature for 60 minutes.[23]
-
-
Reaction Termination and ADP Detection:
-
Causality: The ADP-Glo™ reagent stops the kinase reaction and simultaneously depletes the remaining ATP.[23] This is crucial to prevent further ADP production, ensuring the measured signal accurately reflects the reaction endpoint.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[23]
-
-
Signal Generation and Measurement:
-
Causality: The Kinase Detection Reagent contains luciferase and luciferin. It converts the ADP generated in the first step back into ATP, which then fuels a luminescent reaction. The light output is directly proportional to the initial amount of ADP produced by p38α activity.[23]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[23]
-
Read luminescence on a plate reader.
-
-
Data Analysis:
Comparative Data Summary
The table below presents the known IC50 values for the benchmark inhibitors alongside illustrative, hypothetical data for this compound to demonstrate how a comparative analysis would be structured.
| Compound | Target | Assay Type | IC50 (nM) | Data Source |
| SB 203580 | p38α / SAPK2a | Kinase Assay | 50 | [16] |
| Doramapimod (BIRB 796) | p38α | Kinase Assay | 38 | [16] |
| This compound | p38α | Kinase Assay | 75 (Illustrative) | Hypothetical Data |
This illustrative data suggests that this compound is a potent inhibitor of p38α, with activity in the nanomolar range, warranting further investigation into its mechanism of action.
Performance Evaluation II: Elucidating the Mechanism of Action (MoA)
Understanding how a compound inhibits an enzyme is as critical as knowing how well it inhibits.[25][26] Mechanism of Action (MoA) studies reveal the nature of the enzyme-inhibitor interaction. For reversible inhibitors, the primary mechanisms are:[27]
-
Competitive: The inhibitor binds to the same active site as the substrate. Inhibition can be overcome by increasing substrate concentration.
-
Non-competitive: The inhibitor binds to an allosteric (secondary) site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.
Experimental Workflow: MoA Determination
By systematically varying the concentration of both the substrate (ATP) and the inhibitor, we can determine the inhibition modality by observing its effect on the key kinetic parameters: Michaelis constant (Km) and maximum velocity (Vmax).
Objective: To determine the mechanism by which this compound inhibits p38α.
Methodology:
-
Assay Setup:
-
Use the same ADP-Glo™ assay components as in the IC50 determination.
-
Set up a matrix of reactions. You will have multiple groups, each with a fixed concentration of the inhibitor (e.g., 0 nM, 50 nM, 100 nM, 200 nM of this compound).
-
Within each inhibitor group, vary the concentration of the substrate (ATP) across a wide range, typically from 0.1x Km to 10x Km. A common range for p38α would be 10 µM to 1000 µM ATP.
-
-
Reaction and Detection:
-
Run the kinase reactions and detection steps exactly as described in Protocol 2.1.1.
-
-
Data Analysis & Interpretation:
-
Causality: The way Km and Vmax change in the presence of the inhibitor reveals the mechanism.
-
For each fixed inhibitor concentration, plot the reaction velocity (RLU/min) against the ATP concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).
-
Create a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]). This plot linearizes the kinetic data and provides a clear visual diagnosis of the inhibition mechanism.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Visualization of Workflows and Concepts
Clear visual aids are essential for understanding complex scientific processes. The following diagrams, rendered using Graphviz, illustrate the overall characterization workflow and the fundamental mechanisms of enzyme inhibition.
Diagram: Inhibitor Characterization Workflow
Caption: High-level workflow for novel enzyme inhibitor characterization.
Diagram: Mechanisms of Reversible Enzyme Inhibition
Caption: Binding interactions for different inhibitor types.
Conclusion and Forward Look
This guide provides a robust, scientifically-grounded framework for the initial characterization of a novel enzyme inhibitor, using this compound as a compelling case study. By leveraging structural homology to select a relevant target (p38α MAPK) and employing standardized, high-quality assays, a researcher can efficiently determine both the potency (IC50) and mechanism of action of a new chemical entity.
Based on our illustrative data, this compound presents as a potent p38α inhibitor. The logical next steps in a drug discovery program would be to confirm this activity through orthogonal assays, assess its selectivity by screening against a broad panel of other kinases, and finally, progress the compound into cell-based and in vivo models to establish therapeutic potential.
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A Senior Application Scientist's Guide to Benchmarking 4-Methyl-6-(trifluoromethyl)pyridin-3-ol Against Commercial NLRP3 Inflammasome Inhibitors
Introduction: The Therapeutic Promise of Novel Inflammasome Modulators
The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect pathogenic and sterile danger signals, initiating a potent inflammatory response. Among these, the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a key mediator of inflammation in a wide range of diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1] Its aberrant activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death called pyroptosis.[1][2][3] Consequently, the NLRP3 inflammasome has emerged as a high-value target for therapeutic intervention.[1][4]
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability and target affinity.[5][6][7][8] This guide introduces a novel compound, 4-Methyl-6-(trifluoromethyl)pyridin-3-ol, as a potential NLRP3 inflammasome inhibitor. Its structural features suggest a favorable pharmacological profile, warranting a rigorous evaluation of its biological activity.
This document provides a comprehensive framework for benchmarking this compound against a well-characterized, commercial NLRP3 inhibitor, MCC950. MCC950 is a potent and specific small-molecule inhibitor that directly targets the NLRP3 protein, preventing its activation and the subsequent formation of the inflammasome complex.[2][3][9][10] By following the detailed protocols herein, researchers can generate robust, comparative data to assess the potency, specificity, and potential liabilities of this novel compound.
Part 1: Foundational In Vitro Benchmarking
The initial phase of our evaluation focuses on quantifying the inhibitory potential of this compound on the core functions of the NLRP3 inflammasome in a controlled, in vitro setting. We will utilize primary bone marrow-derived macrophages (BMDMs), a well-established model for studying inflammasome activation.[11][12]
Core Experiment: Inhibition of NLRP3-Dependent IL-1β Secretion
The canonical activation of the NLRP3 inflammasome is a two-step process: a "priming" signal (Signal 1) followed by an "activation" signal (Signal 2).[2] This assay measures the ability of our test compound to inhibit IL-1β release, the primary cytokine product of NLRP3 activation.
Scientific Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, provides the priming signal by upregulating the expression of NLRP3 and pro-IL-1β via the NF-κB pathway. Adenosine triphosphate (ATP), a danger-associated molecular pattern (DAMP) released from dying cells, provides the second signal, which triggers the assembly and activation of the NLRP3 inflammasome.[2][10] By measuring the concentration of secreted IL-1β, we can directly quantify the activity of the entire pathway and assess the dose-dependent efficacy of our inhibitor.
Caption: Workflow for assessing inhibitor potency on IL-1β secretion.
Detailed Protocol: IL-1β ELISA
-
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from C57BL/6 mice and culture for 6-7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.[11]
-
Seeding: Seed BMDMs into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Priming: Replace the medium with fresh DMEM and prime the cells with 1 µg/mL LPS for 4 hours.[13]
-
Inhibition: Remove the LPS-containing medium and replace it with serum-free DMEM. Add serial dilutions of this compound or MCC950 (e.g., from 1 nM to 10 µM) to the respective wells and incubate for 1 hour.
-
Activation: Add ATP to a final concentration of 5 mM to each well and incubate for 45 minutes.[14]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Presentation: Comparative Potency
The results should be tabulated to clearly compare the half-maximal inhibitory concentration (IC50) of the novel compound against the commercial benchmark.
| Compound | IC50 for IL-1β Release (nM) |
| This compound | 25.8 |
| MCC950 (Benchmark) | 8.2 |
Table 1: Hypothetical IC50 values for the inhibition of ATP-induced IL-1β release in LPS-primed BMDMs.
Part 2: Mechanistic Validation and Specificity
After establishing the inhibitory activity of this compound, the next critical step is to validate its mechanism of action and assess its specificity. This involves examining upstream events in the inflammasome cascade and ruling out non-specific effects like cytotoxicity.
Mechanistic Assay 1: ASC Speck Formation
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which then polymerizes into a large, single, perinuclear structure known as the "ASC speck".[15][16] This event is a hallmark of inflammasome assembly and serves as an upstream readout for activation.[17][18]
Scientific Rationale: Visualizing ASC speck formation via immunofluorescence microscopy provides direct evidence of inflammasome assembly. An effective inhibitor like MCC950 prevents this step.[3] This assay will determine if this compound acts upstream to block the formation of the core inflammasome complex.
Caption: Workflow for ASC speck formation and quantification.
Detailed Protocol: Immunofluorescence for ASC Specks
-
Cell Culture: Seed BMDMs on glass coverslips in a 24-well plate.
-
Treatment: Prime, inhibit, and activate the cells as described in the IL-1β secretion protocol.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against ASC overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody and DAPI (to stain nuclei) for 1 hour.[16]
-
Imaging: Mount coverslips on slides and visualize using a confocal microscope.
-
Quantification: For each condition, count the number of cells with a distinct ASC speck and the total number of cells across multiple fields of view to calculate the percentage of speck-positive cells.
Mechanistic Assay 2: Caspase-1 Activity
The assembled inflammasome activates Caspase-1, a protease that cleaves pro-IL-1β into its active form.[19][20] Measuring Caspase-1 activity provides a direct readout of the inflammasome's enzymatic function.
Scientific Rationale: Commercial kits are available that use a specific Caspase-1 substrate (e.g., YVAD-pNA).[21] Cleavage of this substrate by active Caspase-1 releases a chromophore (pNA), which can be quantified spectrophotometrically.[19][20] This assay confirms that the inhibition of IL-1β release is due to a lack of Caspase-1 processing.
Data Presentation: Comparative Mechanistic Data
| Treatment Condition | % of Cells with ASC Specks | Caspase-1 Activity (Fold Change over Unstimulated) |
| Unstimulated | <1% | 1.0 |
| LPS + ATP | 35% | 8.5 |
| + this compound (1 µM) | 4% | 1.3 |
| + MCC950 (1 µM) | 2% | 1.1 |
Table 2: Hypothetical data demonstrating the inhibition of upstream inflammasome assembly (ASC specks) and downstream enzyme activity (Caspase-1) by the test compound and benchmark.
Specificity Assay: Cytotoxicity Evaluation
It is crucial to ensure that the observed reduction in IL-1β is due to specific inhibition of the inflammasome pathway and not simply because the compound is killing the cells.
Scientific Rationale: The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[22][23] By measuring LDH activity in the supernatant, we can assess cell death.[23][24]
Protocol: Following the same treatment protocol as the IL-1β assay, collect a separate aliquot of the supernatant. Use a commercial LDH cytotoxicity assay kit according to the manufacturer’s instructions to measure LDH release.[22][25] The results should show no significant increase in LDH release at concentrations of this compound that effectively inhibit IL-1β secretion.
Conclusion and Forward Outlook
This guide outlines a systematic approach to benchmark the novel compound this compound against the established NLRP3 inhibitor, MCC950. The described experiments will generate a comprehensive dataset to evaluate its potency (IL-1β release), mechanism of action (ASC speck formation, Caspase-1 activity), and safety profile (cytotoxicity).
If the data generated for this compound are promising—demonstrating potent, on-target inhibition of the NLRP3 inflammasome with minimal cytotoxicity—further studies would be warranted. These could include selectivity assays against other inflammasomes (e.g., NLRC4, AIM2) to confirm its specificity for NLRP3, as MCC950 is known to be highly selective.[2] Subsequently, in vivo studies in animal models of NLRP3-driven diseases would be the next logical step to evaluate its therapeutic potential.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
As a novel compound in discovery and development pipelines, 4-Methyl-6-(trifluoromethyl)pyridin-3-ol demands rigorous adherence to safety and environmental protocols. Its structure, combining a pyridine core with a trifluoromethyl group, suggests a profile of potential chemical reactivity and biological activity that necessitates its classification as hazardous waste. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in established principles of chemical waste management for pyridine derivatives and fluorinated organic compounds.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal operations commence, a thorough understanding of the potential hazards is critical. While specific toxicological data for this compound may be limited, its structural motifs provide a strong basis for a precautionary approach. The pyridine ring is a known feature in many bioactive and potentially toxic molecules, and trifluoromethyl groups can alter a compound's metabolic stability and reactivity.[1][2]
Anticipated Hazard Profile
The following table summarizes the likely hazards associated with this class of compound. This assessment is based on data from analogous chemical structures.
| Hazard Category | Anticipated Risk | Rationale & Precautionary Basis |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Pyridine derivatives can exhibit toxicity upon ingestion.[3][4][5] Do not eat, drink, or smoke when handling. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Substituted pyridines are frequently cited as skin irritants.[6][7] Prolonged contact should be avoided. |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Direct contact with chemical solids or solutions can cause significant eye irritation or damage.[5][6][7] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | Fine powders or aerosols may irritate the respiratory tract.[6][7] |
Mandatory Personal Protective Equipment (PPE)
Due to the anticipated hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] The following PPE is required at all times:
-
Eye Protection: Chemical safety goggles or a full-face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A fully buttoned lab coat.[10]
Part 2: Step-by-Step Waste Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[11] This compound must be treated as a hazardous chemical waste.
Step 1: Waste Characterization and Segregation
-
Action: Classify all materials containing this compound as hazardous waste. This includes unused pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Causality: Proper characterization is the foundational step for compliant disposal. Misclassifying waste can lead to improper handling, environmental contamination, and significant regulatory penalties.
-
Action: Segregate this waste stream from incompatible materials. Pyridine-based compounds should be kept separate from strong acids and oxidizing agents to prevent potentially violent reactions.[9][12]
-
Causality: Chemical incompatibility is a major source of laboratory accidents. Segregation prevents uncontrolled exothermic reactions, gas generation, or fire.
Step 2: Waste Containerization and Labeling
-
Action: Collect the waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass). Ensure the container is in good condition with a secure, sealable lid.[8][12]
-
Causality: Using a robust, compatible container prevents leaks and reactions between the waste and the container material.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[13][14] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound Waste" .
-
A clear description of the composition (e.g., "Solid," or "in Methanol").
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).[14]
-
-
Causality: Clear, accurate labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, from the lab to the final disposal facility.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]
-
Causality: The SAA system is a regulatory framework designed to ensure safe, short-term storage of hazardous waste within the laboratory, preventing it from being misplaced or improperly managed.
-
Action: Place the waste container within a secondary containment bin or tray.
-
Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a spill from spreading.[12] Keep the container closed at all times except when adding waste.
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8][15]
-
Causality: Hazardous waste disposal is a highly regulated process that requires specialized permits and facilities. Professional contractors ensure the waste is transported, treated, and disposed of in compliance with all federal and state laws, fulfilling the "cradle-to-grave" responsibility of the waste generator.[13] Common disposal methods for this type of waste include high-temperature incineration.[1][16]
Part 3: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental impact.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating at maximum capacity.
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to cover and contain the material.[17] Do not use combustible materials like paper towels on solvent-based solutions.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8] All cleanup materials are now also considered hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your supervisor and institutional EH&S office, as required by your laboratory's Chemical Hygiene Plan.[18]
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemical Safety and Waste Management Manual. University of Alabama at Birmingham.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP).
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).
- Pyridine Standard Operating Procedure. Washington State University.
- Trifluoromethane Chemical Summary. Environmental Protection Agency (EPA).
- 4-(Trifluoromethyl)pyridine GHS Classification. PubChem.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-6-(trifluoromethyl)pyridin-3-ol
Hazard Analysis: A Structurally-Informed Risk Assessment
The potential hazards of 4-Methyl-6-(trifluoromethyl)pyridin-3-ol can be inferred from its constituent chemical groups:
-
Pyridine Ring: Pyridine and its derivatives are known to be potentially harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[2]
-
Hydroxyl Group (-OH): The presence of a hydroxyl group on the pyridine ring, forming a pyridinol, can introduce irritant properties.
-
Trifluoromethyl Group (-CF3): Trifluoromethylated compounds can be toxic and may release hazardous decomposition products like hydrogen fluoride gas upon combustion.[2][3]
Given these characteristics, we must assume that this compound is, at a minimum, a skin and eye irritant, harmful if ingested or inhaled, and potentially toxic.
The Core Ensemble: Your First Line of Defense
A foundational PPE ensemble is non-negotiable when handling this compound. This core setup is designed to prevent incidental contact during routine laboratory operations.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or neoprene). Nitrile gloves may be used for short-duration tasks but should be changed frequently. | Provides a barrier against skin absorption, a common route of exposure for pyridine derivatives.[4][5] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin from accidental spills and prevents contamination of personal clothing.[1] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Procedural Guide: Donning and Doffing of PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow is designed to be a self-validating system, minimizing the risk of exposure.
Caption: A logical workflow for the correct donning and doffing of PPE.
Respiratory Protection: When and Why
The use of respiratory protection should be dictated by a risk assessment of the specific procedure being performed.
Consider a respirator when:
-
Working with the solid material where dust generation is possible.
-
Heating the compound, which could lead to volatilization.
-
The procedure has a high potential for aerosol generation.
-
Working outside of a certified chemical fume hood.
In such cases, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] All personnel requiring respirators must be medically cleared, fit-tested, and enrolled in a respiratory protection program.[5]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[1]
Disposal Plan: A Cradle-to-Grave Approach
All materials contaminated with this compound, including used PPE, must be considered hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[1] Do not pour down the drain or discard in regular trash.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Washington State University.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
- Jubilant Ingrevia. 2-Fluoro-6-(trifluoromethyl)
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]
- Acros PharmaTech Limited. SAFETY DATA SHEET - 2-hydroxy-6-(trifluoromethyl)pyridine. [Link]
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- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
